Ac-RLR-AMC
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C30H46N10O6 |
|---|---|
Molekulargewicht |
642.7 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C30H46N10O6/c1-16(2)13-23(40-27(44)21(37-18(4)41)7-5-11-35-29(31)32)28(45)39-22(8-6-12-36-30(33)34)26(43)38-19-9-10-20-17(3)14-25(42)46-24(20)15-19/h9-10,14-16,21-23H,5-8,11-13H2,1-4H3,(H,37,41)(H,38,43)(H,39,45)(H,40,44)(H4,31,32,35)(H4,33,34,36)/t21-,22-,23-/m0/s1 |
InChI-Schlüssel |
DOIHRXFNOWSOMS-VABKMULXSA-N |
Isomerische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Unraveling of Ac-RLR-AMC: A Technical Guide to its Proteasomal Cleavage
For Researchers, Scientists, and Drug Development Professionals
Abstract
The proteasome, a multi-catalytic protease complex, is a cornerstone of cellular protein homeostasis and a validated target for therapeutic intervention. Understanding the intricacies of its enzymatic activity is paramount for the development of novel drugs and research tools. The fluorogenic peptide Ac-Arg-Leu-Arg-AMC (Ac-RLR-AMC) serves as a specific substrate for assaying the trypsin-like activity of the proteasome, a function primarily attributed to the β2 subunit of the 20S catalytic core. This technical guide provides a comprehensive overview of the mechanism of this compound cleavage by the proteasome, detailing the molecular interactions, kinetic parameters, and regulatory influences. We present detailed experimental protocols for the in vitro assessment of this activity and explore the signaling pathways that modulate the proteasome's function. This document is intended to be an in-depth resource for researchers in cellular biology, biochemistry, and drug discovery.
The Proteasome and its Catalytic Activities
The 26S proteasome is a large, ATP-dependent complex responsible for the degradation of ubiquitinated proteins. It is composed of a 20S core particle (CP) and one or two 19S regulatory particles (RP). The 20S CP is a barrel-shaped structure formed by four stacked heptameric rings (α7β7β7α7). The inner two β-rings house the proteolytic active sites.[1][2] Eukaryotic proteasomes possess three major peptidase activities:
-
Chymotrypsin-like (CT-L): Primarily mediated by the β5 subunit, cleaving after large hydrophobic residues.
-
Trypsin-like (T-L): Primarily mediated by the β2 subunit, cleaving after basic residues.[3]
-
Caspase-like (C-L): Primarily mediated by the β1 subunit, cleaving after acidic residues.
The substrate this compound is specifically designed to be cleaved by the trypsin-like activity of the proteasome. The sequence Arg-Leu-Arg positions the peptide for recognition and cleavage after the final arginine residue by the β2 subunit.
Mechanism of this compound Cleavage
The cleavage of this compound is a multi-step process that occurs within the catalytic chamber of the 20S proteasome.
-
Substrate Entry: For the small peptide substrate this compound to be cleaved, it must first gain access to the interior of the 20S core particle. The entry channel is gated by the N-terminal tails of the α-subunits. In the context of the 26S proteasome, the 19S regulatory particle facilitates the opening of this gate in an ATP-dependent manner. For the isolated 20S proteasome, gate opening can be induced by certain in vitro conditions or by the association with proteasome activators (PAs) like PA28γ.[4][5]
-
Recognition and Binding: Once inside the catalytic chamber, the this compound peptide binds to the active site of the β2 subunit. The arginine residue at the P1 position of the substrate is a key determinant for this specific interaction.
-
Catalysis: The β2 subunit, a threonine protease, catalyzes the hydrolysis of the peptide bond between the C-terminal arginine and the 7-amino-4-methylcoumarin (B1665955) (AMC) group. The N-terminal threonine residue of the β2 subunit acts as the catalytic nucleophile.
-
Product Release: Upon cleavage, the fluorescent molecule AMC is released. The fluorescence of free AMC can be measured (excitation ~345-380 nm, emission ~445-460 nm), providing a direct and continuous readout of the proteasome's trypsin-like activity.[6]
Quantitative Data: Kinetic Parameters
The efficiency of this compound cleavage by the proteasome can be described by standard Michaelis-Menten kinetics. However, the kinetic parameters (Km and kcat or Vmax) can be significantly influenced by the state of the proteasome (20S vs. 26S) and the presence of regulatory proteins.
| Proteasome Complex | Substrate | Effector | Km (μM) | kcat (s⁻¹) | Vmax (relative units) | kcat/Km (M⁻¹s⁻¹) | Reference |
| 20S Proteasome | This compound | None | Low | - | Low | - | [6] |
| 20S Proteasome | This compound | PA28γ | - | - | - | 13-fold increase | [4][7] |
| 20S Proteasome | Bz-VGR-MCA | None | 64 | - | 320 pmol/100ng/h | - | [8] |
| 20S Proteasome | Bz-VGR-MCA | IFN-γ treatment of cells | 64 | - | 280 pmol/100ng/h | - | [8] |
Note: Direct Km and kcat values for this compound are not consistently reported across the literature and can vary based on experimental conditions. The data presented here are illustrative of the types of quantitative effects observed.
Experimental Protocol: In Vitro Proteasome Activity Assay
This protocol outlines a standard procedure for measuring the trypsin-like activity of purified proteasomes or proteasomes in cell lysates using this compound.
Materials and Reagents
-
Purified 20S or 26S proteasome, or cell lysate containing proteasomes
-
This compound substrate (stock solution in DMSO)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM ATP, 1 mM DTT. Note: ATP is essential for 26S proteasome activity but may slightly inhibit 20S activity.[9] DTT is included to maintain a reducing environment.
-
Proteasome inhibitor (e.g., MG132 or bortezomib) for negative control
-
96-well black microplate, opaque to prevent light scatter
-
Fluorescence microplate reader with excitation at ~350-380 nm and emission at ~440-460 nm
Procedure
-
Prepare Reagents: Thaw all reagents on ice. Prepare the Assay Buffer and a working solution of this compound in Assay Buffer. The final concentration of this compound in the assay is typically in the range of 10-100 μM.
-
Prepare Samples: Dilute the purified proteasome or cell lysate to the desired concentration in ice-cold Assay Buffer.
-
Set up the Assay Plate:
-
For each sample, prepare at least two wells: one for the total activity measurement and one for the inhibitor control.
-
To the inhibitor control wells, add the proteasome inhibitor to a final concentration sufficient to completely inhibit proteasome activity (e.g., 20 μM MG132).
-
Add an equal volume of vehicle (e.g., DMSO) to the total activity wells.
-
Add the diluted proteasome sample or cell lysate to each well.
-
Include wells with Assay Buffer and substrate but no enzyme as a blank to measure background fluorescence.
-
-
Initiate the Reaction: Add the this compound working solution to all wells to start the reaction. Mix gently by pipetting.
-
Measure Fluorescence: Immediately place the microplate in a pre-warmed (37°C) fluorescence plate reader. Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-5 minutes.
-
Data Analysis:
-
Subtract the background fluorescence (from the blank wells) from all readings.
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for both the total activity and inhibitor control wells.
-
The proteasome-specific activity is the rate of the total activity well minus the rate of the inhibitor control well.
-
A standard curve of free AMC can be used to convert the fluorescence units to the amount of product formed (nmol/min).
-
Regulation of Trypsin-Like Activity by Signaling Pathways
The proteasome's activity is not static but is dynamically regulated by various signaling pathways in response to cellular cues.
Allosteric Activation by PA28γ
The proteasome activator PA28γ (also known as REGγ) is a key regulator of the 20S proteasome's trypsin-like activity. PA28γ binds to the α-rings of the 20S core particle and induces a conformational change that allosterically enhances the catalytic efficiency of the β2 subunits.[4][5][7][10][11] This activation is independent of the gate-opening function and results in a significant increase in the cleavage of trypsin-like substrates like this compound.[4][7]
Inhibition by the p38 MAPK Pathway
Cellular stress, such as osmotic stress, can lead to the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. Activated p38 MAPK can directly phosphorylate the Rpn2 subunit of the 19S regulatory particle.[12] This phosphorylation event leads to an inhibition of the 26S proteasome's overall activity, which would include a reduction in the cleavage of this compound in a cellular context.[12]
Modulation by IFN-γ Signaling
The cytokine Interferon-gamma (IFN-γ) is a potent modulator of the proteasome system, particularly in the context of the immune response. IFN-γ signaling through the JAK-STAT pathway leads to the transcriptional upregulation of immunoproteasome subunits.[9][13][14][15] In the immunoproteasome, the constitutive catalytic subunits β1, β2, and β5 are replaced by their inducible counterparts β1i (LMP2), β2i (MECL-1), and β5i (LMP7). While the trypsin-like activity is retained by the β2i subunit, the overall substrate cleavage preferences of the immunoproteasome are altered, which can affect the rate of this compound cleavage.[16]
Conclusion
The cleavage of this compound by the proteasome is a specific and quantifiable measure of its trypsin-like activity. This process is fundamental to our understanding of proteasome function and serves as a valuable tool in basic research and drug development. The activity is intricately regulated by allosteric effectors and cellular signaling pathways, highlighting the dynamic nature of proteasomal protein degradation. The methodologies and data presented in this guide offer a robust framework for the investigation of this essential cellular process.
References
- 1. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteasome in action: substrate degradation by the 26S proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteasome activator 28γ (PA28γ) allosterically activates trypsin-like proteolysis by binding to the α-ring of the 20S proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteasome activator 28γ (PA28γ) allosterically activates trypsin-like proteolysis by binding to the α-ring of the 20S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. researchgate.net [researchgate.net]
- 8. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 9. Cross-regulation of Signaling and Immune Responses by IFN-γ and STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Osmotic Stress Inhibits Proteasome by p38 MAPK-dependent Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Activation of the JAK/STAT-1 Signaling Pathway by IFN-γ Can Down-Regulate Functional Expression of the MHC Class I-Related Neonatal Fc Receptor for IgG - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interferon JAK/STAT Signaling Pathway - Creative BioMart [creativebiomart.net]
- 16. IFN-gamma-induced immune adaptation of the proteasome system is an accelerated and transient response - PubMed [pubmed.ncbi.nlm.nih.gov]
Ac-RLR-AMC Substrate Specificity for the 26S Proteasome: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 26S proteasome is a large, ATP-dependent protease complex responsible for the degradation of ubiquitinated proteins, playing a critical role in cellular homeostasis and the regulation of numerous cellular processes. Its proteolytic activity is divided into three main types: chymotrypsin-like, trypsin-like, and caspase-like, each attributed to different active sites within the 20S core particle.[1][2] The fluorogenic peptide substrate Ac-Arg-Leu-Arg-AMC (Ac-RLR-AMC) is a valuable tool for specifically assaying the trypsin-like activity of the 26S proteasome.[3] Upon cleavage by the proteasome, the free 7-amino-4-methylcoumarin (B1665955) (AMC) molecule fluoresces, providing a quantitative measure of enzymatic activity. This guide provides a comprehensive overview of the use of this compound as a substrate for the 26S proteasome, including its specificity, kinetic data, detailed experimental protocols, and relevant signaling pathways.
This compound Substrate Profile
| Property | Value | Reference |
| Full Name | Acetyl-Arginyl-Leucyl-Arginine-7-amino-4-methylcoumarin | |
| Target Enzyme | 26S Proteasome (Trypsin-like activity) | [3] |
| Excitation Wavelength | 380 nm | |
| Emission Wavelength | 440-460 nm | |
| Principle of Detection | Release of fluorescent AMC upon proteolytic cleavage |
Quantitative Data: Kinetic Parameters
For illustrative purposes, the following table presents kinetic data for a different, dye-labeled protein substrate, demonstrating the type of quantitative analysis that can be performed.
| Substrate | Km (nM) | kcat (min-1) | Proteasome Concentration (nM) | Reference |
| Polyubiquitinated UbL-SNAP-40-His6 | 13 ± 11 | 1.1 ± 0.3 | 2 | [4] |
| Polyubiquitinated UbL-SNAP-40-His6 | 29 ± 10 | 1.2 ± 0.2 | 5 | [4] |
Signaling Pathway: The Ubiquitin-Proteasome System
The degradation of proteins by the 26S proteasome is the final step in the ubiquitin-proteasome pathway. This pathway involves the sequential action of three enzymes (E1, E2, and E3) to tag substrate proteins with a polyubiquitin (B1169507) chain, which then serves as a recognition signal for the 19S regulatory particle of the 26S proteasome.
Caption: The Ubiquitin-Proteasome Pathway for protein degradation.
Experimental Protocols
Preparation of Cell Lysates for Proteasome Activity Assay
This protocol describes the preparation of whole-cell extracts suitable for measuring 26S proteasome activity.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 250 mM sucrose, 5 mM MgCl₂, 1 mM DTT, 1 mM ATP, 0.5 mM EDTA, 0.025% digitonin
-
Protease inhibitor cocktail (optional, use with caution as some may inhibit the proteasome)
-
Cell scrapers
-
Microcentrifuge tubes
-
Sonicator or Dounce homogenizer
-
Refrigerated microcentrifuge
Procedure:
-
Wash cultured cells twice with ice-cold PBS.
-
Scrape cells into an appropriate volume of ice-cold Lysis Buffer (e.g., 400 µL for a 60 mm dish).[5]
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Lyse the cells by sonication on ice (e.g., 10-second pulses) or by Dounce homogenization.[5]
-
Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cell debris.[6]
-
Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).
-
The lysate can be used immediately or stored in aliquots at -80°C. Avoid repeated freeze-thaw cycles.
26S Proteasome Activity Assay using this compound
This protocol outlines the measurement of trypsin-like proteasome activity in cell lysates or with purified 26S proteasome using a 96-well plate format.
Materials:
-
Cell lysate or purified 26S proteasome
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 40 mM KCl, 5 mM MgCl₂, 1 mM DTT, 1 mM ATP
-
This compound substrate stock solution (10 mM in DMSO)
-
Proteasome inhibitor (e.g., MG-132) for negative control (optional)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm
Procedure:
-
Prepare the Assay Buffer and bring it to the desired reaction temperature (e.g., 37°C).
-
Prepare a working solution of this compound by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM).
-
In the wells of the 96-well plate, add your cell lysate (e.g., 50 µL containing 20-50 µg of total protein) or purified proteasome.
-
For negative controls, pre-incubate a set of samples with a proteasome inhibitor (e.g., 20 µM MG-132) for 15-30 minutes at 37°C.
-
Initiate the reaction by adding the this compound working solution to each well. The final reaction volume is typically 100-200 µL.
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
The rate of the reaction is determined from the slope of the linear portion of the fluorescence versus time plot. Proteasome activity can be expressed as the change in fluorescence units per minute per microgram of protein.
Experimental Workflow and Logic
The following diagram illustrates the logical flow of a typical experiment to measure the effect of a compound on 26S proteasome activity using this compound.
Caption: Workflow for assessing compound effects on proteasome activity.
Conclusion
This compound is a specific and reliable fluorogenic substrate for measuring the trypsin-like activity of the 26S proteasome. This technical guide provides researchers, scientists, and drug development professionals with the necessary information to effectively utilize this tool in their studies. While specific kinetic parameters for this compound are not widely reported, the provided experimental protocols and workflows offer a solid foundation for designing and executing robust and reproducible assays to investigate the function and regulation of the 26S proteasome.
References
- 1. Proteasome in action: substrate degradation by the 26S proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of 26S Proteasome Activity across Arabidopsis Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of flavonoids on 26S proteasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An assay for 26S proteasome activity based on fluorescence anisotropy measurements of dye-labeled protein substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Principle of Proteasome Activity Assay Using Ac-RLR-AMC: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the principles and methodologies for assaying the trypsin-like activity of the proteasome using the fluorogenic substrate Ac-Arg-Leu-Arg-AMC (Ac-RLR-AMC). This assay is a critical tool in basic research and drug discovery for understanding proteasome function and identifying novel therapeutic agents that target this essential cellular machinery.
Core Principle of the Assay
The 26S proteasome is a large, multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cellular homeostasis. It possesses three distinct peptidase activities: chymotrypsin-like, trypsin-like, and caspase-like. The this compound based assay specifically quantifies the trypsin-like activity of the proteasome.
The substrate, this compound, is a synthetic peptide (Arginine-Leucine-Arginine) conjugated to a fluorescent molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the fluorescence of the AMC group is quenched. The trypsin-like activity of the proteasome recognizes and cleaves the peptide bond C-terminal to the arginine residue. This cleavage releases the free AMC molecule, which is highly fluorescent. The resulting increase in fluorescence intensity is directly proportional to the proteasome's trypsin-like activity and can be monitored in real-time using a fluorometer.[1][2]
The excitation and emission maxima for the released AMC are approximately 380 nm and 440-460 nm, respectively.[1][2]
Data Presentation: Inhibition of Proteasome Trypsin-Like Activity
The this compound assay is frequently employed to screen for and characterize inhibitors of the proteasome's trypsin-like activity. The following table summarizes quantitative data on the inhibition of this activity by various compounds.
| Compound Class | Specific Inhibitor(s) | Substrate | Target Proteasome Subunit(s) | Reported IC50 / Effect | Reference |
| Flavonoids | Quercetin, Rutin, Glycitecin, etc. | This compound | 26S Proteasome (Trypsin-like) | Inhibition observed, but specific IC50 values for trypsin-like activity are not detailed in a comparative table. The study notes that flavones have stronger inhibitory effects on chymotrypsin-like and caspase-like activities. | [1] |
| Peptide Aldehydes | MG132 | This compound (and other substrates) | β5 (primarily), β2, β1 | Potent inhibitor of chymotrypsin-like activity, also affects trypsin-like and caspase-like activities at higher concentrations. Specific IC50 for trypsin-like activity with this compound is not consistently reported in a tabular format. | |
| Peptide Boronates | Bortezomib | This compound (and other substrates) | β5 (primarily), β2, β1 | Primarily targets chymotrypsin-like activity. Inhibition of trypsin-like and caspase-like activities occurs at higher concentrations. |
Experimental Protocols
General Proteasome Activity Assay
This protocol provides a general framework for measuring the trypsin-like activity of the proteasome in cell lysates.
Materials:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 2 mM ATP
-
This compound Substrate Stock Solution: 10 mM in DMSO
-
Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 250 mM sucrose, 5 mM MgCl₂, 0.5 mM EDTA, 2 mM ATP, 1 mM DTT
-
Proteasome Inhibitor (Negative Control): MG132 (10 mM in DMSO)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Harvest cells and wash with cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer.
-
Lyse the cells by sonication or by passing them through a fine-gauge needle.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cytosolic extract) and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Sample wells: 20-50 µg of cell lysate.
-
Negative control wells: 20-50 µg of cell lysate pre-incubated with a proteasome inhibitor (e.g., 20 µM MG132) for 15 minutes at 37°C.
-
Blank well: Cell Lysis Buffer only.
-
-
Adjust the volume in all wells to 90 µL with Assay Buffer.
-
-
Initiation of Reaction:
-
Prepare a working solution of this compound by diluting the stock solution in Assay Buffer to a final concentration of 100 µM.
-
Add 10 µL of the 100 µM this compound working solution to each well to initiate the reaction (final concentration of 10 µM).
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
Record the fluorescence every 5 minutes for a total of 60 minutes.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from all readings.
-
Plot the fluorescence intensity versus time for each sample.
-
The rate of the reaction (slope of the linear portion of the curve) is proportional to the proteasome activity.
-
Proteasome-specific activity is determined by subtracting the rate of the inhibitor-treated sample from the rate of the untreated sample.
-
Inhibitor Screening Assay
This protocol is designed to screen for potential inhibitors of the proteasome's trypsin-like activity.
Materials:
-
Same as the general assay protocol.
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
Procedure:
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Test wells: 20-50 µg of cell lysate and the test compound at various concentrations.
-
Positive control wells: 20-50 µg of cell lysate with solvent control (e.g., DMSO).
-
Negative control wells: 20-50 µg of cell lysate with a known proteasome inhibitor (e.g., MG132).
-
Blank well: Cell Lysis Buffer only.
-
-
Adjust the volume in all wells to 90 µL with Assay Buffer.
-
Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
-
Initiation and Measurement:
-
Follow steps 3 and 4 from the general assay protocol to initiate the reaction and measure fluorescence.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the positive control.
-
Plot the percentage of inhibition versus the log of the inhibitor concentration to determine the IC50 value.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the proteasome activity assay using this compound.
Principle of the Assay
References
Ac-RLR-AMC for Measuring Trypsin-Like Proteasome Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorogenic substrate Ac-Arg-Leu-Arg-AMC (Ac-RLR-AMC) for the specific measurement of trypsin-like activity of the 20S and 26S proteasomes. This document details the underlying principles, experimental protocols, and data interpretation for the effective use of this tool in basic research and drug discovery.
Introduction
The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the regulated degradation of intracellular proteins. It plays a pivotal role in maintaining protein homeostasis and controlling a vast array of cellular processes, including cell cycle progression, signal transduction, and apoptosis. The proteasome, a multi-catalytic protease complex, is the central enzyme of this pathway. The 20S core particle of the proteasome possesses three distinct peptidase activities: chymotrypsin-like, trypsin-like, and caspase-like (post-glutamyl peptide hydrolyzing).
This compound is a synthetic tripeptide substrate, Acetyl-Arginyl-Leucyl-Arginine, conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the substrate is non-fluorescent. Upon cleavage by the trypsin-like activity of the proteasome at the C-terminus of the arginine residue, free AMC is released. The liberated AMC fluoresces brightly upon excitation, providing a direct and sensitive measure of the proteasome's trypsin-like activity.[1][2][3]
Principle of the Assay
The assay is based on the enzymatic hydrolysis of the peptide bond between the C-terminal arginine of the this compound substrate and the AMC molecule. The rate of AMC liberation, measured as an increase in fluorescence intensity over time, is directly proportional to the trypsin-like activity of the proteasome in the sample.
dot
Quantitative Data
The following table summarizes the key quantitative parameters for this compound. It is important to note that kinetic parameters can be influenced by assay conditions such as buffer composition, pH, temperature, and the specific proteasome preparation (e.g., purified 20S vs. 26S, cell lysates).
| Parameter | Value | Source Organism/Proteasome Type | Notes |
| Excitation Wavelength | ~380 nm | Not applicable | Optimal excitation wavelength for liberated AMC.[2][3] |
| Emission Wavelength | ~440-460 nm | Not applicable | Optimal emission wavelength for liberated AMC.[2][3] |
| Michaelis Constant (Km) | 78 µM | Purified Proteasome | This value indicates the substrate concentration at which the reaction rate is half of Vmax. |
Experimental Protocols
This section provides detailed methodologies for the preparation of reagents and the execution of a standard proteasome activity assay in cell lysates using this compound.
Reagent Preparation
-
Lysis Buffer:
-
50 mM Tris-HCl, pH 7.5
-
150 mM NaCl
-
5 mM MgCl₂
-
1 mM ATP
-
1 mM DTT
-
10% Glycerol
-
0.5% Nonidet P-40 (NP-40)
-
Prepare fresh and keep on ice.
-
-
Assay Buffer:
-
50 mM Tris-HCl, pH 7.5
-
150 mM NaCl
-
5 mM MgCl₂
-
1 mM ATP
-
1 mM DTT
-
Prepare fresh and keep on ice.
-
-
This compound Stock Solution:
-
Dissolve lyophilized this compound in DMSO to a final concentration of 10 mM.
-
Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
AMC Standard Stock Solution:
-
Dissolve pure 7-amino-4-methylcoumarin (AMC) in DMSO to a final concentration of 1 mM.
-
Store in small aliquots at -20°C.
-
-
Proteasome Inhibitor (Control):
-
Prepare a 10 mM stock solution of MG-132 in DMSO.
-
Store in small aliquots at -20°C.
-
Cell Lysate Preparation
-
Culture cells to the desired confluency.
-
Wash the cells twice with ice-cold PBS.
-
For adherent cells, scrape them into a minimal volume of ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C. For suspension cells, directly centrifuge the culture.
-
Discard the supernatant and resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer (e.g., 200 µL for a 10 cm dish).
-
Incubate the cell suspension on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).
-
The lysate can be used immediately or stored in aliquots at -80°C.
Proteasome Activity Assay
-
AMC Standard Curve:
-
Prepare a series of dilutions of the AMC standard stock solution in Assay Buffer to generate a standard curve (e.g., 0, 5, 10, 25, 50, 100 µM).
-
Add 100 µL of each standard dilution to the wells of a black, flat-bottom 96-well plate.
-
Measure the fluorescence at Ex/Em = 380/460 nm.
-
Plot fluorescence intensity versus AMC concentration to generate a standard curve.
-
-
Assay Setup:
-
In a black, flat-bottom 96-well plate, prepare the following reactions in triplicate for each sample:
-
Sample: 20-50 µg of cell lysate + Assay Buffer to a final volume of 90 µL.
-
Inhibitor Control: 20-50 µg of cell lysate + 1 µL of 10 mM MG-132 (final concentration 100 µM) + Assay Buffer to a final volume of 90 µL.
-
Buffer Blank: 90 µL of Assay Buffer.
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate the Reaction:
-
Add 10 µL of 1 mM this compound (prepared by diluting the 10 mM stock in Assay Buffer) to each well to a final concentration of 100 µM. The final reaction volume will be 100 µL.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity kinetically (e.g., every 2 minutes for 30-60 minutes) at Ex/Em = 380/460 nm.
-
Data Analysis
-
Subtract the fluorescence of the buffer blank from all readings.
-
For each sample, calculate the initial rate of the reaction (V₀) from the linear portion of the kinetic curve (RFU/min).
-
Subtract the rate of the inhibitor control from the rate of the corresponding sample to determine the specific proteasome-dependent activity.
-
Convert the rate of fluorescence increase (RFU/min) to the rate of product formation (pmol AMC/min) using the slope of the AMC standard curve.
-
Normalize the activity to the amount of protein in the lysate (e.g., pmol/min/mg protein).
Visualizations
Ubiquitin-Proteasome Signaling Pathway
The following diagram illustrates the key steps in the ubiquitin-proteasome pathway, leading to protein degradation.
dot
Experimental Workflow for Measuring Trypsin-Like Proteasome Activity
This diagram outlines the logical flow of the experimental procedure described above.
dot
Conclusion
This compound is a robust and sensitive tool for the specific measurement of trypsin-like proteasome activity. Its use in conjunction with appropriate controls and standardized protocols, as outlined in this guide, allows for the reliable quantification of this key enzymatic function. This methodology is highly applicable to a wide range of research areas, from fundamental studies of proteasome biology to high-throughput screening for novel proteasome modulators in drug development.
References
Technical Guide to Ac-RLR-AMC and Ac-DEVD-AMC Fluorogenic Substrates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the fluorogenic peptide substrate Acetyl-Arginyl-Leucyl-Arginine-7-amino-4-methylcoumarin (Ac-RLR-AMC). Contrary to the initial query, this compound is not a substrate for caspase-3 but is a well-established tool for measuring the trypsin-like activity of the 26S proteasome.
To address the interest in caspase-3, this guide also provides a comprehensive, parallel analysis of the widely used and specific caspase-3 substrate, Acetyl-Aspartyl-Glutamyl-Valyl-Aspartyl-7-amino-4-methylcoumarin (Ac-DEVD-AMC). This dual focus will enable researchers to accurately select and apply the appropriate substrate for their specific enzymatic assays.
Section 1: this compound - A Substrate for 26S Proteasome
This compound is a synthetic peptide C-terminally conjugated to the fluorophore 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the fluorescence of AMC is quenched. Upon cleavage of the amide bond between Arginine and AMC by an enzyme with trypsin-like specificity, such as the 26S proteasome, the free AMC is released, resulting in a significant increase in fluorescence.
Quantitative Data
The spectral properties of the released AMC fluorophore are key to its detection.
| Parameter | Value | Reference(s) |
| Excitation Maximum (Ex) | ~380 nm | [1][2] |
| Emission Maximum (Em) | 440-460 nm | [1][2] |
Signaling Pathway and Mechanism of Action
The enzymatic reaction is a single-step hydrolysis event. The 26S proteasome recognizes the RLR peptide sequence and cleaves the bond between the C-terminal Arginine and the AMC molecule.
Experimental Protocol: Proteasome Activity Assay
This protocol outlines a general procedure for measuring the trypsin-like activity of the 26S proteasome in cell lysates using this compound.
Materials:
-
This compound substrate
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM ATP)
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitors)
-
Purified proteasome or cell lysate
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in DMSO to a concentration of 10 mM. Store at -20°C.
-
Prepare a working substrate solution: Dilute the stock solution in Assay Buffer to the desired final concentration (typically 10-100 µM).
-
Prepare cell lysates: Lyse cells in Cell Lysis Buffer on ice. Centrifuge to pellet debris and collect the supernatant. Determine the protein concentration of the lysate.
-
Set up the assay: In a 96-well plate, add a volume of cell lysate (e.g., 20-50 µg of total protein) to each well. Include a negative control with lysis buffer instead of lysate.
-
Initiate the reaction: Add the working substrate solution to each well to start the reaction. The total volume should be consistent across all wells (e.g., 200 µL).
-
Measure fluorescence: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1 hour) with excitation at ~380 nm and emission at ~440-460 nm.
-
Data Analysis: The rate of increase in fluorescence is proportional to the proteasome activity.
Section 2: Ac-DEVD-AMC - A Specific Substrate for Caspase-3/7
Ac-DEVD-AMC is a fluorogenic substrate highly specific for caspase-3 and its close homolog, caspase-7. Caspases are a family of cysteine proteases that play essential roles in apoptosis (programmed cell death). The DEVD peptide sequence mimics the cleavage site in PARP (poly (ADP-ribose) polymerase), a key substrate of caspase-3.[3]
Quantitative Data
The fluorescent properties of the cleaved AMC are identical regardless of the peptide it was attached to.
| Parameter | Value | Reference(s) |
| Excitation Maximum (Ex) | ~380 nm | [3][4] |
| Emission Maximum (Em) | 430-460 nm | [3][4] |
| Michaelis Constant (Km) for Caspase-3 | ~10 µM | [3] |
Signaling Pathway and Mechanism of Action
In the apoptotic pathway, initiator caspases (like caspase-9) activate executioner caspases, including caspase-3. Activated caspase-3 then cleaves specific cellular substrates, leading to the dismantling of the cell. The Ac-DEVD-AMC assay leverages this by providing an artificial substrate that, when cleaved, produces a fluorescent signal.
Experimental Protocol: Caspase-3 Activity Assay
This protocol provides a detailed method for quantifying caspase-3 activity in apoptotic cell lysates.[3]
Materials:
-
Ac-DEVD-AMC substrate
-
Caspase Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)[3]
-
Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM NaH₂PO₄/NaHPO₄, pH 7.5, 130 mM NaCl, 1% Triton™ X-100, 10 mM NaPPi)[3]
-
Cell culture with induced apoptosis and a non-apoptotic control
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of Ac-DEVD-AMC: Reconstitute lyophilized Ac-DEVD-AMC in DMSO to create a 1 mg/mL or ~1.5 mM stock solution.[3] Store at -20°C.
-
Prepare cell lysates:
-
Induce apoptosis in your cell line of choice (e.g., using staurosporine (B1682477) or an anti-Fas antibody).
-
Harvest both apoptotic and non-apoptotic (control) cells.
-
Lyse the cells in cold Cell Lysis Buffer (e.g., 2-10 x 10⁶ cells/mL) for 30 minutes on ice.[3]
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Set up the assay:
-
For each reaction, prepare a mix in a microcentrifuge tube containing Caspase Assay Buffer and cell lysate (the amount will need to be optimized, but 50-100 µL of lysate per 1 mL of buffer is a starting point).[5]
-
Add the Ac-DEVD-AMC stock solution to the assay buffer/lysate mix for a final concentration of ~20 µM.[3]
-
Include negative controls: a reaction with lysate from non-apoptotic cells and a reaction with lysis buffer only (no cells).[3]
-
-
Incubate: Incubate the reaction mixtures for 1 hour at 37°C.[3]
-
Measure fluorescence: Transfer the reaction mixtures to a 96-well black plate. Measure the fluorescence using a spectrofluorometer with an excitation wavelength of 380 nm and an emission wavelength range of 430-460 nm.[3]
-
Data Analysis: Compare the fluorescence intensity of the apoptotic samples to the non-apoptotic and no-cell controls. A significant increase in fluorescence indicates caspase-3 activity.
References
The Fluorogenic Probe Ac-RLR-AMC: A Technical Guide to its Chemical Properties, Structure, and Use in Proteasome Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, structure, and applications of N-Acetyl-L-Arginyl-L-Leucyl-L-Arginine-7-amido-4-methylcoumarin (Ac-RLR-AMC). This fluorogenic substrate is a critical tool for the investigation of the ubiquitin-proteasome pathway, a key regulator of protein homeostasis and a significant target in drug discovery.
Core Chemical and Physical Properties
This compound is a synthetic tripeptide linked to a fluorescent reporter group, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the molecule is non-fluorescent. However, upon enzymatic cleavage of the amide bond between the C-terminal arginine and the AMC moiety, the highly fluorescent AMC is released. This property allows for the sensitive and continuous measurement of specific protease activity.
Structural and Chemical Data
| Property | Value | Reference |
| Full Chemical Name | (S)-2-acetamido-5-guanidino-N-((S)-1-(((S)-5-guanidino-1-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-1-oxopentan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)pentanamide | [1][2] |
| Synonyms | Ac-Arg-Leu-Arg-AMC, Ac-Arg-Leu-Arg-7-amino-4-methylcoumarin | [1][2] |
| Molecular Formula | C₃₀H₄₆N₁₀O₆ | [1] |
| Molecular Weight | 642.75 g/mol (free base) | [1] |
| Peptide Sequence | Acetyl-Arg-Leu-Arg | [2] |
| Purity | Typically ≥97% (HPLC) | [2] |
| Appearance | Lyophilized solid | [2] |
| Solubility | Soluble in 5% acetic acid and DMSO | [2] |
| Storage Conditions | Store at -20°C, protected from light. Avoid repeated freeze-thaw cycles. | [2] |
Optical Properties
The fluorescence of the cleaved AMC reporter is the basis for assays utilizing this compound.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~380 nm | [3][4] |
| Emission Maximum (λem) | ~460 nm | [3][4] |
| Molar Extinction Coefficient (ε) of free AMC | 17,800 M⁻¹cm⁻¹ (in ethanol) |
Mechanism of Action and Substrate Specificity
This compound is primarily recognized and cleaved by the proteasome, a multi-catalytic protease complex central to the ubiquitin-proteasome system. Specifically, it is a substrate for the β2 subunit of the 20S proteasome core particle, which exhibits trypsin-like activity, cleaving after basic amino acid residues such as arginine.[3] This specificity makes this compound a valuable tool for assessing the trypsin-like activity of both the constitutive proteasome (cCP) and the immunoproteasome (iCP).
The enzymatic reaction involves the hydrolysis of the amide bond between the P1 arginine residue of the peptide and the amine group of AMC.
Kinetic Parameters
The Michaelis-Menten constant (Km) for the cleavage of this compound by purified 20S proteasome has been determined, indicating a high affinity of the enzyme for this substrate.
| Enzyme | Km | kcat | Vmax | Reference |
| Purified 20S Proteasome | 78 µM | Not Reported | Not Reported | [2] |
Note: Specific kcat and Vmax values for different proteasome subtypes (e.g., 26S, immunoproteasome) are not widely reported in the literature.
The Ubiquitin-Proteasome Signaling Pathway
This compound is utilized to probe the final, degradative step of the ubiquitin-proteasome pathway. This pathway is a major mechanism for the targeted degradation of cellular proteins, playing a crucial role in cell cycle regulation, signal transduction, and removal of misfolded or damaged proteins.[5][6]
Experimental Protocols
The following provides a general protocol for measuring the trypsin-like activity of the proteasome in cell lysates using this compound. This protocol can be adapted for purified proteasome preparations.
Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM ATP, 1 mM DTT. Prepare fresh and keep on ice.
-
This compound Stock Solution: Dissolve lyophilized this compound in DMSO to a final concentration of 10 mM. Store at -20°C in aliquots.
-
Cell Lysate: Prepare cell lysates using a non-denaturing lysis buffer (e.g., RIPA buffer without SDS). Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Proteasome Inhibitor (Optional): A specific proteasome inhibitor (e.g., MG-132) can be used as a negative control to confirm that the observed fluorescence is due to proteasome activity. Prepare a stock solution in DMSO.
-
AMC Standard: Prepare a stock solution of free AMC in DMSO to generate a standard curve for quantifying the amount of cleaved substrate.
Assay Procedure
-
Prepare the reaction plate: Add assay buffer to the wells of a black, clear-bottom 96-well plate.
-
Add cell lysate: Add a predetermined amount of cell lysate (e.g., 20-50 µg of total protein) to each well.
-
Add inhibitor (for control wells): To the negative control wells, add the proteasome inhibitor to the desired final concentration and incubate for 15-30 minutes at 37°C. Add an equivalent volume of DMSO to the other wells.
-
Initiate the reaction: Add the this compound stock solution to all wells to a final concentration of 20-100 µM.
-
Measure fluorescence: Immediately begin measuring the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm using a fluorescence plate reader. Take readings every 1-2 minutes for 30-60 minutes at 37°C.
Data Analysis
-
Generate a standard curve: Use the fluorescence readings from the AMC standard solutions to create a standard curve of fluorescence intensity versus AMC concentration.
-
Calculate the rate of reaction: For each sample, determine the linear range of the fluorescence increase over time (Vmax).
-
Convert fluorescence to product concentration: Use the standard curve to convert the rate of fluorescence increase (RFU/min) to the rate of AMC production (µM/min).
-
Normalize the activity: Normalize the proteasome activity to the amount of protein in the lysate (e.g., pmol AMC/min/mg protein).
References
- 1. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Ubiquitin-Proteasome Pathway and Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Application of Ac-RLR-AMC: A Fluorogenic Substrate for Monitoring Proteasome Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The ubiquitin-proteasome system is a critical cellular pathway responsible for the targeted degradation of proteins, playing a pivotal role in cellular homeostasis, signal transduction, and cell cycle control. The 26S proteasome, a multi-catalytic protease complex, is the central enzyme in this pathway. Its trypsin-like activity, mediated by the β2 subunit, is a key target for the development of therapeutics for various diseases, including cancer and inflammatory disorders. The development of specific and sensitive assays to monitor this activity is therefore of paramount importance. This technical guide details the discovery, development, and application of Acetyl-Arginyl-Leucyl-Arginine-7-amido-4-methylcoumarin (Ac-RLR-AMC), a fluorogenic substrate designed to specifically measure the trypsin-like activity of the 26S proteasome.
Discovery and Rationale for Development
The development of this compound was driven by the need for a more sensitive and specific substrate for the trypsin-like activity of the proteasome compared to previously available options. While other substrates existed, they often suffered from high Michaelis constants (Km), indicating low affinity for the enzyme, and low specific activity. To address this, researchers utilized information from positional scanning combinatorial libraries to design a peptide sequence with enhanced recognition by the proteasome's β2 active site. The resulting tripeptide, Ac-Arg-Leu-Arg, coupled to the fluorescent reporter 7-amido-4-methylcoumarin (AMC), demonstrated a significantly lower Km and higher specific activity, making it a superior tool for kinetic analysis and inhibitor screening.[1]
Mechanism of Action
This compound is a non-fluorescent molecule in its intact state. The peptide sequence (Arg-Leu-Arg) serves as a specific recognition motif for the trypsin-like catalytic site of the 26S proteasome. Upon binding, the proteasome cleaves the amide bond between the C-terminal arginine and the AMC group. This cleavage releases the AMC fluorophore, which, when excited at approximately 380 nm, emits a strong fluorescent signal at around 440-460 nm.[2][3][4][5] The rate of AMC release is directly proportional to the proteasome's trypsin-like activity, allowing for a quantitative measurement of enzyme function.
Quantitative Data
This compound exhibits favorable kinetic parameters for the 26S proteasome, making it a highly effective substrate for in vitro assays. The following table summarizes key quantitative data for this compound in comparison to other substrates for the trypsin-like site.
| Substrate | Km (µM) | Specific Activity (nmol/min/mg) at various concentrations |
| 100 µM | ||
| This compound | 78 | 45 |
| Z-ARR-amc | Not Reported | 7.7 |
| Bz-VGR-amc | Not Reported | 13 |
| Boc-LRR-amc | >500 | 26 |
| Boc-LSTR-amc | >500 | 5.3 |
Data obtained with highly purified 26S proteasomes from rabbit muscles.
Experimental Protocols
Proteasome Activity Assay
This protocol outlines the measurement of the trypsin-like activity of purified 26S proteasome or cell lysates using this compound.
Materials:
-
Purified 26S proteasome or cell lysate
-
This compound substrate (stock solution in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM ATP, 1 mM DTT)
-
Proteasome inhibitor (e.g., MG-132) for control wells
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare a working solution of this compound in Assay Buffer. The final concentration in the assay typically ranges from 10-100 µM.
-
Prepare a working solution of the proteasome inhibitor in Assay Buffer.
-
-
Assay Setup:
-
Add Assay Buffer to all wells of the 96-well plate.
-
Add the proteasome-containing sample (purified enzyme or cell lysate) to the appropriate wells.
-
For inhibitor control wells, add the proteasome inhibitor. For negative control wells, add an equal volume of Assay Buffer.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the proteasome.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the this compound working solution to all wells.
-
Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Determine the rate of reaction (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Subtract the rate of the inhibitor control wells from the rate of the experimental wells to determine the specific proteasome activity.
-
For kinetic analysis, vary the concentration of this compound and plot V₀ versus substrate concentration. Fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
High-Throughput Screening (HTS) for Proteasome Inhibitors
This compound is well-suited for HTS campaigns to identify novel proteasome inhibitors.
Procedure:
The HTS protocol is an adaptation of the proteasome activity assay, scaled for multi-well plates (e.g., 384-well).
-
Plate Preparation: Compound libraries are pre-dispensed into 384-well plates.
-
Reagent Addition: A solution containing 26S proteasome in Assay Buffer is dispensed into all wells.
-
Reaction Initiation: A solution of this compound in Assay Buffer is added to all wells to start the reaction.
-
Incubation and Reading: The plates are incubated at 37°C, and the fluorescence is read at a single time point or kinetically.
-
Hit Identification: Wells exhibiting significantly lower fluorescence compared to control wells (containing no inhibitor) are identified as potential hits.
Synthesis of this compound
A specific, detailed protocol for the chemical synthesis of this compound is not widely available in public literature. However, based on its structure as a modified tripeptide, it is synthesized using standard solid-phase peptide synthesis (SPPS) techniques. The general steps are as follows:
-
Resin Preparation: An amino-functionalized resin is used as the solid support. The C-terminal amino acid, Arginine, is coupled to the resin.
-
Stepwise Elongation: The peptide chain is built by sequentially adding the next amino acids (Leucine, then Arginine) with their amino groups protected (e.g., with Fmoc). Each coupling step is followed by a deprotection step to allow the next amino acid to be added.
-
Acetylation: The N-terminus of the final peptide is acetylated.
-
Coupling of AMC: 7-amido-4-methylcoumarin is coupled to the C-terminal carboxyl group of the peptide.
-
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Conclusion
This compound has proven to be a valuable tool for the study of proteasome function. Its enhanced kinetic properties provide a sensitive and reliable means to measure the trypsin-like activity of the 26S proteasome. The straightforward nature of the assay has facilitated its widespread adoption in both basic research and high-throughput drug discovery efforts targeting the ubiquitin-proteasome system. This technical guide provides the fundamental knowledge required for the successful implementation of this compound in a research setting.
References
An In-depth Technical Guide to Ac-RLR-AMC: A Tool for Elucidating Proteasome Function in Disease
For Researchers, Scientists, and Drug Development Professionals
The ubiquitin-proteasome system (UPS) is the primary pathway for selective protein degradation in eukaryotic cells, playing a critical role in maintaining protein homeostasis. This intricate system regulates a vast array of cellular processes, including cell cycle progression, signal transduction, and the removal of misfolded or damaged proteins.[1][2][3] Consequently, dysfunction of the UPS, particularly the 26S proteasome, is implicated in the pathogenesis of numerous human diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][3][4][5][6]
This guide focuses on Acetyl-Arginyl-Leucyl-Arginine-7-amino-4-methylcoumarin (Ac-RLR-AMC), a key fluorogenic substrate used to specifically probe the trypsin-like activity of the 26S proteasome. Understanding its application is crucial for researchers investigating proteasome function and developing novel therapeutics that target this essential cellular machine.
Core Principle: The this compound Fluorogenic Assay
This compound is a synthetic peptide substrate designed to measure one of the three major catalytic activities of the proteasome.[7][8][9][10] The 20S core particle of the proteasome contains distinct active sites: chymotrypsin-like (cleaving after hydrophobic residues), caspase-like (cleaving after acidic residues), and trypsin-like (cleaving after basic residues).[2] this compound specifically targets the trypsin-like activity associated with the β2 subunit.[11]
The assay's principle is based on fluorescence resonance energy transfer (FRET). In its intact form, the this compound molecule is non-fluorescent.[12] When the proteasome's trypsin-like active site recognizes and cleaves the peptide bond C-terminal to the final arginine residue, it liberates the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC).[7][8][13] The resulting increase in fluorescence intensity, measured over time, is directly proportional to the proteasome's enzymatic activity.[14][15]
Data Presentation
Table 1: Characteristics of the this compound Substrate
| Parameter | Description |
| Full Name | Acetyl-Arginyl-Leucyl-Arginine-7-amino-4-methylcoumarin[7][] |
| Synonyms | Ac-Arg-Leu-Arg-AMC, Ac-RLR-7-amino-4-Methylcoumarin[7][8] |
| Target Enzyme | 26S Proteasome[7][8][9][10] |
| Specific Activity Measured | Trypsin-like (β2 subunit)[7][8][11] |
| Fluorophore | 7-amino-4-methylcoumarin (AMC)[7][12] |
| Excitation Maximum | ~380 nm[7][8][9][10] |
| Emission Maximum | ~440-460 nm[7][8][9][10] |
Table 2: Application of this compound in Disease Research
| Disease Context | Sample Type | Typical Observation | Implication |
| Cancer (e.g., Multiple Myeloma, Rectal Cancer) | Tumor cell lysates, purified proteasomes | Increased trypsin-like activity compared to non-malignant cells.[5][17] | Supports high protein turnover for proliferation and degradation of pro-apoptotic factors. A key target for inhibitor drugs. |
| Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's) | Brain tissue lysates, neuronal cell cultures | Often decreased or impaired proteasome activity.[3][4][18] | Contributes to the accumulation of toxic protein aggregates, a hallmark of these diseases.[1][3] |
| Inflammatory/Autoimmune Diseases | Immune cell lysates, tissue homogenates | Altered (often increased) activity due to upregulation of the immunoproteasome.[1][6] | Reflects the role of the proteasome in regulating inflammatory signaling and antigen presentation.[6] |
Experimental Protocols
This protocol outlines the measurement of proteasome activity in cell or tissue lysates.
Materials:
-
Cell or tissue lysate
-
This compound substrate (stock solution in DMSO, e.g., 10 mM)
-
Assay Buffer (e.g., 20-50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT, 1 mM ATP)
-
Proteasome inhibitor (e.g., MG132) for negative control
-
Free AMC standard for calibration
-
Black 96-well microplate[19]
-
Fluorescence microplate reader
Methodology:
-
Lysate Preparation: Homogenize cells or tissues in a suitable lysis buffer on ice. Centrifuge to pellet debris and collect the supernatant. Determine the total protein concentration of the lysate (e.g., via BCA assay).
-
Reaction Setup: In a black 96-well plate, prepare the following reactions in triplicate:
-
Sample Wells: Add 50 µL of Assay Buffer, a specific amount of lysate (e.g., 20-50 µg total protein), and buffer to a final volume of 75 µL.
-
Negative Control Wells: Add 50 µL of Assay Buffer, the same amount of lysate, and a proteasome inhibitor (e.g., 10 µM MG132). Incubate for 15-30 minutes at 37°C. Add buffer to a final volume of 75 µL.
-
Blank Wells: Add 75 µL of Assay Buffer (no lysate).
-
-
Initiate Reaction: Prepare a working solution of this compound by diluting the stock in Assay Buffer to the desired final concentration (typically 10-100 µM).[14] Add 25 µL of the working substrate solution to all wells to initiate the reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence reader pre-heated to 37°C.[14] Measure fluorescence kinetically (e.g., every 5 minutes for 1-2 hours) at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[7][14]
-
Data Analysis:
-
Generate an AMC standard curve to convert relative fluorescence units (RFU) to moles of AMC released.
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each sample.
-
Subtract the rate of the inhibitor-treated control from the sample rate to determine the specific proteasome activity.
-
Express activity as nmol of AMC released per minute per mg of total protein.
-
This protocol is adapted to screen for potential inhibitors of trypsin-like activity.
Methodology:
-
Assay Setup: In a black 96-well plate, add 40 µL of Assay Buffer to each well.
-
Inhibitor Addition: Add 10 µL of the test inhibitor compound at various concentrations (dissolved in a suitable solvent like DMSO). Include a vehicle control (e.g., DMSO alone).[14]
-
Enzyme Addition & Pre-incubation: Add 25 µL of cell lysate or purified proteasome solution to each well. Pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding.[14]
-
Reaction Initiation: Add 25 µL of this compound working solution to start the reaction.[14] The substrate concentration should ideally be near the Michaelis-Menten constant (Km) if known.
-
Measurement and Analysis: Measure fluorescence as described in the general activity assay. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. This data can be used to determine the IC₅₀ value of the compound.
Visualizations: Workflows and Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. pure.knaw.nl [pure.knaw.nl]
- 3. longdom.org [longdom.org]
- 4. The proteasome: A key modulator of nervous system function, brain aging, and neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. mdpi.com [mdpi.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Orthogonal approaches required to measure proteasome composition and activity in mammalian brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ac-RLR-[AMC] Proteasome Substrate | CRB1100438 | Biosynth [biosynth.com]
- 13. frontiersin.org [frontiersin.org]
- 14. benchchem.com [benchchem.com]
- 15. Modulation of proteasome activity by curcumin and didemethylcurcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Proteasomes in Patient Rectal Cancer and Different Intestine Locations: Where Does Proteasome Pool Change? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Generating a Standard Curve for 7-Amino-4-Methylcoumarin (AMC) in Proteasome Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for generating a reliable 7-amino-4-methylcoumarin (B1665955) (AMC) standard curve, an essential step for the accurate quantification of proteasome activity in various research and drug development settings. The ubiquitin-proteasome pathway is a critical cellular process responsible for protein degradation, and its dysregulation is implicated in numerous diseases. Assays measuring the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome often utilize peptide substrates conjugated to a fluorophore like AMC.[1] Upon cleavage by the proteasome, free AMC is released, and its fluorescence can be measured to determine enzymatic activity.[1] A standard curve is necessary to convert the relative fluorescence units (RFU) into the absolute amount of product formed.[2][3]
Core Principles
The fundamental principle behind using an AMC standard curve is to establish a linear relationship between a known concentration of free AMC and its corresponding fluorescence intensity. This relationship, typically determined by linear regression, provides an equation that allows for the conversion of fluorescence readings from experimental samples into the molar amount of AMC produced. This is crucial for calculating the specific activity of the proteasome, often expressed in units like nmol of AMC generated per minute per milligram of protein.[4]
Experimental Protocols
Materials and Reagents
-
7-Amino-4-methylcoumarin (AMC) standard
-
Dimethyl sulfoxide (B87167) (DMSO)[5]
-
Proteasome Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 250 mM sucrose, 5 mM MgCl2, 0.5 mM EDTA, 2 mM ATP, 1 mM DTT)[6]
-
Black, flat-bottom 96-well microplate (opaque plates are recommended to minimize light scatter)[7][8]
-
Fluorescence microplate reader with excitation and emission wavelengths of approximately 350-380 nm and 440-460 nm, respectively[3][5][9]
Preparation of AMC Stock and Working Solutions
-
AMC Stock Solution (e.g., 1 mM): Dissolve a known amount of AMC powder in DMSO to prepare a stock solution. For example, to make a 1 mM stock solution, dissolve 1.75 mg of AMC (MW = 175.19 g/mol ) in 10 mL of DMSO. Store the stock solution at -20°C, protected from light.[7] Before use, warm the solution to room temperature to ensure the DMSO is completely thawed.
-
AMC Working Solution (e.g., 10 µM): Prepare a working solution by diluting the stock solution in the Proteasome Assay Buffer. For instance, dilute the 1 mM AMC stock solution 1:100 in assay buffer to get a 10 µM working solution. It is recommended to prepare this solution fresh for each experiment.
Generating the AMC Standard Curve
The following protocol is designed for a 96-well plate format with a final volume of 100 µL per well.
-
Prepare Dilution Series: Perform a serial dilution of the AMC working solution in the Proteasome Assay Buffer to create a range of concentrations. An example dilution series is provided in the table below.
-
Plate Setup: Add the prepared dilutions to the wells of a black 96-well microplate. Include a "blank" well containing only the assay buffer to determine the background fluorescence. It is recommended to prepare each standard in triplicate to ensure accuracy.[10]
-
Fluorescence Measurement: Place the plate in a fluorescence microplate reader and measure the fluorescence intensity at an excitation wavelength between 350-380 nm and an emission wavelength between 440-460 nm.[5][9] Ensure that the instrument settings (e.g., gain) are optimized to prevent signal saturation at the highest AMC concentration.
-
Data Analysis:
-
Subtract the average fluorescence reading of the blank from all the standard readings.
-
Plot the background-subtracted fluorescence values (RFU) on the y-axis against the corresponding amount of AMC (in pmol) per well on the x-axis.
-
Perform a linear regression analysis on the data points to obtain the equation of the line (y = mx + c), where 'm' is the slope, and 'c' is the y-intercept. The R-squared (R²) value should be close to 1, indicating a strong linear relationship.
-
Data Presentation
Table 1: Example AMC Standard Curve Dilution Series
This table outlines the preparation of a typical AMC standard curve with a final volume of 100 µL per well.
| Standard | Volume of 10 µM AMC Working Solution (µL) | Volume of Assay Buffer (µL) | Final Amount of AMC per Well (pmol) |
| 1 | 0 | 100 | 0 |
| 2 | 2 | 98 | 20 |
| 3 | 4 | 96 | 40 |
| 4 | 6 | 94 | 60 |
| 5 | 8 | 92 | 80 |
| 6 | 10 | 90 | 100 |
| 7 | 15 | 85 | 150 |
| 8 | 20 | 80 | 200 |
Table 2: Representative Data and Calculation
| Amount of AMC (pmol) | Average RFU | Background-Subtracted RFU |
| 0 | 150 | 0 |
| 20 | 1250 | 1100 |
| 40 | 2350 | 2200 |
| 60 | 3450 | 3300 |
| 80 | 4550 | 4400 |
| 100 | 5650 | 5500 |
| 150 | 8400 | 8250 |
| 200 | 11150 | 11000 |
Linear Regression Example:
-
Equation: y = 55x
-
R² = 0.999
This equation can then be used to calculate the amount of AMC in experimental samples based on their background-subtracted RFU values.
Mandatory Visualizations
Diagram 1: Ubiquitin-Proteasome Signaling Pathway
Caption: Overview of the Ubiquitin-Proteasome Pathway and the principle of the AMC-based assay.
Diagram 2: Experimental Workflow for AMC Standard Curve Generation
Caption: Step-by-step workflow for generating an AMC standard curve for proteasome assays.
References
- 1. Frontiers | Highlighting the Proteasome: Using Fluorescence to Visualize Proteasome Activity and Distribution [frontiersin.org]
- 2. ubpbio.com [ubpbio.com]
- 3. benchchem.com [benchchem.com]
- 4. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Proteasome activity assay [bio-protocol.org]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ubpbio.com [ubpbio.com]
Application Notes and Protocols for Ac-RLR-AMC in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-RLR-AMC (Acetyl-Arginyl-Leucyl-Arginine-7-amino-4-methylcoumarin) is a synthetic fluorogenic peptide substrate used for the sensitive and specific measurement of the trypsin-like peptidase activity of the 26S proteasome in in vitro assays.[1][2][3][4][5] The 26S proteasome is a large, ATP-dependent protease complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. Dysregulation of proteasome activity is implicated in various diseases, including cancer and neurodegenerative disorders, making it a key target for drug discovery.
The assay principle is based on the cleavage of the amide bond between the arginine residue and the fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group by the active 26S proteasome. Upon cleavage, free AMC is released, which emits a strong fluorescent signal that can be monitored in real-time, providing a quantitative measure of the enzyme's activity. The intact this compound substrate is only weakly fluorescent.
Quantitative Data Summary
The optimal concentration of this compound can vary depending on the specific experimental conditions, including the source and concentration of the 26S proteasome, buffer composition, and the presence of activators or inhibitors. It is always recommended to perform a substrate titration to determine the optimal concentration for your specific assay conditions.
| Parameter | Recommended Value/Range | Source |
| Typical Working Concentration | 10 - 100 µM | [6] |
| Michaelis Constant (Km) | ~78 µM (with purified proteasome) | [6] |
| Excitation Wavelength (Ex) | 380 nm | [1][3][5] |
| Emission Wavelength (Em) | 440 - 460 nm | [1][3][5] |
| Stock Solution Solvent | DMSO | [6][7] |
| Stock Solution Concentration | 10 - 20 mM | [7][8] |
Experimental Protocols
Preparation of Reagents
a. This compound Stock Solution (10 mM):
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of high-quality, anhydrous DMSO to the vial to achieve a final concentration of 10 mM. For example, to a 1 mg vial of this compound (MW: ~757 g/mol for the trifluoroacetate (B77799) salt), add approximately 132 µL of DMSO.
-
Vortex thoroughly until the substrate is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
b. Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM ATP, 1 mM DTT, pH 7.5):
-
Prepare a solution of 50 mM Tris-HCl, pH 7.5.
-
On the day of the experiment, add MgCl₂ to a final concentration of 5 mM, ATP to 1 mM, and DTT to 1 mM.
-
Keep the assay buffer on ice. Note: ATP is crucial for 26S proteasome activity. However, high concentrations of ATP can be inhibitory for the 20S proteasome's cleavage of small fluorogenic substrates.[9] The optimal ATP concentration should be determined empirically for your system.
c. 26S Proteasome Preparation:
-
The source of the 26S proteasome can be purified enzyme, cell lysates, or tissue homogenates.
-
If using cell lysates, prepare them in a non-denaturing lysis buffer that does not contain protease inhibitors that would inhibit the proteasome. A common lysis buffer consists of 50 mM HEPES (pH 7.5), 10 mM KCl, 1.5 mM MgCl₂, 1 mM DTT, and 250 mM sucrose.
-
Centrifuge the lysate at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet cell debris.[10]
-
Determine the protein concentration of the supernatant.
d. Proteasome Inhibitor (Control):
-
Prepare a stock solution of a specific proteasome inhibitor, such as MG-132, in DMSO. A typical stock concentration is 10 mM.
-
This will be used to confirm that the measured activity is specific to the proteasome.
In Vitro Assay Protocol
This protocol is designed for a 96-well plate format and can be adapted for other formats.
-
Prepare the Reaction Plate:
-
Use a black, flat-bottom 96-well plate to minimize background fluorescence.
-
Design your plate layout to include wells for:
-
Blank (assay buffer only)
-
Substrate control (assay buffer + this compound)
-
Enzyme control (assay buffer + proteasome sample)
-
Test samples (assay buffer + proteasome sample + this compound)
-
Inhibitor controls (assay buffer + proteasome sample + proteasome inhibitor + this compound)
-
-
-
Set up the Reactions:
-
Add 50 µL of assay buffer to all wells.
-
Add your proteasome sample (e.g., 10-50 µg of cell lysate or an appropriate amount of purified enzyme) to the "Test samples" and "Inhibitor controls" wells. Add an equivalent volume of lysis buffer to the "Substrate control" wells.
-
For the "Inhibitor controls," add the proteasome inhibitor to a final concentration that is known to inhibit the proteasome (e.g., 10 µM MG-132). Add an equivalent volume of DMSO to all other wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the proteasome.
-
-
Initiate the Reaction:
-
Prepare a working solution of this compound in pre-warmed assay buffer. To achieve a final concentration of 50 µM in a 100 µL reaction volume, you would prepare a 2X working solution (100 µM) and add 50 µL to each well.
-
Add the this compound working solution to the "Substrate control," "Test samples," and "Inhibitor controls" wells.
-
The final reaction volume in each well should be 100 µL.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
Take kinetic readings every 1-5 minutes for a total of 30-60 minutes.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from all readings.
-
Plot the fluorescence intensity versus time for each sample.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
Calculate the specific proteasome activity by subtracting the velocity of the inhibitor control from the velocity of the test sample.
-
The activity can be expressed as relative fluorescence units (RFU) per minute per microgram of protein.
-
Signaling Pathway and Experimental Workflow
Ubiquitin-Proteasome System (UPS) Signaling Pathway
Caption: The Ubiquitin-Proteasome System for targeted protein degradation.
Experimental Workflow for this compound Assay
Caption: Workflow for measuring 26S proteasome activity using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Ac-RLR-[AMC] Proteasome Substrate | CRB1100438 | Biosynth [biosynth.com]
- 5. This compound (trifluoroacetate salt) - Labchem Catalog [labchem.com.my]
- 6. adipogen.com [adipogen.com]
- 7. Measurement of the Multiple Activities of 26S Proteasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The ATP/Mg2+ Balance Affects the Degradation of Short Fluorogenic Substrates by the 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Ac-RLR-AMC stock and working solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-RLR-AMC (Acetyl-Arginyl-Leucyl-Arginine-7-amino-4-methylcoumarin) is a fluorogenic substrate used to measure the trypsin-like peptidase activity of the 26S proteasome.[1][2][3] The 26S proteasome is a large, multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis.[4][5][6] Dysregulation of the ubiquitin-proteasome system has been implicated in various diseases, including cancer and neurodegenerative disorders, making it an important target for drug discovery.[7][8]
Upon enzymatic cleavage of the amide bond between arginine and the AMC (7-amino-4-methylcoumarin) group by the proteasome, the highly fluorescent AMC molecule is released.[9] The resulting increase in fluorescence intensity is directly proportional to the proteasome's enzymatic activity and can be monitored using a fluorometer.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference(s) |
| Molecular Weight | 642.75 g/mol (free base) | [2] |
| Excitation Wavelength | 380 nm | [2] |
| Emission Wavelength | 440-460 nm | [2] |
| Typical Stock Solution Concentration | 10-20 mM in DMSO | [1] |
| Typical Working Concentration | 10-100 µM | [10] |
| Michaelis Constant (Km) | 78 µM (for purified proteasome) | [10] |
| Storage Conditions | -20°C, protected from light | [11] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the required amount of DMSO to achieve a 10 mM concentration. For example, to prepare 100 µL of a 10 mM stock solution from 1 mg of this compound (MW: 642.75 g/mol ), you would add 155.6 µL of DMSO.
-
Carefully add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution.[12]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. When stored properly, the stock solution is stable for at least one month.[11]
Preparation of this compound Working Solution
This protocol outlines the dilution of the 10 mM stock solution to a working concentration in a suitable assay buffer.
Materials:
-
10 mM this compound stock solution in DMSO
-
Proteasome Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM ATP)
-
Microcentrifuge tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine the desired final working concentration of this compound for your assay (typically between 10-100 µM).
-
Calculate the volume of the stock solution required to achieve the desired final concentration in the total reaction volume. For example, to prepare 1 mL of a 50 µM working solution, add 5 µL of the 10 mM stock solution to 995 µL of Proteasome Assay Buffer.
-
It is recommended to perform dilutions in a stepwise manner to avoid precipitation.[11]
-
Prepare the working solution fresh on the day of the experiment.
26S Proteasome Activity Assay Protocol
This protocol provides a general procedure for measuring the trypsin-like activity of the 26S proteasome in a 96-well plate format.
Materials:
-
This compound working solution
-
Proteasome-containing sample (e.g., purified 26S proteasome, cell lysate)
-
Proteasome Assay Buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM ATP)
-
Proteasome inhibitor (e.g., MG-132) for negative control
-
Black, clear-bottom 96-well plate
-
Fluorometer capable of excitation at 380 nm and emission at 440-460 nm
Assay Plate Setup:
| Well Type | Sample | This compound Working Solution | Proteasome Inhibitor | Proteasome Assay Buffer |
| Sample | 20 µL | 20 µL | - | 60 µL |
| Negative Control | 20 µL | 20 µL | 1 µL (e.g., 10 µM final) | 59 µL |
| Blank | - | 20 µL | - | 80 µL |
Procedure:
-
Prepare the reaction mixtures in the wells of a 96-well plate according to the plate setup table. It is recommended to perform all measurements in triplicate.
-
For the negative control wells, pre-incubate the proteasome-containing sample with a specific proteasome inhibitor (e.g., MG-132) for 10-15 minutes at 37°C before adding the substrate.[12]
-
Initiate the enzymatic reaction by adding the this compound working solution to all wells.
-
Immediately place the plate in a fluorometer pre-warmed to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of 380 nm and an emission wavelength of 440-460 nm.
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.
-
To quantify the amount of released AMC, a standard curve can be generated using known concentrations of free AMC.
Visualizations
Ubiquitin-Proteasome Signaling Pathway
The following diagram illustrates the key steps in the ubiquitin-proteasome pathway, leading to the degradation of a target protein and the cleavage of a fluorogenic substrate like this compound.
References
- 1. Measurement of the Multiple Activities of 26S Proteasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Ubiquitin-Proteasome Pathway and Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ac-RLR-[AMC] Proteasome Substrate | CRB1100438 | Biosynth [biosynth.com]
- 10. Inhibitory effect of flavonoids on 26S proteasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. resources.novusbio.com [resources.novusbio.com]
Application Notes and Protocols for Measuring Proteasome Activity in Tissue Homogenates with Ac-RLR-AMC
Audience: Researchers, scientists, and drug development professionals.
Introduction
The ubiquitin-proteasome pathway is a critical cellular process responsible for the degradation of damaged or unnecessary proteins, thereby maintaining cellular homeostasis. The 26S proteasome, the central enzyme in this pathway, possesses multiple proteolytic activities, including chymotrypsin-like, trypsin-like, and caspase-like activities. Dysregulation of proteasome activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making it an important target for drug discovery.
This document provides a detailed protocol for measuring the trypsin-like activity of the proteasome in tissue homogenates using the fluorogenic substrate Ac-Arg-Leu-Arg-AMC (Ac-RLR-AMC). This assay is based on the enzymatic cleavage of the AMC (7-Amino-4-methylcoumarin) group from the peptide substrate by active proteasomes, resulting in a fluorescent signal that is proportional to the proteasome activity.[1][2]
Principle of the Assay
The this compound substrate is a synthetic peptide linked to the fluorescent reporter molecule AMC. In its intact form, the fluorescence of AMC is quenched. Upon cleavage of the peptide by the trypsin-like activity of the proteasome, the free AMC is released, which then fluoresces brightly upon excitation. The rate of AMC release, measured by an increase in fluorescence over time, is directly proportional to the proteasome's enzymatic activity.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Reagent/Material | Supplier | Catalog Number | Storage |
| This compound | MedChemExpress | HY-P1465 | -20°C |
| Proteasome Inhibitor (MG-132) | Various | e.g., Sigma-Aldrich | -20°C |
| AMC (7-Amino-4-methylcoumarin) Standard | Various | e.g., Sigma-Aldrich | -20°C |
| Proteasome Assay Buffer | See composition below | N/A | 4°C |
| Tissue Lysis Buffer | See composition below | N/A | 4°C |
| DMSO (Dimethyl sulfoxide) | Various | N/A | Room Temp |
| 96-well black, flat-bottom plates | Various | N/A | Room Temp |
| Fluorometric plate reader | Various | N/A | N/A |
| Homogenizer (e.g., Dounce, Potter-Elvehjem) | Various | N/A | N/A |
| Refrigerated Centrifuge | Various | N/A | N/A |
| Protein Assay Kit (e.g., BCA, Bradford) | Various | N/A | 4°C |
Experimental Protocols
4.1. Preparation of Buffers and Reagents
Proper preparation of all solutions is critical for the success of the assay.
Table 1: Buffer and Reagent Compositions
| Solution | Component | Final Concentration |
| Tissue Lysis Buffer | Tris-HCl (pH 7.5) | 50 mM |
| MgCl₂ | 5 mM | |
| EDTA | 1 mM | |
| DTT | 1 mM | |
| ATP | 2 mM | |
| Glycerol | 10% (v/v) | |
| Proteasome Assay Buffer | Tris-HCl (pH 7.8) | 25 mM |
| MgCl₂ | 10 mM | |
| ATP | 1 mM | |
| DTT | 1 mM | |
| This compound Stock Solution | This compound powder | 10 mM in DMSO |
| MG-132 Stock Solution | MG-132 powder | 10 mM in DMSO |
| AMC Standard Stock Solution | AMC powder | 1 mM in DMSO |
4.2. Tissue Homogenate Preparation
-
Excise tissue of interest and immediately place it in ice-cold PBS to wash away any contaminants.
-
Weigh the tissue and transfer it to a pre-chilled glass homogenizer.
-
Add 5 volumes of ice-cold Tissue Lysis Buffer per gram of tissue.
-
Homogenize the tissue on ice with 15-20 strokes of the pestle.
-
Transfer the homogenate to a pre-chilled microcentrifuge tube.
-
Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant (this is the tissue lysate) and transfer it to a new pre-chilled tube. Avoid disturbing the pellet.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).
-
Adjust the protein concentration to 1-2 mg/mL with Tissue Lysis Buffer. The lysate can be used immediately or stored in aliquots at -80°C. Avoid repeated freeze-thaw cycles.[3]
4.3. Proteasome Activity Assay
-
Prepare the AMC standard curve by diluting the 1 mM AMC stock solution in Proteasome Assay Buffer to final concentrations ranging from 0 to 20 µM. Add 100 µL of each standard to the 96-well plate in duplicate.
-
For each tissue lysate sample, set up two reactions in duplicate: one for measuring total activity and one for the inhibitor control.
-
To the wells for the inhibitor control, add 1 µL of 10 mM MG-132 stock solution to achieve a final concentration of 100 µM. To the wells for total activity, add 1 µL of DMSO.
-
Add 50 µg of tissue lysate (in a volume of up to 50 µL) to each well.
-
Bring the total volume in each well to 99 µL with Proteasome Assay Buffer.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Prepare the working solution of this compound by diluting the 10 mM stock solution to 1 mM in Proteasome Assay Buffer.
-
Initiate the reaction by adding 1 µL of the 1 mM this compound working solution to each well, for a final concentration of 10 µM.
-
Immediately place the plate in a fluorometric plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity every 5 minutes for 60-90 minutes.
Table 2: Fluorometer Settings
| Parameter | Value |
| Excitation Wavelength | 360-380 nm[1][4] |
| Emission Wavelength | 440-460 nm[1][4] |
| Temperature | 37°C |
| Read Interval | 5 minutes |
| Total Read Time | 60-90 minutes |
4.4. Data Analysis
-
Subtract the fluorescence values of the blank (assay buffer with substrate) from all readings.
-
Plot the fluorescence intensity against time for each sample. The slope of the linear portion of the curve represents the reaction rate (RFU/min).
-
The proteasome-specific activity is the difference between the rate of the total activity and the rate of the inhibitor control.
-
Use the AMC standard curve to convert the proteasome-specific activity from RFU/min to pmol AMC/min.
-
Normalize the activity to the amount of protein in each well (pmol/min/mg protein).
Visualizations
5.1. Experimental Workflow
The following diagram illustrates the key steps in the proteasome activity assay.
Caption: Workflow for measuring proteasome activity.
5.2. Ubiquitin-Proteasome Signaling Pathway
The diagram below provides a simplified overview of the ubiquitin-proteasome pathway, leading to protein degradation.
Caption: The Ubiquitin-Proteasome Pathway.[5][6][7][8]
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Possible Cause | Solution |
| Low or no signal | Inactive enzyme | Ensure proper storage and handling of tissue lysates. Avoid repeated freeze-thaw cycles. |
| Incorrect buffer pH | Verify the pH of the assay buffer. | |
| Degraded substrate | Store this compound stock solution at -20°C and protect from light. Prepare fresh working solutions. | |
| High background fluorescence | Contamination of reagents | Use high-purity water and reagents. Filter-sterilize buffers if necessary. |
| Non-specific protease activity | Ensure the use of a specific proteasome inhibitor (MG-132) to determine the background. | |
| High well-to-well variability | Pipetting errors | Use calibrated pipettes and ensure proper mixing in each well. |
| Inconsistent protein concentration | Carefully quantify and normalize the protein concentration of the lysates. |
Conclusion
The protocol described provides a reliable and sensitive method for quantifying the trypsin-like activity of the proteasome in tissue homogenates. By following these detailed steps, researchers can obtain reproducible data to investigate the role of the proteasome in various physiological and pathological conditions, as well as to screen for potential modulators of its activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. frontiersin.org [frontiersin.org]
- 3. In-gel proteasome assay to determine the activity, amount, and composition of proteasome complexes from mammalian cells or tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ac-RLR-[AMC] Proteasome Substrate | CRB1100438 | Biosynth [biosynth.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
Kinetic Analysis of Proteasome Activity Using Ac-RLR-AMC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the regulated degradation of intracellular proteins. This process is essential for maintaining cellular homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. The 26S proteasome, the central protease of this system, possesses multiple catalytic activities, including chymotrypsin-like, trypsin-like, and caspase-like activities. The kinetic analysis of these activities is crucial for understanding proteasome function and for the development of therapeutic inhibitors.
This document provides a detailed guide for the kinetic analysis of the trypsin-like activity of the 26S proteasome using the fluorogenic substrate Ac-Arg-Leu-Arg-AMC (Ac-RLR-AMC). Cleavage of the AMC (7-amino-4-methylcoumarin) group from the peptide backbone by the proteasome results in a fluorescent signal that can be monitored over time to determine enzyme kinetics.
Assay Principle
The this compound substrate is a synthetic peptide that mimics the natural cleavage site for the trypsin-like activity of the proteasome. In its intact form, the AMC fluorophore is quenched. Upon enzymatic cleavage by the proteasome, the free AMC is released, resulting in a significant increase in fluorescence. The rate of this fluorescence increase is directly proportional to the proteasome's trypsin-like activity. The fluorescence of free AMC can be measured with an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[1][2]
Figure 1: Principle of the proteasome activity assay using this compound.
Quantitative Data Summary
The following tables summarize key quantitative data relevant to the kinetic analysis of proteasome activity. It is important to note that kinetic parameters such as Km and Vmax, as well as IC50 values, can vary depending on the specific experimental conditions, including buffer composition, temperature, and the source of the proteasome.
Table 1: Kinetic Parameters for Proteasome Substrates
| Substrate | Proteasome Activity | Km (µM) | Vmax (relative units) | Source Organism/Cell Line |
| This compound | Trypsin-like | Value not consistently reported in literature | Value not consistently reported in literature | - |
| Suc-LLVY-AMC | Chymotrypsin-like | ~20-80 | - | Various |
| Z-LLE-AMC | Caspase-like | ~50-100 | - | Various |
Note: Specific Km and Vmax values for this compound are not consistently available in the reviewed literature and should be determined empirically for each experimental setup.
Table 2: IC50 Values of Common Proteasome Inhibitors
| Inhibitor | Target Activity | IC50 (nM) | Substrate Used | Cell Line/Enzyme Source |
| Bortezomib | Chymotrypsin-like > Caspase-like | 5 - 50 | Suc-LLVY-AMC | Various myeloma cell lines |
| Bortezomib | Trypsin-like | >1000 | This compound or similar | Myeloma cell lines[3] |
| MG-132 | Chymotrypsin-like > Caspase-like | 100 - 500 | Suc-LLVY-AMC | Various cell lines |
| MG-132 | Trypsin-like | >5000 | This compound or similar | - |
Note: The IC50 values can be significantly influenced by the cell type, inhibitor incubation time, and specific assay conditions.
Experimental Protocols
Materials and Reagents
-
26S Proteasome: Purified 26S proteasome or cell lysate containing active proteasomes.
-
This compound Substrate: Stock solution in DMSO (e.g., 10 mM).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM ATP.
-
Proteasome Inhibitor (Optional): MG-132 or Bortezomib for negative controls.
-
AMC Standard: 7-Amino-4-methylcoumarin for generating a standard curve.
-
96-well black microplates: Low-binding plates are recommended.
-
Fluorescence plate reader: Capable of excitation at ~380 nm and emission at ~460 nm.
Experimental Workflow
Figure 2: Experimental workflow for kinetic analysis of proteasome activity.
Detailed Methodologies
1. Preparation of AMC Standard Curve
-
Prepare a 1 mM stock solution of AMC in DMSO.
-
Perform serial dilutions of the AMC stock solution in assay buffer to prepare standards ranging from 0 to 100 µM.
-
Add 100 µL of each standard dilution to wells of the 96-well black microplate.
-
Measure the fluorescence at Ex/Em 380/460 nm.
-
Plot the fluorescence intensity (RFU) against the known AMC concentration to generate a standard curve. The slope of this curve will be used to convert experimental RFU values to the amount of product formed.
2. Kinetic Assay for Proteasome Activity
-
Prepare a reaction mixture in each well of a 96-well black microplate containing:
-
Assay Buffer
-
Purified 26S proteasome (e.g., 1-5 nM) or cell lysate (e.g., 10-50 µg total protein)
-
For inhibitor studies, add varying concentrations of the inhibitor. For negative controls, add a saturating concentration of a known proteasome inhibitor like MG-132 (e.g., 20 µM).
-
-
Bring the final volume in each well to 90 µL with assay buffer.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 10 µL of this compound substrate to each well to achieve the desired final concentration (e.g., for Km determination, use a range of concentrations from 0.1 to 10 times the expected Km).
-
Immediately place the plate in a pre-warmed fluorescence plate reader.
-
Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes at Ex/Em 380/460 nm.
3. Data Analysis
-
Convert RFU to Product Concentration: Use the slope from the AMC standard curve to convert the change in relative fluorescence units (ΔRFU) per minute to the rate of AMC production (pmol/min).
-
Determine Initial Velocity (V₀): Plot the concentration of AMC produced over time. The initial linear portion of this curve represents the initial velocity (V₀) of the reaction.
-
Calculate Kinetic Parameters (Km and Vmax):
-
Perform the assay with varying concentrations of this compound.
-
Plot the initial velocities (V₀) against the substrate concentrations.
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax.
-
-
Determine IC50 Values:
-
Perform the assay with a fixed concentration of this compound (typically at or near the Km value) and varying concentrations of the inhibitor.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway
The ubiquitin-proteasome system is a complex, multi-step pathway. The following diagram illustrates the key stages leading to protein degradation by the 26S proteasome.
Figure 3: The Ubiquitin-Proteasome Signaling Pathway.
Conclusion
The kinetic analysis of proteasome activity using the fluorogenic substrate this compound is a robust and sensitive method for studying the trypsin-like activity of the 26S proteasome. This application note provides a comprehensive framework, from the underlying principles to detailed experimental protocols and data analysis, to aid researchers in academia and industry. Accurate and reproducible kinetic data are essential for advancing our understanding of the ubiquitin-proteasome system and for the development of novel therapeutics targeting this critical cellular machinery.
References
High-Throughput Screening for Proteasome Inhibitors with Ac-RLR-AMC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation in eukaryotic cells, playing a pivotal role in the regulation of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis. The 26S proteasome, the central protease of this system, possesses multiple catalytic activities, including chymotrypsin-like, caspase-like, and trypsin-like activities. Due to its integral role in cellular homeostasis, the proteasome has emerged as a significant therapeutic target, particularly in oncology. Inhibition of proteasome activity can lead to the accumulation of pro-apoptotic proteins, ultimately inducing cell death in cancer cells.
This document provides detailed application notes and protocols for a high-throughput screening (HTS) assay to identify and characterize inhibitors of the proteasome's trypsin-like activity using the fluorogenic substrate Ac-Arg-Leu-Arg-AMC (Ac-RLR-AMC).
Assay Principle
The assay is based on the enzymatic cleavage of the fluorogenic peptide substrate this compound by the trypsin-like activity of the 20S or 26S proteasome. This compound is a non-fluorescent molecule. Upon cleavage by the proteasome, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) is released. The rate of AMC liberation is directly proportional to the proteasome's trypsin-like activity. The fluorescence intensity is measured over time, typically using a plate reader with excitation and emission wavelengths of approximately 380 nm and 440-460 nm, respectively.[1][2][3] In the presence of an inhibitor, the rate of AMC release is reduced, allowing for the quantification of inhibitor potency.
Signaling Pathway
The following diagram illustrates the ubiquitin-proteasome pathway, leading to protein degradation.
Caption: The Ubiquitin-Proteasome Protein Degradation Pathway.
Experimental Protocols
Materials and Reagents
-
Enzyme: Purified 20S or 26S Proteasome
-
Substrate: this compound (Acetyl-L-arginyl-L-leucyl-L-arginine-7-amino-4-methylcoumarin)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 2 mM ATP
-
Inhibitors: Bortezomib, Carfilzomib, MG132 (for positive controls and IC50 determination)
-
Solvent: DMSO (for dissolving inhibitors and substrate)
-
Plates: Black, flat-bottom 384-well microplates
-
Instrumentation: Fluorescence plate reader with excitation at ~380 nm and emission at ~460 nm
High-Throughput Screening (HTS) Protocol in 384-Well Plates
-
Compound Plating:
-
Prepare a serial dilution of test compounds and control inhibitors in DMSO.
-
Using an acoustic liquid handler or a pin tool, transfer a small volume (e.g., 50-100 nL) of each compound solution to the wells of a 384-well assay plate.
-
Include wells with DMSO only for negative controls (maximum activity) and a known potent proteasome inhibitor (e.g., Bortezomib) for positive controls (minimum activity).
-
-
Enzyme Preparation and Dispensing:
-
Prepare a working solution of the 20S or 26S proteasome in cold assay buffer to the desired final concentration (e.g., 0.5-2 nM).
-
Dispense 10 µL of the enzyme solution into each well of the 384-well plate containing the pre-spotted compounds.
-
Mix the plate on a plate shaker for 30-60 seconds.
-
-
Pre-incubation:
-
Incubate the plate at room temperature or 37°C for 15-30 minutes to allow the compounds to interact with the enzyme.
-
-
Substrate Preparation and Dispensing:
-
Prepare a working solution of this compound in assay buffer to the desired final concentration (e.g., 20-100 µM).
-
Dispense 10 µL of the substrate solution to all wells to initiate the enzymatic reaction. The final reaction volume will be 20 µL.
-
-
Fluorescence Measurement:
-
Immediately transfer the plate to a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 30 minutes) and then read the fluorescence.
-
Data Analysis
Z'-Factor Calculation
The Z'-factor is a statistical parameter used to evaluate the quality and suitability of an HTS assay. It is calculated using the signals from the positive and negative controls.
Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where:
-
Mean_pos is the mean signal of the positive control (e.g., high concentration of a known inhibitor).
-
SD_pos is the standard deviation of the positive control.
-
Mean_neg is the mean signal of the negative control (e.g., DMSO only).
-
SD_neg is the standard deviation of the negative control.
Interpretation of Z'-Factor:
Percentage Inhibition Calculation
The percentage inhibition for each test compound is calculated to determine its effect on proteasome activity.
Formula: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))
Where:
-
Signal_compound is the fluorescence signal in the presence of the test compound.
-
Mean_pos is the mean signal of the positive control.
-
Mean_neg is the mean signal of the negative control.
IC50 Determination
For compounds that show significant inhibition, a dose-response curve is generated by plotting the percentage inhibition against the logarithm of the compound concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the data to a four-parameter logistic equation.
Experimental Workflow Diagram
References
- 1. Bortezomib Amplifies Effect on Intracellular Proteasomes by Changing Proteasome Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Proteasome Inhibitors Bortezomib and Carfilzomib Stimulate the Transport Activity of Human Organic Anion Transporter 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MG-132 | Cell Signaling Technology [cellsignal.com]
- 5. MG132 - Wikipedia [en.wikipedia.org]
In-Gel Proteasome Activity Assay Using Ac-RLR-AMC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction and Principle
The in-gel proteasome activity assay is a powerful technique used to assess the activity of different proteasome complexes within a sample.[1][2] This method combines native polyacrylamide gel electrophoresis (PAGE) with a fluorogenic activity assay to visualize and quantify the activity of various proteasome isoforms, such as the 26S and 20S proteasomes.[1][3] Native PAGE separates protein complexes based on their size, charge, and shape, preserving their native conformation and enzymatic activity.[1][4]
Following electrophoresis, the gel is incubated with a specific fluorogenic substrate. For measuring the trypsin-like activity of the proteasome, the substrate Ac-Arg-Leu-Arg-AMC (Ac-RLR-AMC) is utilized.[5][6][7] The proteasome's β2 subunit is primarily responsible for this trypsin-like activity, cleaving after basic residues. In its intact form, this compound is non-fluorescent. Upon cleavage by active proteasomes within the gel, the fluorophore 7-amino-4-methylcoumarin (B1665955) (AMC) is released. This liberated AMC fluoresces upon excitation with UV light (typically around 380 nm), emitting light at approximately 440-460 nm.[5][6][7] The intensity of the fluorescent bands directly corresponds to the level of proteasome activity at that specific location in the gel.[8] Subsequent immunoblotting of the same gel allows for the quantification of the amount of each proteasome complex, enabling the determination of specific activity (activity per unit of proteasome).[1][2]
This application note provides a detailed protocol for performing an in-gel proteasome activity assay using this compound, along with guidelines for data analysis and presentation.
Data Presentation
The quantitative data obtained from in-gel proteasome activity assays can be summarized in tables for clear comparison of proteasome activity and abundance under different experimental conditions.
Table 1: Quantification of Proteasome Complex Abundance via Immunoblotting.
This table illustrates how the relative amounts of different proteasome complexes (30S, 26S, and 20S) can be quantified from an immunoblot of a native gel. The data is typically obtained using densitometry software.[1][2]
| Lane | Band No. | Proteasome Complex | Relative Front (Rf) | Adjusted Volume (Intensity) | Relative Abundance (%) |
| 1 | 1 | 30S (Control) | 0.25 | 8,543,210 | 15.2 |
| 1 | 2 | 26S (Control) | 0.38 | 25,678,940 | 45.7 |
| 1 | 3 | 20S (Control) | 0.51 | 21,987,650 | 39.1 |
| 2 | 1 | 30S (Treated) | 0.25 | 7,987,650 | 14.0 |
| 2 | 2 | 26S (Treated) | 0.38 | 22,456,780 | 39.4 |
| 2 | 3 | 20S (Treated) | 0.51 | 26,543,210 | 46.6 |
Table 2: Relative Trypsin-Like Proteasome Activity in Different Cell Lines.
This table provides an example of how to present the relative trypsin-like activity of different proteasome complexes across various cell lines, as determined by the in-gel assay with this compound. Activity is normalized to the amount of each proteasome complex.
| Cell Line | Proteasome Complex | Relative Trypsin-Like Activity (Normalized to Control) |
| HEK293T | 26S | 1.00 |
| 20S | 0.45 | |
| HeLa | 26S | 1.25 |
| 20S | 0.55 | |
| Jurkat | 26S | 0.85 |
| 20S | 0.30 |
Table 3: Effect of Proteasome Inhibitors on Trypsin-Like Activity.
This table demonstrates the dose-dependent effect of a proteasome inhibitor on the trypsin-like activity of the 26S proteasome in a specific cell line.
| Inhibitor Concentration | 26S Proteasome Trypsin-Like Activity (Relative Fluorescence Units) | % Inhibition |
| 0 µM (Control) | 15,432 | 0 |
| 10 µM | 8,123 | 47.4 |
| 50 µM | 3,548 | 77.0 |
| 100 µM | 1,234 | 92.0 |
Experimental Protocols
Protocol 1: Cell Lysis for Native Proteasome Extraction
This protocol describes the preparation of cell lysates under non-denaturing conditions to maintain proteasome integrity and activity.[1][9]
Materials:
-
Cell pellet
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 10% glycerol, 1 mM ATP, 1 mM DTT)
-
Protease inhibitor cocktail (optional, do not use if it inhibits proteasome)
-
Dounce homogenizer or sonicator
-
Refrigerated microcentrifuge
Procedure:
-
Wash the cell pellet with ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer.
-
Lyse the cells by either douncing on ice for 20-30 strokes or by sonication (e.g., 3 cycles of 10 seconds on, 20 seconds off). Keep the sample on ice throughout the process to prevent heating.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant containing the soluble proteasome complexes.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). It is critical to be precise as there are no reliable loading controls for native gels.[1]
-
Aliquot the lysate and store at -80°C. Avoid repeated freeze-thaw cycles as this can lead to a loss of proteasome activity.[1][9]
Protocol 2: Native Polyacrylamide Gel Electrophoresis (PAGE)
This protocol outlines the separation of proteasome complexes on a native polyacrylamide gel.
Materials:
-
3-8% Tris-Acetate precast gels or hand-casted native polyacrylamide gels
-
Native PAGE running buffer (e.g., 25 mM Tris, 192 mM Glycine, pH 8.3, supplemented with 1 mM ATP and 5 mM MgCl₂)
-
Native sample loading buffer (5X): 250 mM Tris-HCl pH 6.8, 50% glycerol, 0.05% Bromophenol Blue
-
Cell lysate from Protocol 1
-
Electrophoresis apparatus
Procedure:
-
Assemble the electrophoresis apparatus according to the manufacturer's instructions. Fill the inner and outer chambers with cold Native PAGE running buffer.
-
Prepare the protein samples by mixing 15-20 µg of total protein with the native sample loading buffer to a final concentration of 1X. The total volume should not exceed the well capacity.[1][9]
-
Carefully load the samples into the wells of the native gel.
-
Run the gel at a constant voltage (e.g., 150 V) for 4-5 hours at 4°C.[9] The cold temperature is crucial for maintaining protein stability and activity.
Protocol 3: In-Gel Proteasome Activity Assay
This protocol details the detection of proteasome activity within the native gel using the this compound substrate.
Materials:
-
Native gel from Protocol 2
-
Assay Buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM ATP, 1 mM DTT)
-
This compound substrate stock solution (e.g., 10 mM in DMSO)
-
Incubation box (light-protected)
-
Gel imaging system with UV transilluminator (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
After electrophoresis, carefully remove the gel from the cassette.
-
Prepare the reaction solution by diluting the this compound stock solution into the Assay Buffer to a final concentration of 50-100 µM.
-
Place the gel in a light-protected incubation box and add enough reaction solution to completely submerge the gel.
-
Incubate the gel at 37°C for 30-60 minutes.[9] The incubation time may need to be optimized depending on the sample's proteasome activity.
-
After incubation, carefully remove the gel from the reaction solution.
-
Immediately visualize the fluorescent bands using a gel imaging system equipped with a UV transilluminator.[9] Capture the image for later analysis.
Protocol 4: Immunoblotting for Proteasome Quantification
This protocol describes the transfer of proteins from the native gel to a membrane for the quantification of proteasome complexes.
Materials:
-
Native gel after activity assay
-
SDS-containing transfer buffer (e.g., 25 mM Tris, 192 mM Glycine, 0.05% SDS, 20% methanol)
-
PVDF membrane
-
Primary antibody against a proteasome subunit (e.g., anti-PSMA1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting apparatus and imaging system
Procedure:
-
Equilibrate the gel in transfer buffer for 15-20 minutes. The inclusion of SDS in the transfer buffer helps to denature the proteins and facilitate their transfer to the membrane.
-
Activate the PVDF membrane in methanol (B129727) for 1-2 minutes, then equilibrate in transfer buffer.
-
Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) and perform the protein transfer according to standard Western blotting procedures (e.g., wet transfer at 100 V for 1-2 hours at 4°C).
-
After transfer, block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and capture the image using a Western blot imaging system.
-
Quantify the band intensities using densitometry software.
Mandatory Visualizations
Diagrams
Caption: Experimental Workflow for In-Gel Proteasome Activity Assay.
Caption: Principle of this compound Cleavage by the Proteasome.
References
- 1. In-gel proteasome assay to determine the activity, amount, and composition of proteasome complexes from mammalian cells or tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Functional and quantitative evaluation of the 20S proteasome in serum and intracellular in145 moroccan patients with hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. ubiqbio.com [ubiqbio.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
High background fluorescence in Ac-RLR-AMC assay
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to high background fluorescence in the Ac-RLR-AMC assay.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
A1: The this compound assay is a fluorogenic method used to measure the trypsin-like activity of the 26S proteasome. The substrate, Acetyl-Arginyl-Leucyl-Arginine-7-amino-4-methylcoumarin (this compound), is a non-fluorescent peptide. When cleaved by the proteasome, it releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) molecule. The rate of increase in fluorescence is directly proportional to the proteasome's enzymatic activity.
Q2: What are the optimal excitation and emission wavelengths for AMC?
A2: The free AMC fluorophore is typically excited at a wavelength of 360-380 nm, with the emission maximum occurring between 440-460 nm. It is crucial to confirm the optimal settings for your specific fluorescence plate reader.
Q3: What can cause high background fluorescence in the "no enzyme" control wells?
A3: High background fluorescence in the absence of the enzyme can be attributed to several factors, including:
-
Substrate Autohydrolysis: Spontaneous breakdown of the this compound substrate.
-
Contaminated Reagents: Presence of fluorescent impurities in the assay buffer, substrate, or other reagents.
-
Autofluorescence of Test Compounds: Intrinsic fluorescence of small molecules being screened for inhibitory effects.
-
Assay Plate Issues: Use of non-black or contaminated microplates.
Q4: What is a good signal-to-background ratio for this assay?
A4: While the ideal signal-to-background (S/B) ratio can vary depending on the specific application and instrumentation, a ratio of 3 or higher is generally considered acceptable for most enzymatic assays. An S/B ratio below 3 may indicate a need for assay optimization to reduce background noise or enhance the signal.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can significantly impact the quality and reliability of your data by masking the true enzymatic signal. This guide provides a systematic approach to identify and resolve the root causes of this issue.
Diagram: Troubleshooting Workflow for High Background Fluorescence
Caption: A stepwise workflow to diagnose and resolve high background fluorescence.
Experimental Protocols
Protocol 1: Assessment of Substrate Stability (Autohydrolysis)
This protocol determines the rate of non-enzymatic substrate degradation.
Materials:
-
This compound substrate
-
Assay Buffer
-
Black, opaque 96-well or 384-well plate
-
Fluorescence plate reader
Procedure:
-
Prepare the this compound substrate solution at the final concentration used in your assay.
-
Add the substrate solution to several wells of the microplate.
-
Include control wells containing only the assay buffer (no substrate).
-
Incubate the plate at the same temperature and for the same duration as your standard assay.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm) at multiple time points.
Interpretation: A significant, time-dependent increase in fluorescence in the wells containing only the substrate and buffer indicates substrate instability. If the rate of autohydrolysis is high, consider preparing fresh substrate, aliquoting and storing it at -80°C, and protecting it from light.
Protocol 2: Quantifying Compound Autofluorescence
This protocol is essential for drug screening applications to identify and correct for intrinsic fluorescence of test compounds.
Materials:
-
Test compounds
-
Assay Buffer
-
DMSO (or other solvent used for compounds)
-
Black, opaque 96-well or 384-well plate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of your test compounds in the assay buffer at the same concentrations used in the primary enzyme assay.
-
Add the diluted compounds to the wells of the microplate.
-
Include control wells containing only the assay buffer with the corresponding concentration of the compound solvent (e.g., DMSO).
-
Read the fluorescence at the same excitation and emission wavelengths used for the this compound assay.
Interpretation: If the fluorescence intensity in the compound-containing wells is significantly higher than in the solvent control wells, the compound is autofluorescent. This background fluorescence value should be subtracted from the corresponding wells in your primary assay.
Data Presentation
Table 1: Recommended Reagent Concentrations and Assay Conditions
| Parameter | Recommended Range | Notes |
| This compound Substrate | 10 - 100 µM | Optimal concentration should be determined empirically and should ideally be at or below the Km for the enzyme. |
| 26S Proteasome | 1 - 10 nM | The optimal enzyme concentration will depend on the purity and activity of the enzyme preparation. |
| Assay Buffer | 50 mM Tris, pH 7.5-8.0 | Buffer composition can be optimized, but should be free of fluorescent contaminants. |
| Incubation Temperature | 37°C | Ensure consistent temperature control. |
| Incubation Time | 30 - 60 minutes | The reaction should be monitored kinetically to ensure measurements are taken within the linear range. |
| Microplate Type | Black, Opaque | Minimizes well-to-well crosstalk and background fluorescence. |
Signaling Pathway
Diagram: this compound Cleavage by the 26S Proteasome
Caption: Cleavage of this compound by the 26S proteasome, releasing fluorescent AMC.
How to reduce non-specific cleavage of Ac-RLR-AMC
Welcome to the technical support center for Ac-RLR-AMC assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of this fluorogenic substrate for measuring the trypsin-like activity of the 26S proteasome.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound (Acetyl-Arginyl-Leucyl-Arginine-7-amino-4-methylcoumarin) is a fluorogenic peptide substrate used to measure the trypsin-like proteolytic activity of the 26S proteasome.[1][2][3] Upon cleavage of the peptide by the proteasome, the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC) is released. The resulting increase in fluorescence, which can be measured at an excitation wavelength of approximately 380 nm and an emission wavelength of 440-460 nm, is directly proportional to the proteasome's activity.[1][2]
Q2: What are the common causes of high background or non-specific cleavage in my this compound assay?
High background fluorescence or non-specific cleavage in your assay can stem from several sources:
-
Contaminating Proteases: Crude cell or tissue lysates contain numerous proteases besides the 26S proteasome that can cleave this compound. Trypsin-like serine proteases are common culprits.
-
Substrate Autohydrolysis: The this compound substrate itself can spontaneously hydrolyze, especially under suboptimal pH or temperature conditions, leading to the release of free AMC independent of enzymatic activity.[4]
-
Reagent Contamination: Buffers, water, or other reagents may be contaminated with microbial or other proteases.[4]
-
Sample Autofluorescence: Components within the experimental sample itself may be inherently fluorescent at the excitation and emission wavelengths of AMC.
Q3: How can I be sure that the signal I'm measuring is from the 26S proteasome?
To ensure the specificity of your assay, it is crucial to run proper controls. The most important control is to pre-incubate your sample with a specific proteasome inhibitor, such as MG-132 or epoxomicin, before adding the this compound substrate.[5] A significant reduction in the fluorescence signal in the presence of the inhibitor confirms that the activity is attributable to the proteasome. The remaining signal can be considered non-specific.
Troubleshooting Guides
Issue 1: High Background Signal in "No-Enzyme" Control
A high signal in a control well containing only the assay buffer and this compound indicates substrate autohydrolysis.
Troubleshooting Steps:
-
Prepare Fresh Substrate: Always prepare the this compound working solution fresh for each experiment. Avoid using previously frozen and thawed substrate solutions multiple times.
-
Optimize Assay Buffer pH: The stability of the substrate is pH-dependent. Test a range of pH values around the recommended pH of 7.6 to find the optimal balance between enzyme activity and substrate stability.[6]
-
Control Incubation Time and Temperature: Shorten the incubation time or lower the temperature of the assay to minimize the rate of autohydrolysis.
-
Check Reagent Purity: Use high-purity, sterile water and reagents to prepare your buffers.
-
Prepare a series of wells in a 96-well black microplate containing only the assay buffer and the working concentration of this compound.
-
Incubate the plate at the intended assay temperature.
-
Measure the fluorescence at regular intervals (e.g., every 5 minutes for 1 hour).
-
Plot the fluorescence intensity against time. A significant slope indicates a high rate of autohydrolysis.
Issue 2: High Signal in the Presence of a Specific Proteasome Inhibitor
If you observe a high fluorescence signal even after treating your sample with a potent proteasome inhibitor like MG-132, it indicates the presence of contaminating proteases that are cleaving the this compound substrate.
Troubleshooting Steps:
-
Use a Protease Inhibitor Cocktail: Supplement your lysis and assay buffers with a broad-spectrum protease inhibitor cocktail.[7] Ensure the cocktail is EDTA-free if you need to preserve the activity of metalloproteases.[8]
-
Screen Specific Protease Inhibitors: If a general cocktail is insufficient, you may need to identify the specific class of contaminating protease. This can be done by testing individual protease inhibitors.
| Inhibitor | Target Protease Class | Typical Working Concentration |
| Aprotinin | Serine Proteases | 1-2 µg/mL |
| Leupeptin | Serine and Cysteine Proteases | 1-10 µM |
| AEBSF | Serine Proteases | 100 µM - 1 mM |
| E-64 | Cysteine Proteases | 1-10 µM |
| Bestatin | Aminopeptidases | 1-10 µM |
| Pepstatin A | Aspartic Proteases | 1 µM |
Note: The optimal concentration of each inhibitor may need to be determined empirically.
-
Prepare your cell or tissue lysate.
-
Set up multiple reaction wells. In addition to your standard controls, include wells where the lysate is pre-incubated with different combinations of the protease inhibitors listed in the table above before the addition of this compound.
-
Also, include a control with a commercial, broad-spectrum protease inhibitor cocktail.
-
Measure the fluorescence and compare the signal reduction across the different inhibitor conditions. The condition that provides the lowest signal without affecting the proteasome-specific activity (as determined in a parallel experiment without a proteasome inhibitor) is optimal.
Issue 3: Low or No Signal
A lack of a significant increase in fluorescence can be due to several factors.
Troubleshooting Steps:
-
Confirm Enzyme Activity: Ensure your 26S proteasome preparation is active. If possible, test it with a positive control substrate.
-
Optimize Enzyme Concentration: The concentration of the proteasome in your sample may be too low. Try using a more concentrated sample.
-
Optimize Substrate Concentration: While high concentrations can lead to substrate inhibition, a concentration that is too low will result in a weak signal. A typical starting concentration range for AMC-based substrates is 10-100 µM.
-
Check Assay Conditions: Verify that the pH, temperature, and buffer composition are optimal for 26S proteasome activity. A commonly used buffer is 50 mM Tris-HCl (pH 7.6), 100 mM KCl, 0.1 mM ATP, and 0.5 mM MgCl2.[6]
Alternative Substrates
If non-specific cleavage of this compound remains a persistent issue, consider using an alternative, potentially more specific fluorogenic substrate for the trypsin-like activity of the 26S proteasome, such as Boc-LRR-AMC (Boc-Leu-Arg-Arg-AMC).[3][5][9][10] It is always recommended to validate the specificity of any substrate for your specific experimental system by using proteasome-specific inhibitors.
Visualizing Experimental Workflows
Caption: Troubleshooting workflow for high background signal in this compound assays.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ubpbio.com [ubpbio.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. What is Protease Inhibitor Cocktail – Tinzyme [tinzyme.com]
- 8. bosterbio.com [bosterbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ubpbio.com [ubpbio.com]
Ac-RLR-AMC assay variability and reproducibility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Ac-RLR-AMC fluorogenic substrate. The content is designed to address common issues related to assay variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a fluorescence-based method used to measure the activity of proteases with trypsin-like specificity. The substrate, Acetyl-Arginyl-Leucyl-Arginine-7-amino-4-methylcoumarin (this compound), is a non-fluorescent peptide sequence linked to the fluorophore 7-amino-4-methylcoumarin (B1665955) (AMC). In the presence of an active enzyme that recognizes and cleaves the peptide after the Arginine residue, free AMC is released. This free AMC is highly fluorescent and can be detected with a fluorometer at an excitation wavelength of approximately 380 nm and an emission wavelength of 440-460 nm.[1][2] The rate of increase in fluorescence is directly proportional to the enzyme's activity. This assay is commonly used to quantify the trypsin-like activity of the 26S proteasome.[1][2]
Q2: What are the critical controls to include in my this compound assay?
To ensure data accuracy and reliability, the following controls are essential:
-
No-Enzyme Control (Blank): This control contains all assay components except the enzyme source (e.g., cell lysate or purified proteasome). It is used to determine the background fluorescence and to assess the rate of substrate autohydrolysis.
-
Positive Control: This control contains a known active enzyme preparation. It validates that the assay components (buffer, substrate) are working correctly and provides a reference for maximal activity.
-
Inhibitor Control: For inhibitor screening, this includes the enzyme, substrate, and a known inhibitor of the target protease. This control confirms the assay's ability to detect inhibition.
-
Vehicle Control: In screening studies, this control contains the solvent (e.g., DMSO) used to dissolve test compounds. It accounts for any effects of the solvent on enzyme activity.
Q3: How should I store and handle the this compound substrate?
Proper storage and handling of the this compound substrate are crucial for maintaining its stability and preventing degradation, which can lead to high background fluorescence. The substrate is light-sensitive and should be protected from light. It is recommended to store the substrate at -20°C to -70°C, and it can be stable for up to twelve months under these conditions. For frequent use, it is advisable to aliquot the substrate to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses specific issues that may arise during your this compound experiments.
Issue 1: High Background Fluorescence
Question: My negative control wells show high fluorescence readings. What could be the cause?
Answer: High background fluorescence can obscure the signal from enzyme activity, leading to a low signal-to-noise ratio. Potential causes and solutions are outlined below:
| Potential Cause | Troubleshooting Steps |
| Substrate Autohydrolysis | Prepare fresh substrate solution for each experiment. Avoid prolonged storage of diluted substrate. Run a "substrate only" control to measure the rate of spontaneous AMC release. |
| Contaminated Reagents | Use high-purity, sterile water and reagents. Filter-sterilize buffers if necessary. Check for microbial contamination in buffers and cell culture media. |
| Autofluorescence of Test Compounds | Screen test compounds for intrinsic fluorescence at the assay's excitation and emission wavelengths. If a compound is autofluorescent, its signal can be subtracted, but this may decrease assay sensitivity. |
Issue 2: Low or No Signal
Question: I am not observing a significant increase in fluorescence after adding my enzyme. What should I do?
Answer: A lack of signal may indicate issues with the enzyme, substrate, or assay conditions.
| Potential Cause | Troubleshooting Steps |
| Inactive Enzyme | Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Test the enzyme's activity with a known positive control substrate or a different batch of enzyme. Handle enzymes on ice unless otherwise specified. |
| Sub-optimal Assay Conditions | Verify that the pH, temperature, and buffer composition are optimal for your specific enzyme. For proteasome activity, an ATP-containing buffer is often required. |
| Incorrect Instrument Settings | Confirm that the excitation and emission wavelengths on the fluorometer are set correctly for AMC (Ex: ~380 nm, Em: ~440-460 nm). |
| Presence of Inhibitors | Ensure that your sample or buffers do not contain known protease inhibitors (e.g., from cell lysis buffers). |
Issue 3: Poor Reproducibility and High Variability
Question: My replicate wells show significant variation, and my results are not consistent between experiments. How can I improve reproducibility?
Answer: High variability can stem from several factors, from pipetting errors to inconsistent reaction conditions.
| Potential Cause | Troubleshooting Steps |
| Pipetting Inaccuracy | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents to be added to all wells to minimize variations in reagent volumes. |
| Temperature Fluctuations | Ensure that all assay components are at the correct temperature before starting the reaction. Use a temperature-controlled plate reader or incubator. |
| Inconsistent Incubation Times | Use a multi-channel pipette to start reactions simultaneously. For kinetic assays, ensure the plate is read immediately after adding the final reagent. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with buffer or water. |
Quantitative Data Summary
The quality of an this compound assay can be assessed using several performance metrics. The Z'-factor is a statistical indicator of assay quality, with values between 0.5 and 1.0 indicating an excellent assay.[3][4]
| Parameter | Excellent Assay | Acceptable Assay | Poor Assay (Requires Optimization) |
| Z'-Factor | > 0.5[3][4] | 0 - 0.5[3][4] | < 0[3][4] |
| Signal-to-Background Ratio | > 10 | 5 - 10 | < 5 |
| Coefficient of Variation (%CV) | < 10% | 10 - 20% | > 20% |
| Example IC50 (for inhibitor screening) | Consistent values with low standard deviation across replicates. | Moderate variability in IC50 values. | High variability, inconsistent IC50 values. |
Experimental Protocols
Detailed Protocol for 26S Proteasome Activity Assay
This protocol provides a general framework for measuring the trypsin-like activity of the 26S proteasome in cell lysates using this compound.
Materials:
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM ATP)
-
Cell Lysis Buffer (e.g., containing a non-ionic detergent, without protease inhibitors)
-
Purified 26S proteasome or cell lysate
-
Proteasome inhibitor (e.g., MG-132) for control wells
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare Assay Buffer and store on ice.
-
Prepare a stock solution of this compound in DMSO. Dilute the substrate to the desired final concentration (e.g., 50 µM) in Assay Buffer just before use. Protect from light.
-
Prepare cell lysates by a suitable method and determine the protein concentration. Dilute the lysate to the desired concentration in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to triplicate wells:
-
Sample Wells: 50 µL of cell lysate/purified proteasome.
-
No-Enzyme Control: 50 µL of Assay Buffer.
-
Inhibitor Control: 50 µL of cell lysate/purified proteasome pre-incubated with a proteasome inhibitor.
-
-
Equilibrate the plate to the desired reaction temperature (e.g., 37°C).
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 50 µL of the diluted this compound substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings every 1-2 minutes (Excitation: 380 nm, Emission: 460 nm).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Subtract the rate of the no-enzyme control from the sample rates to correct for background.
-
Proteasome activity can be expressed as Relative Fluorescence Units (RFU) per minute per microgram of protein.
-
Visualizations
Signaling Pathway
Caption: Ubiquitin-Proteasome Pathway and this compound Assay Principle.
Experimental Workflow
Caption: General Experimental Workflow for the this compound Assay.
References
Technical Support Center: Ac-RLR-AMC Proteasome Activity Assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Ac-RLR-AMC fluorogenic substrate to measure proteasome activity, with a specific focus on the effects of ATP and Mg2+.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a fluorescence-based method to measure the trypsin-like activity of proteasomes. This compound is a synthetic peptide (Ac-Arg-Leu-Arg-AMC) that acts as a substrate for the proteasome. In its intact form, the substrate is not fluorescent. When the proteasome cleaves the peptide bond after the Arginine (Arg) residue, it releases the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC). The resulting increase in fluorescence, which can be measured at an excitation wavelength of approximately 380 nm and an emission wavelength of 440-460 nm, is directly proportional to the proteasome's activity.[1][2][3]
Q2: What are the roles of ATP and Mg2+ in proteasome activity assays?
ATP and Mg2+ are crucial cofactors for the 26S proteasome, the primary ATP-dependent protease responsible for degrading ubiquitinated proteins in eukaryotic cells.[4] ATP binding and hydrolysis by the 19S regulatory particle of the 26S proteasome are necessary for substrate unfolding and translocation into the 20S core particle for degradation. Mg2+ is essential for ATP to be in its biologically active form, as it typically binds to form an ATP-Mg2+ complex. Standard assay buffers for measuring 26S proteasome activity in cell lysates often include ATP and Mg2+ to maintain the integrity and functionality of the 26S proteasome.[4][5]
Q3: I've observed that adding ATP to my this compound assay with purified 20S proteasomes decreases the fluorescence signal. Is this expected?
Yes, this is an expected observation. While the 26S proteasome is ATP-dependent, the 20S proteasome, which is the catalytic core, can degrade small peptides like this compound in an ATP-independent manner. Studies have shown that free ATP can dose-dependently inhibit the degradation of short fluorogenic substrates, including this compound, by the 20S proteasome.[5] This can lead to a lower than expected fluorescence signal.
Q4: How does Mg2+ affect the ATP-mediated inhibition of the 20S proteasome in the this compound assay?
Mg2+ can counteract the inhibitory effect of ATP on the 20S proteasome. The degradation of the this compound substrate by the 20S proteasome is proportional to the Mg2+/ATP ratio. When equimolar concentrations of Mg2+ and ATP are present, the inhibitory effect of ATP is rescued, and the activity can return to control levels.[4] Furthermore, in the absence of ATP, Mg2+ alone can dose-dependently stimulate the degradation of fluorogenic substrates by the 20S proteasome.[4][5]
Q5: What are typical concentrations of ATP and Mg2+ to use in my this compound assay?
The optimal concentrations of ATP and Mg2+ can depend on whether you are assaying purified 20S proteasomes, 26S proteasomes, or crude cell lysates. For general 26S proteasome activity in cell lysates, a common starting point is 2 mM ATP and 5 mM MgCl2 in the reaction buffer.[6] However, it is crucial to optimize these concentrations for your specific experimental conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no fluorescence signal | 1. Inactive Proteasome: The enzyme may have lost activity due to improper storage or multiple freeze-thaw cycles.2. Suboptimal ATP/Mg2+ Ratio: For 20S proteasome assays, free ATP may be inhibiting the enzyme. For 26S proteasome assays, ATP or Mg2+ may be limiting.3. Incorrect Filter Wavelengths: The fluorometer is not set to the correct excitation and emission wavelengths for AMC (Ex: ~380 nm, Em: ~440-460 nm).4. Substrate Degradation: The this compound substrate may have degraded due to improper storage (e.g., exposure to light). | 1. Use a fresh aliquot of the proteasome and handle it according to the manufacturer's instructions.2. For 20S proteasome assays, try reducing the ATP concentration or increasing the Mg2+ concentration to achieve at least an equimolar ratio. For 26S proteasome assays, perform a titration of ATP and Mg2+ to find the optimal concentrations.3. Verify the instrument settings for AMC fluorescence detection.4. Prepare a fresh working solution of the this compound substrate. |
| High background fluorescence | 1. Autohydrolysis of Substrate: The this compound substrate may be spontaneously breaking down.2. Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent substances.3. Autofluorescent Compounds: If screening compounds, the test compounds themselves may be fluorescent. | 1. Run a "substrate only" control (without enzyme) to measure the rate of spontaneous AMC release and subtract this from your experimental values.2. Use high-purity, fresh reagents and filter-sterilize buffers.3. Measure the fluorescence of the compounds in the assay buffer without the enzyme and substrate. |
| Inconsistent or irreproducible results | 1. Variable ATP/Mg2+ Concentrations: Inconsistent pipetting of ATP or Mg2+ stocks can lead to variability.2. Temperature Fluctuations: Proteasome activity is temperature-dependent.3. Microplate variability: Different types of black microplates can affect the measured fluorescence.[7] | 1. Prepare a master mix of the reaction buffer containing the final desired concentrations of ATP and Mg2+ to ensure consistency across wells.2. Ensure that the reaction plate is incubated at a constant and optimal temperature (e.g., 37°C).3. Use the same type of microplate for all experiments to ensure consistency. |
Data Presentation
The following tables summarize the quantitative effects of ATP and Mg2+ on proteasome activity based on published data.
Table 1: Effect of ATP Concentration on the Trypsin-Like Activity of Purified 20S Proteasome using this compound Substrate
| ATP Concentration (mM) | Relative Proteasome Activity (%) |
| 0 | 100 |
| 10 | ~60-65[5] |
| 15 | ~60-65[5] |
Data are approximate and based on graphical representations from Morozov et al., 2022.[5]
Table 2: Effect of Mg2+ Concentration on the Chymotrypsin-Like Activity of Purified 20S Proteasome in the Absence of ATP
| Mg2+ Concentration (mM) | Relative Proteasome Activity (%) |
| 0 | 100 |
| 0.5 | ~117[5] |
| 20 | ~167[5] |
Data are for the Suc-LLVY-AMC substrate but demonstrate the general stimulatory effect of Mg2+ on the 20S proteasome.[5]
Table 3: Effect of Varying Mg2+ Concentrations in the Presence of a Fixed ATP Concentration (6 mM) on 20S Proteasome Activity
| Mg2+ Concentration (mM) | Relative Proteasome Activity (%) |
| 0 | ~40 |
| 6 (Equimolar to ATP) | ~100 |
| 20 | >100 |
Data are for the Suc-LLVY-AMC substrate and illustrate the rescue of ATP inhibition and further stimulation by Mg2+.[4]
Experimental Protocols
Protocol for Measuring Proteasome Activity using this compound with Varying ATP and Mg2+ Concentrations
This protocol is a general guideline and should be optimized for your specific experimental conditions.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
This compound Substrate Stock Solution (10 mM): Dissolve this compound in DMSO. Store at -20°C, protected from light.
-
This compound Working Solution (100 µM): Dilute the stock solution in Assay Buffer. Prepare fresh.
-
ATP Stock Solution (100 mM): Dissolve ATP in Assay Buffer. Adjust pH to ~7.5. Store at -20°C.
-
MgCl2 Stock Solution (1 M): Dissolve MgCl2 in water. Store at room temperature.
-
Proteasome Solution: Dilute purified proteasome or cell lysate to the desired concentration in Assay Buffer. Keep on ice.
-
Stop Solution: 2% SDS solution.
2. Assay Procedure:
-
In a black 96-well microplate, add the components in the following order:
-
Assay Buffer
-
ATP and MgCl2 to achieve the desired final concentrations.
-
Proteasome solution.
-
-
Incubate the plate at 37°C for 10 minutes to allow the enzyme to equilibrate with the buffer components.
-
Initiate the reaction by adding the this compound Working Solution to each well. The final volume should be consistent across all wells (e.g., 100 µL).
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at an excitation wavelength of ~380 nm and an emission wavelength of ~440-460 nm. The plate should be maintained at 37°C during the reading.
-
For endpoint assays, incubate the plate at 37°C for a fixed time (e.g., 60 minutes) and then stop the reaction by adding the Stop Solution. Read the final fluorescence.
3. Controls:
-
No Enzyme Control: Replace the proteasome solution with Assay Buffer to determine the background fluorescence and substrate autohydrolysis.
-
Positive Control: A condition known to result in high proteasome activity.
-
Negative Control (Inhibitor): Include a known proteasome inhibitor (e.g., MG-132) to confirm that the measured activity is proteasome-specific.
Mandatory Visualizations
Caption: Ubiquitin-Proteasome Pathway and the this compound Assay Principle.
Caption: Experimental Workflow for the this compound Proteasome Assay.
Caption: Logical Relationship of ATP and Mg2+ on 20S Proteasome Activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Ac-RLR-[AMC] Proteasome Substrate | CRB1100438 | Biosynth [biosynth.com]
- 4. The ATP/Mg2+ Balance Affects the Degradation of Short Fluorogenic Substrates by the 20S Proteasome | MDPI [mdpi.com]
- 5. The ATP/Mg2+ Balance Affects the Degradation of Short Fluorogenic Substrates by the 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing buffer conditions for the Ac-RLR-AMC assay
Welcome to the technical support center for the Ac-RLR-AMC assay. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a fluorogenic method used to measure the activity of enzymes that cleave peptide sequences after arginine (R) residues. The substrate, Ac-Arg-Leu-Arg-AMC, consists of a tripeptide (RLR) covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the substrate is not fluorescent. When an active enzyme cleaves the bond between the C-terminal arginine and AMC, free AMC is released. The liberated AMC fluoresces strongly, and this increase in fluorescence intensity is directly proportional to the enzyme's activity. The fluorescence is typically measured with an excitation wavelength of approximately 380 nm and an emission wavelength in the range of 440-460 nm.[1][2][3][4]
Q2: Which enzymes can be measured with the this compound substrate?
This substrate is primarily designed to measure the activity of proteases with trypsin-like specificity, which cleave after arginine and lysine (B10760008) residues. While it is often cited as a substrate for the 26S proteasome's trypsin-like activity[1][2][3][4], it can also be used to assay other proteases that recognize the RLR sequence.
Q3: What are the recommended storage and handling conditions for the this compound substrate?
Upon receipt, the lyophilized substrate should be stored at -20°C to -70°C and protected from light. For use, it is common to prepare a concentrated stock solution in a suitable solvent like DMSO. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the substrate. Diluted working solutions of the substrate should be prepared fresh for each experiment.[5]
Q4: What is a good starting point for substrate and enzyme concentrations?
The optimal concentrations for both substrate and enzyme should be determined empirically for each new experimental setup.
-
Substrate Concentration: A common starting range for AMC-based substrates is 10-100 µM.[6] Ideally, the substrate concentration should be at or near the Michaelis constant (K_m) of the enzyme to ensure the reaction rate is sensitive to enzyme concentration.
-
Enzyme Concentration: The optimal enzyme concentration is one that results in a steady, linear increase in fluorescence over the desired measurement period. It is recommended to perform an enzyme titration to find a concentration that produces a robust signal well above the background noise without rapidly depleting the substrate.[6]
Troubleshooting Guide
Issue 1: High Background Fluorescence
High background fluorescence can significantly reduce the signal-to-noise ratio of your assay, making it difficult to detect true enzyme activity.
| Possible Cause | Recommended Solution |
| Substrate Autohydrolysis | Prepare fresh substrate solutions for each experiment and avoid prolonged storage of diluted solutions. Run a "substrate only" control (assay buffer + substrate, no enzyme) to measure the rate of spontaneous AMC release and subtract this from your experimental values.[5] |
| Contaminated Reagents | Use high-purity, sterile water and reagents for all buffers. If microbial contamination is suspected, filter-sterilize your buffers.[5] |
| Intrinsic Fluorescence of Test Compounds | If screening for inhibitors, test the fluorescence of the compounds alone in the assay buffer to identify and control for any intrinsic fluorescence. |
Issue 2: No Signal or Very Low Signal
A lack of signal can indicate a problem with one or more critical components of the assay.
| Possible Cause | Recommended Solution |
| Inactive Enzyme | Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Test the enzyme's activity with a known positive control substrate or use a new batch of enzyme.[5] |
| Sub-optimal Assay Conditions | Verify that the pH, temperature, and buffer composition are optimal for your specific enzyme. For proteases that cleave after arginine, a pH between 8.0 and 8.5 is often optimal.[5] |
| Incorrect Instrument Settings | Confirm that the excitation and emission wavelengths on the fluorometer are set correctly for AMC (Ex: ~380 nm, Em: 440-460 nm). Ensure the gain setting is appropriate to detect the signal without saturating the detector.[3][5] |
| Presence of Inhibitors | Ensure that your sample or buffers do not contain known inhibitors of your enzyme.[5] |
Issue 3: Non-linear Reaction Progress Curves
The rate of product formation should be linear during the initial phase of the reaction.
| Possible Cause | Recommended Solution |
| Substrate Depletion | Use a lower enzyme concentration or a shorter reaction time to ensure that less than 10-15% of the substrate is consumed during the measurement period.[5] |
| Enzyme Instability | The enzyme may be unstable under the assay conditions. Try adding stabilizing agents like BSA or glycerol (B35011) to the buffer.[5] |
| Product Inhibition | The product of the reaction may be inhibiting the enzyme. Analyze only the initial linear portion of the reaction curve to determine the rate.[5] |
| Inner Filter Effect | At high concentrations, the fluorescent product can absorb the excitation or emission light, leading to a non-linear response. Use a lower substrate concentration or dilute the sample to minimize this effect.[5] |
Experimental Protocols & Buffer Compositions
The optimal buffer conditions can vary significantly depending on the specific enzyme being assayed. The following are general-purpose starting points for optimization.
Table 1: Recommended Starting Buffer Compositions
| Buffer Component | Concentration Range | Purpose |
| HEPES | 50-100 mM | pH buffering (optimal range often 7.2-8.5)[7] |
| Sucrose | 10% | Osmotic stabilizer[7] |
| CHAPS | 0.1% | Non-ionic detergent to prevent aggregation[7] |
| DTT | 1-10 mM | Reducing agent to maintain cysteine residues in a reduced state[7][8] |
| EDTA | 1 mM | Chelating agent to prevent metalloprotease activity[7] |
Protocol 1: General Protease Activity Assay
This protocol provides a framework for measuring the activity of a purified protease.
Materials:
-
Protease enzyme
-
This compound substrate
-
Protease Assay Buffer (e.g., 50 mM HEPES, pH 8.0, 10 mM DTT)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Substrate: Prepare a stock solution of this compound in DMSO. Dilute the substrate to the desired working concentration in Protease Assay Buffer.
-
Prepare Enzyme: Prepare serial dilutions of the protease in Protease Assay Buffer.
-
Assay Setup:
-
In a 96-well black microplate, add the protease enzyme dilutions.
-
Include appropriate controls:
-
No-enzyme control: Protease Assay Buffer + substrate
-
No-substrate control: Protease + Protease Assay Buffer
-
-
-
Initiate Reaction: Add the diluted this compound substrate to each well to start the reaction.
-
Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to Ex/Em wavelengths of ~380/460 nm. Monitor the increase in fluorescence in kinetic mode over a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
Visualizations
Caption: Workflow for the this compound enzymatic assay.
Caption: Decision tree for troubleshooting common assay issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. takarabio.com [takarabio.com]
Technical Support Center: Ac-RLR-AMC & Intracellular Proteasome Activity Assays
Welcome to the technical support center for Ac-RLR-AMC and related fluorogenic substrates for measuring proteasome activity. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of these substrates, with a particular focus on overcoming cell permeability limitations for live-cell imaging applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound (Acetyl-Arginyl-Leucyl-Arginine-7-amino-4-methylcoumarin) is a fluorogenic substrate primarily used to measure the trypsin-like activity of the 26S proteasome.[1][2][3][4] In its intact form, the substrate is non-fluorescent. Upon cleavage by the proteasome between the arginine and AMC moieties, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) is released. The resulting fluorescence, typically measured at an excitation wavelength of ~380 nm and an emission wavelength of ~440-460 nm, is directly proportional to the proteasome's enzymatic activity.[1][2][3]
Q2: Can I use this compound to measure proteasome activity in live, intact cells?
Direct application of this compound to live, intact cells is generally not recommended due to its poor cell permeability.[5] The peptide nature of the substrate hinders its ability to efficiently cross the cell membrane. Consequently, most studies utilizing this compound and similar AMC-based substrates are performed on cell lysates or purified proteasomes.[5]
Q3: What are the main reasons for the poor cell permeability of peptide substrates like this compound?
The low cell permeability of peptide-based inhibitors and substrates is often attributed to several factors:
-
High Polar Surface Area: The peptide backbone contains multiple polar amide bonds that are energetically unfavorable for crossing the hydrophobic lipid bilayer of the cell membrane.
-
Large Molecular Size: Compared to small molecule drugs, peptides are often larger, which can impede passive diffusion across the cell membrane.
-
Charge: The net charge of the peptide can influence its interaction with the cell membrane. Highly charged peptides, particularly those with a net negative charge, often exhibit poor membrane penetration.
Q4: What are the available solutions to overcome the cell permeability limitations of this compound?
Several strategies can be employed to deliver this compound into living cells:
-
Microinjection: Direct physical delivery of the substrate into the cytoplasm.
-
Chemical Modification: Altering the chemical structure of the peptide to increase its lipophilicity.
-
Conjugation to Cell-Penetrating Peptides (CPPs): Attaching the substrate to a short peptide that can actively transport it across the cell membrane.
-
Use of Delivery Vehicles: Encapsulating the substrate in a vehicle like a liposome (B1194612) to facilitate its entry into the cell.
Q5: Are there alternative, more cell-permeable probes for measuring intracellular proteasome activity?
Yes, several alternative classes of fluorescent probes have been developed with improved cell permeability for live-cell imaging of proteasome activity:
-
Rhodamine 110-Based Substrates: These substrates are generally more sensitive and have better spectral properties for live-cell imaging compared to AMC-based substrates.
-
BODIPY-Based Probes: These are cell-permeable, activity-based probes that covalently bind to the active sites of the proteasome, allowing for visualization by fluorescence microscopy and in-gel detection.[6][7][8]
-
FRET-Based Probes: Förster Resonance Energy Transfer probes can be designed for improved selectivity and real-time monitoring of proteasome activity within cells.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound, particularly in the context of live-cell applications.
Issue 1: Low or No Fluorescence Signal in Live-Cell Experiments
| Potential Cause | Troubleshooting Steps |
| Poor Cell Permeability of this compound | This is the most common reason for low signal in intact cells. Consider the following solutions: - Switch to a cell-permeable alternative: Use a Rhodamine 110 or BODIPY-based probe designed for live-cell imaging. - Employ a delivery method: If you must use this compound, consider microinjection or conjugation to a cell-penetrating peptide (see detailed protocols below). - Cell permeabilization (Endpoint Assay): For endpoint assays, you can permeabilize the cells with a mild detergent like digitonin (B1670571) before adding the substrate. Note that this will disrupt the normal cellular environment. |
| Inactive Enzyme | - Ensure that the proteasome is active in your cell line and experimental conditions. - Include a positive control, such as treating cells with a known proteasome activator or using a cell line with high proteasome activity. - For cell lysates, ensure proper storage and handling of the lysate to maintain enzyme activity. |
| Sub-optimal Assay Conditions | - Verify that the pH and temperature of your imaging medium are optimal for proteasome activity (typically pH 7.5 and 37°C). - Ensure that the substrate concentration is appropriate. For intracellular delivery, higher extracellular concentrations may be required, but be mindful of potential toxicity. |
| Incorrect Instrument Settings | - Confirm that the excitation and emission wavelengths on your fluorescence microscope or plate reader are set correctly for AMC (Ex: ~380 nm, Em: ~440-460 nm). - Optimize the gain and exposure time to enhance signal detection without causing excessive photobleaching. |
Issue 2: High Background Fluorescence
| Potential Cause | Troubleshooting Steps |
| Autofluorescence of Cells or Medium | - Image an unstained control sample (cells only) to determine the level of background fluorescence.[9] - Use a culture medium with low background fluorescence, such as a phenol (B47542) red-free medium. - Consider using a probe with excitation and emission wavelengths in the red or far-red spectrum, as cellular autofluorescence is often lower in these regions.[9] |
| Substrate Autohydrolysis | - Prepare fresh substrate solutions for each experiment. - Run a "substrate only" control (imaging medium with substrate but no cells) to quantify the rate of spontaneous AMC release. |
| Non-specific Binding of the Probe | - Wash the cells with fresh, pre-warmed imaging medium after incubation with the probe to remove any unbound substrate.[2] - Reduce the concentration of the probe to the lowest effective concentration. |
| Serum Interference | - Serum proteins can sometimes interfere with fluorescence assays.[10] If possible, perform the final incubation and imaging in a serum-free medium. However, be aware that prolonged serum starvation can affect cell health and proteasome activity. |
Experimental Protocols
Protocol 1: General Method for Microinjection of this compound into Adherent Cells
This protocol provides a general guideline for delivering this compound directly into the cytoplasm of live cells.
Materials:
-
This compound
-
High-purity water or microinjection buffer (e.g., 10 mM Tris, pH 7.4)
-
Micropipettes with a tip diameter of 0.5-1.0 µm
-
Microinjector and micromanipulator system
-
Inverted fluorescence microscope with a heated stage and environmental chamber
-
Glass-bottom dishes
-
Adherent cells cultured on glass-bottom dishes
Procedure:
-
Prepare this compound solution: Dissolve this compound in high-purity water or microinjection buffer to a final concentration of 1-10 mM. Centrifuge the solution at high speed for 10-15 minutes to pellet any particulates.
-
Load the micropipette: Carefully backfill a micropipette with the this compound solution, avoiding air bubbles.
-
Mount the cells: Place the glass-bottom dish with adherent cells on the stage of the inverted microscope.
-
Perform microinjection: Under microscopic guidance, bring the micropipette into contact with the cell membrane of a target cell. Apply a brief, controlled pressure pulse from the microinjector to deliver a small volume of the this compound solution into the cytoplasm.
-
Image the cells: Immediately after injection, begin time-lapse fluorescence imaging using the appropriate filter set for AMC to monitor the increase in fluorescence as the substrate is cleaved by intracellular proteasomes.
dot
Caption: Workflow for intracellular delivery of this compound via microinjection.
Protocol 2: General Strategy for Conjugating this compound to a Cell-Penetrating Peptide (CPP)
This protocol outlines a general chemical strategy for creating a cell-permeable version of this compound. Note that specific reaction conditions will need to be optimized.
Principle:
A common strategy is to use a maleimide-thiol reaction. A cysteine residue is added to the CPP, and a maleimide-functionalized linker is attached to the this compound.
Materials:
-
This compound
-
A cysteine-containing CPP (e.g., TAT peptide: YGRKKRRQRRR-C)
-
A hetero-bifunctional crosslinker (e.g., SMCC: Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Reaction buffers (e.g., PBS, borate (B1201080) buffer)
-
Size-exclusion chromatography column for purification
Procedure:
-
Activate this compound: React this compound with an excess of SMCC in a suitable buffer (e.g., PBS, pH 7.2-7.5) for 30-60 minutes at room temperature to attach the maleimide (B117702) group to a primary amine on the peptide.
-
Purify the activated substrate: Remove excess crosslinker using a desalting column.
-
Conjugation to CPP: Immediately add the maleimide-activated this compound to the cysteine-containing CPP in a reaction buffer (e.g., PBS, pH 6.5-7.5) and react for 1-2 hours at room temperature or overnight at 4°C.
-
Purify the conjugate: Purify the this compound-CPP conjugate from unreacted components using size-exclusion chromatography or HPLC.
-
Characterize the conjugate: Confirm the identity and purity of the conjugate using mass spectrometry.
-
Live-cell assay: Incubate live cells with the purified conjugate and monitor intracellular fluorescence over time.
dot
Caption: Signaling pathway for CPP conjugation to this compound.
Protocol 3: Live-Cell Proteasome Activity Assay Using a Rhodamine 110-Based Substrate
This protocol describes a general method for using a cell-permeable Rhodamine 110-based substrate to measure intracellular proteasome activity.
Materials:
-
Rhodamine 110-based proteasome substrate (e.g., (Z-Arg-Arg)₂-R110)
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Proteasome inhibitor (e.g., MG-132 or bortezomib) for negative control
-
Fluorescence microscope or plate reader with appropriate filters for Rhodamine 110 (Ex: ~498 nm, Em: ~521 nm)
-
Cells cultured in glass-bottom dishes or 96-well plates
Procedure:
-
Cell Seeding: Seed cells in a glass-bottom dish or a 96-well plate to achieve 70-80% confluency on the day of the experiment.
-
Prepare Reagents: Prepare a stock solution of the Rhodamine 110 substrate in DMSO. Prepare a working solution by diluting the stock in pre-warmed live-cell imaging medium to the desired final concentration (typically 1-10 µM, but should be optimized).
-
Negative Control: For negative control wells, pre-incubate the cells with a proteasome inhibitor (e.g., 10 µM MG-132) for 1-2 hours.
-
Substrate Loading: Remove the culture medium from the cells and add the substrate-containing imaging medium.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes to allow for substrate uptake and cleavage.
-
Imaging: Image the cells using a fluorescence microscope or measure the fluorescence intensity in a plate reader. For kinetic assays, acquire images or readings at regular intervals.
-
Data Analysis: Quantify the fluorescence intensity per cell or per well. Subtract the background fluorescence from the negative control wells to determine the specific proteasome-dependent signal.
dot
Caption: Experimental workflow for a live-cell proteasome assay using a Rhodamine 110 substrate.
Data Summary
The following tables summarize key characteristics of this compound and its more cell-permeable alternatives.
Table 1: Properties of Fluorogenic Proteasome Substrates
| Substrate Class | Fluorophore | Excitation (nm) | Emission (nm) | Cell Permeability | Key Advantages | Key Disadvantages |
| This compound | AMC | ~380 | ~440-460 | Poor | Commercially available, well-characterized for in vitro assays. | Not suitable for live, intact cells; lower quantum yield. |
| Rhodamine 110-based | Rhodamine 110 | ~498 | ~521 | Moderate to Good | Higher quantum yield, better photostability, suitable for live cells. | Can be more expensive, potential for non-specific hydrolysis. |
| BODIPY-based | BODIPY | Varies (e.g., ~515) | Varies (e.g., ~519) | Good | Excellent cell permeability, suitable for in-gel fluorescence and microscopy.[7][8] | Covalently binds to the proteasome, which can alter its activity over time. |
Table 2: Comparison of Delivery Strategies for this compound
| Delivery Strategy | Throughput | Technical Difficulty | Potential for Cell Perturbation |
| Microinjection | Low | High | High (physical damage) |
| CPP Conjugation | High | Medium (synthesis & purification) | Low to Medium (depending on CPP toxicity) |
| Chemical Modification | High | High (synthesis) | Low |
| Permeabilization | High | Low | High (disruption of cell integrity) |
References
- 1. benchchem.com [benchchem.com]
- 2. Background in Fluorescence Imaging | Thermo Fisher Scientific - UZ [thermofisher.com]
- 3. Fluorescence signal-to-noise optimisation for real-time PCR using universal reporter oligonucleotides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Conjugation of a Cationic Cell-Penetrating Peptide with a Novel Kunitzin-like Trypsin Inhibitor: New Insights for Enhancement of Peptide Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. siRNA Plasmid Co-Transfection Protocol with Lipofectamine 2000 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. ubiqbio.com [ubiqbio.com]
- 8. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. biotium.com [biotium.com]
- 10. benchchem.com [benchchem.com]
Quenching of AMC fluorescence in Ac-RLR-AMC assays
Welcome to the technical support center for Ac-RLR-AMC based protease assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals identify and resolve common issues related to fluorescence quenching and other sources of assay interference.
Troubleshooting Guide
This guide is designed to help you diagnose and solve specific problems you may encounter during your this compound assays.
Problem 1: My fluorescence signal is low, absent, or not proportional to enzyme concentration.
This is a common issue that can stem from several sources, from inactive reagents to signal interference.
-
Possible Cause 1: Inactive or Suboptimal Enzyme
-
Troubleshooting Steps:
-
Verify Enzyme Storage: Ensure the enzyme has been stored at the correct temperature and has not undergone excessive freeze-thaw cycles.[1][2]
-
Run a Positive Control: Test the enzyme with a known, reliable substrate or use a new batch of enzyme to confirm activity.[2]
-
Check for Cofactors: Confirm if your protease requires specific cofactors (e.g., Ca²⁺) for activity.[1]
-
-
-
Possible Cause 2: Suboptimal Assay Conditions
-
Troubleshooting Steps:
-
Optimize Buffer Conditions: Verify that the pH, ionic strength, and buffer composition are optimal for your specific enzyme. Proteases that cleave after Arginine (R) or Lysine (K) often prefer a pH between 8.0 and 8.5.[1][3]
-
Confirm Temperature: Ensure the assay is performed at the optimal temperature for enzyme activity.[3]
-
Check for Inhibitors: Make sure that buffers or samples do not contain known protease inhibitors.[1]
-
-
-
Possible Cause 3: Substrate Integrity Issues
-
Troubleshooting Steps:
-
Prepare Fresh Substrate: The this compound substrate can undergo autohydrolysis. Prepare fresh solutions for each experiment and avoid long-term storage of diluted substrate.[1][2]
-
Proper Storage: Store the lyophilized powder and concentrated stock solutions (typically in DMSO) at -20°C or colder, protected from light.[2]
-
-
-
Possible Cause 4: Incorrect Instrument Settings
-
Troubleshooting Steps:
-
Problem 2: My fluorescence signal decreases over time or is non-linear at high concentrations.
This often points to interference phenomena that mask the true signal.
-
Possible Cause 1: Inner Filter Effect (IFE)
-
Explanation: At high concentrations, components in the well (including the substrate, product, or test compounds) can absorb the excitation light before it reaches the fluorophore (primary IFE) or absorb the light emitted by the fluorophore before it reaches the detector (secondary IFE).[6][7][8] This leads to a non-linear, plateauing signal.[9]
-
Troubleshooting Steps:
-
Check Absorbance: Measure the absorbance of your sample at the excitation and emission wavelengths. If the absorbance is greater than 0.1, IFE is likely a significant issue.[6][9]
-
Dilute the Sample: The simplest way to mitigate IFE is to dilute the enzyme or substrate to work within a lower, more linear concentration range.[2][6]
-
Apply Correction Formula: If dilution is not feasible, mathematically correct the observed fluorescence (Fobserved) using the absorbance at excitation (Aex) and emission (Aem). A common formula is: Fcorrected = Fobserved * 10^((Aex + Aem) / 2)[6]
-
-
-
Possible Cause 2: Test Compound Interference (Quenching)
-
Explanation: A compound from your screening library may be a "quencher," a substance that absorbs the energy from the excited AMC molecule, preventing it from emitting light.[10] This results in a dose-dependent decrease in fluorescence that mimics true inhibition.[4]
-
Troubleshooting Steps:
-
Perform a Quenching Counter-Assay: Run an assay with a fixed concentration of free AMC (a concentration that gives a robust signal) in the presence of a serial dilution of your test compound. A compound-dependent decrease in fluorescence indicates quenching.[4] (See Protocol 2 below).
-
-
-
Possible Cause 3: Photobleaching
-
Explanation: Prolonged exposure to high-intensity excitation light can cause irreversible damage to the AMC fluorophore, reducing its ability to fluoresce.[2]
-
Troubleshooting Steps:
-
Reduce Exposure: Minimize the duration of light exposure. Take fewer readings over the time course or use a plate reader with a shutter that only opens during measurement.[2]
-
-
Problem 3: My negative control wells (no enzyme) show high background fluorescence.
High background masks the true signal and reduces the assay window (signal-to-noise ratio).
-
Possible Cause 1: Autofluorescent Test Compounds
-
Explanation: The test compound itself is fluorescent at the AMC excitation/emission wavelengths, creating a false signal.[11]
-
Troubleshooting Steps:
-
Perform an Autofluorescence Counter-Assay: Measure the fluorescence of the test compound in assay buffer without any enzyme or substrate.[4] If the signal is high, it indicates autofluorescence.
-
Data Correction: Subtract the signal from the compound-only wells from the signal in the primary assay wells.[4]
-
-
-
Possible Cause 2: Substrate Instability
-
Explanation: The this compound substrate can degrade spontaneously (autohydrolysis), releasing free AMC and causing high background.[2]
-
Troubleshooting Steps:
-
-
Possible Cause 3: Contaminated Reagents or Labware
Troubleshooting Flowchart
This diagram provides a logical workflow to diagnose the cause of signal quenching or reduction.
Caption: A troubleshooting flowchart to diagnose fluorescence signal issues.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay? A1: This is a fluorogenic assay used to measure protease activity. The substrate consists of a peptide sequence (Ac-Arg-Leu-Arg) recognized by the protease, which is covalently linked to a fluorescent reporter, 7-amino-4-methylcoumarin (B1665955) (AMC). When the substrate is intact, the fluorescence of AMC is quenched by the attached peptide.[4][13] Upon cleavage of the peptide bond by a protease, free AMC is released, which fluoresces brightly when excited with light.[10][14] The rate of the fluorescence increase is directly proportional to the enzyme's activity.[14]
Q2: What are the optimal excitation and emission wavelengths for AMC? A2: Free 7-amino-4-methylcoumarin (AMC) is typically excited at a wavelength between 360-380 nm , with the resulting fluorescence emission measured between 440-460 nm .[2][4][15] It is always recommended to confirm the optimal settings for your specific instrument.
Q3: What is the Inner Filter Effect (IFE)? A3: The Inner Filter Effect (IFE) is a phenomenon that causes an apparent decrease in fluorescence intensity that is not due to molecular quenching.[8] It occurs when molecules in the sample absorb either the excitation light (primary IFE) or the emitted light (secondary IFE), reducing the signal that reaches the detector.[6][7] This effect is more pronounced at higher concentrations and can lead to a non-linear relationship between fluorophore concentration and signal intensity.[16][17]
Q4: How is compound-mediated quenching different from the Inner Filter Effect? A4: While both result in a lower fluorescence signal, the mechanisms are different.
-
Inner Filter Effect is a bulk absorbance effect where light is blocked from reaching the fluorophore or the detector. It is dependent on the total absorbance of the solution.[8]
-
Quenching is a direct molecular interaction where the test compound interacts with the excited AMC molecule, causing it to return to its ground state without emitting a photon (a non-radiative pathway).[10] This is a specific interaction, not a bulk absorbance phenomenon.
Q5: Can I use an alternative fluorophore to avoid interference? A5: Yes. If compound interference is problematic in the blue range of AMC, switching to a red-shifted fluorophore can be an effective strategy.[18] Fluorophores that excite and emit at longer wavelengths are less likely to be affected by autofluorescence from library compounds, which is more common at lower wavelengths.[18] An alternative like 7-amino-4-carbamoylmethylcoumarin (ACC) has also been shown to have a higher fluorescence yield than AMC, potentially allowing for more sensitive detection at lower substrate concentrations.[19]
Quantitative Data Summary
Table 1: AMC Spectroscopic Properties & Assay Conditions
| Parameter | Recommended Value | Reference(s) |
| Excitation Wavelength | 360 - 380 nm | [2][4][5] |
| Emission Wavelength | 440 - 460 nm | [2][4][5] |
| Absorbance Threshold for IFE | > 0.1 | [6][9] |
| Typical Solvent for Stock | DMSO | [2] |
| Recommended Storage Temp. | -20°C or colder | [2][20] |
Table 2: Impact of Absorbance on Fluorescence Error due to IFE
| Sample Absorbance (A) | Approximate Error in Fluorescence | Reference(s) |
| 0.06 | ~8% | [17] |
| 0.10 | ~12% | [9] |
| 0.30 | ~38% |
Experimental Protocols
Protocol 1: Standard this compound Protease Assay
This protocol provides a general workflow for measuring protease activity. Concentrations and incubation times should be optimized for the specific enzyme being studied.
Caption: A standard workflow for an this compound protease assay.
Methodology:
-
Reagent Preparation:
-
Prepare Assay Buffer at the optimal pH for the enzyme.
-
Prepare serial dilutions of the protease in Assay Buffer.
-
Prepare a concentrated stock of this compound substrate in DMSO. Dilute to the final working concentration in Assay Buffer immediately before use.[1]
-
Prepare a standard curve of free AMC in Assay Buffer to convert Relative Fluorescence Units (RFU) to molar concentrations.[2]
-
-
Plate Setup (96-well black plate):
-
Add enzyme dilutions to appropriate wells.
-
For inhibitor screening, add test compounds.
-
Include essential controls:
-
-
Incubation: Equilibrate the plate to the desired reaction temperature (e.g., 37°C).[3]
-
Reaction Initiation: Add the diluted substrate solution to all wells to start the reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes) at Ex/Em wavelengths of ~380/460 nm.[14]
-
Data Analysis:
-
Plot RFU versus time.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the curve for each well.
-
Use the AMC standard curve to convert the rate from RFU/min to moles/min of product formed.[2]
-
Protocol 2: Counter-Assay for Fluorescence Quenching
This protocol determines if a test compound directly quenches the fluorescence of free AMC.
Methodology:
-
Reagent Preparation:
-
Prepare a solution of free AMC in Assay Buffer. The concentration should yield a fluorescence signal comparable to that of a typical positive control in the primary enzyme assay.[4]
-
Prepare a serial dilution of the test compound in Assay Buffer at the same concentrations used in the primary screening assay.[4]
-
-
Plate Setup (96-well black plate):
-
Add the serially diluted test compound to the wells.
-
Add the fixed concentration of the free AMC solution to all wells containing the test compound.
-
Include control wells containing the AMC solution with no test compound (maximum signal) and wells with only Assay Buffer (blank).
-
-
Fluorescence Measurement: Read the fluorescence at the standard AMC wavelengths (Ex: ~380 nm, Em: ~460 nm).[4]
-
Interpretation: A dose-dependent decrease in fluorescence intensity in the presence of the test compound indicates that the compound is a fluorescence quencher.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. srs.tcu.edu [srs.tcu.edu]
- 8. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 9. Automatic Correction of Inner Filter Effect â App Note for Labbot [labbot.bio]
- 10. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. caymanchem.com [caymanchem.com]
- 16. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. static.horiba.com [static.horiba.com]
- 18. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers [pubmed.ncbi.nlm.nih.gov]
- 19. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ac-RLR-[AMC] Proteasome Substrate | CRB1100438 | Biosynth [biosynth.com]
Preventing Ac-RLR-AMC degradation during storage
Welcome to the technical support center for Ac-RLR-AMC (Acetyl-L-arginyl-L-leucyl-L-arginine-7-amino-4-methylcoumarin). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to prevent its degradation and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a fluorogenic substrate for the 26S proteasome. It is used to measure the trypsin-like activity of this enzyme complex. The substrate itself is non-fluorescent. However, upon cleavage of the amide bond between arginine and the 7-amino-4-methylcoumarin (B1665955) (AMC) group by the proteasome, the free AMC fluorophore is released. This results in a significant increase in fluorescence, which can be measured to quantify enzyme activity.
Q2: What are the optimal excitation and emission wavelengths for detecting the released AMC?
The released 7-amino-4-methylcoumarin (AMC) has an excitation maximum in the range of 345-380 nm and an emission maximum in the range of 440-460 nm.[1] It is recommended to determine the optimal settings for your specific fluorescence microplate reader or spectrofluorometer.
Q3: What are the primary causes of this compound degradation?
The degradation of this compound can be attributed to two main factors:
-
Chemical Instability: This primarily involves the hydrolysis of the peptide bonds. This process can be catalyzed by acidic or basic conditions, leading to the cleavage of the peptide backbone and rendering the substrate ineffective.[2]
-
Fluorophore Instability: The AMC fluorophore itself can be susceptible to degradation. This includes photobleaching upon prolonged exposure to light and pH-dependent changes in fluorescence intensity. The fluorescence of AMC is generally stable within a pH range of 6 to 8.
Q4: How should I store the lyophilized this compound powder?
For long-term storage, the lyophilized powder should be stored at -20°C.[3] Some manufacturers suggest that storage at -20°C to -70°C is acceptable.[4] Under these conditions, the substrate is reported to be stable for at least four years.[5] It is advisable to protect the lyophilized powder from moisture and light.
Q5: What is the best way to prepare and store this compound solutions?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. To minimize degradation in solution, follow these best practices:
-
Solvent: Use high-purity, anhydrous DMSO.
-
Aliquoting: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.
-
Storage Temperature: For long-term storage of stock solutions, -80°C is recommended over -20°C to better preserve peptide integrity.
-
Light Protection: Store aliquots in light-protected tubes (e.g., amber vials) or in a light-proof container.
Troubleshooting Guide
This guide addresses common issues encountered during experiments that may be related to this compound degradation.
| Issue | Possible Cause | Recommended Solution |
| High background fluorescence in "no enzyme" control wells | Substrate Autohydrolysis: The peptide-AMC bond is breaking spontaneously without enzymatic activity. | - Prepare fresh substrate dilutions for each experiment. - Avoid prolonged storage of diluted substrate in aqueous buffers. - Perform a "substrate only" control to measure the rate of spontaneous AMC release and subtract this from your experimental values. |
| Contaminated Reagents: Buffers, water, or DMSO may contain fluorescent impurities or contaminating proteases. | - Use high-purity, sterile reagents. - Test each component of the assay buffer individually for fluorescence. | |
| Low or no signal in the presence of active enzyme | Degraded Substrate: The this compound has degraded due to improper storage or handling. | - Use a fresh, properly stored aliquot of the substrate. - Verify the activity of your enzyme with a known positive control substrate. |
| Sub-optimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for your enzyme. | - Ensure the assay pH is between 7.0 and 8.0 for optimal AMC fluorescence and enzyme activity. - Confirm the optimal temperature and buffer components for your specific protease. | |
| Poor assay reproducibility | Inconsistent Substrate Quality: Variability between different aliquots due to degradation. | - Ensure all aliquots are from the same stock solution and have been stored under identical conditions. - Avoid using aliquots that have undergone multiple freeze-thaw cycles. |
| Photobleaching: The AMC fluorophore is losing its fluorescence due to excessive light exposure. | - Minimize the exposure of your assay plate to light before and during measurements. - Use the lowest appropriate excitation intensity on your plate reader. |
Data on Storage and Stability
While specific quantitative long-term stability data for this compound is not extensively published, the following tables provide a summary of recommended storage conditions and general stability information for peptide-AMC substrates based on manufacturer recommendations and scientific literature.
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | N/A | -20°C | ≥ 4 years[5] | Protect from moisture and light. |
| Stock Solution | Anhydrous DMSO | -80°C | Months to a year | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Stock Solution | Anhydrous DMSO | -20°C | Weeks to months | Aliquot to avoid freeze-thaw cycles. Protect from light. Less stable than at -80°C. |
| Working Dilution | Aqueous Buffer | 2-8°C | Hours | Prepare fresh for each experiment. Prone to hydrolysis. |
Table 2: Factors Affecting this compound Stability
| Factor | Effect on Stability | Recommendations |
| Temperature | Higher temperatures accelerate hydrolysis and other degradation pathways. | Store lyophilized powder and stock solutions at or below -20°C. |
| pH | Acidic or basic conditions can catalyze the hydrolysis of peptide bonds. AMC fluorescence is optimal between pH 6-8. | Maintain the assay buffer pH between 7.0 and 8.0. |
| Light | Can cause photobleaching of the AMC fluorophore, leading to reduced signal. | Store all forms of the substrate protected from light. |
| Moisture | Can lead to hydrolysis of the lyophilized powder. | Allow the vial to equilibrate to room temperature before opening to prevent condensation. |
| Freeze-Thaw Cycles | Repeated cycles can lead to peptide degradation. | Prepare single-use aliquots of the stock solution. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol allows for the determination of the rate of spontaneous hydrolysis of this compound under specific storage conditions.
1. Materials:
-
Lyophilized this compound
-
Anhydrous DMSO
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well black microplates
-
Fluorescence microplate reader
2. Procedure:
-
Prepare Stock Solution: Dissolve lyophilized this compound in anhydrous DMSO to a concentration of 10 mM.
-
Aliquot and Store: Create multiple small aliquots of the stock solution. Store one set of aliquots at -20°C and another at -80°C. Also, prepare a fresh working dilution for immediate testing (Time 0).
-
Time Points: Designate several time points for testing (e.g., 0, 1 week, 1 month, 3 months, 6 months).
-
Assay at Each Time Point: a. Thaw one aliquot from each storage temperature. b. Prepare a working solution of this compound by diluting the stock solution to a final concentration of 50 µM in the assay buffer. c. Add 100 µL of the working solution to multiple wells of a 96-well black microplate. d. Include "buffer only" control wells. e. Incubate the plate at your typical assay temperature (e.g., 37°C) for a set period (e.g., 60 minutes). f. Measure the fluorescence intensity at Ex/Em wavelengths of 380/460 nm.
-
Data Analysis: a. Subtract the average fluorescence of the "buffer only" wells from the this compound wells to get the background-corrected fluorescence. b. Compare the background-corrected fluorescence at each time point to the Time 0 measurement. An increase in fluorescence over time indicates spontaneous hydrolysis. c. Plot the percentage of intact substrate remaining over time for each storage condition.
Visualizations
Caption: Workflow for assessing this compound stability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. The ATP/Mg2+ Balance Affects the Degradation of Short Fluorogenic Substrates by the 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ac-RLR-AMC-Based Proteasome Assays
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals utilizing Ac-RLR-AMC-based assays to measure the trypsin-like activity of the proteasome. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and ensure the generation of accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the this compound proteasome assay?
The this compound assay is a fluorogenic method used to measure the trypsin-like peptidase activity of the 26S proteasome. The substrate, Ac-Arg-Leu-Arg-AMC (this compound), consists of a peptide sequence (Arg-Leu-Arg) that is recognized and cleaved by the β2 subunit of the proteasome. This peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its uncleaved state, the fluorescence of AMC is quenched. Upon cleavage by the proteasome, free AMC is released, resulting in a significant increase in fluorescence. This fluorescence can be measured over time and is directly proportional to the proteasome's trypsin-like activity.[1][2][3]
Q2: What are the recommended excitation and emission wavelengths for detecting free AMC?
The free AMC fluorophore is typically excited at a wavelength between 360 nm and 380 nm, with the emission measured between 440 nm and 460 nm.[1][2] It is crucial to confirm the optimal settings for your specific fluorescence plate reader to maximize signal detection.
Q3: How should I prepare and store the this compound substrate?
This compound is typically dissolved in DMSO to create a stock solution. For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C or -80°C, protected from light, to avoid repeated freeze-thaw cycles which can lead to substrate degradation.
Troubleshooting Guide
High Background Fluorescence
Problem: My negative control and "no enzyme" wells exhibit high fluorescence readings.
High background fluorescence can obscure the true signal from proteasome activity, leading to a reduced signal-to-noise ratio and inaccurate measurements.
| Possible Cause | Troubleshooting Steps |
| Autofluorescence of Test Compounds or Buffers | Screen all assay components, including buffers and test compounds, for inherent fluorescence at the assay's excitation and emission wavelengths before the main experiment. If a compound is autofluorescent, its signal may be subtracted, but this can decrease assay sensitivity. |
| Substrate Instability/Spontaneous Hydrolysis | Prepare fresh this compound substrate solutions for each experiment. Avoid multiple freeze-thaw cycles of the stock solution and always protect it from light. |
| Contamination with Proteases | Use high-purity, sterile reagents and labware. Change pipette tips between samples to prevent cross-contamination. |
Low or No Signal
Problem: I am not observing an increase in fluorescence over time in my experimental wells.
A lack of signal indicates that the proteasome is either inactive or the assay conditions are not optimal.
| Possible Cause | Troubleshooting Steps |
| Inactive Enzyme | Ensure proper storage and handling of purified proteasome or cell lysates. Avoid repeated freeze-thaw cycles of cell lysates.[4] It is advisable to prepare single-use aliquots. |
| Suboptimal Assay Conditions | Verify that the pH, temperature, and buffer composition are optimal for proteasome activity. The assay is typically performed at 37°C. |
| Incorrect Substrate Concentration | The substrate concentration may be too low for efficient cleavage. A typical starting concentration for this compound is between 40 µM and 100 µM.[5][6] |
| Presence of Inhibitors | Samples or buffers may contain inhibiting components. Ensure that your lysis buffer does not contain protease inhibitors that could affect the proteasome. |
| Incorrect Instrument Settings | Confirm that the fluorometer is set to the correct excitation and emission wavelengths for AMC. |
Inconsistent and Irreproducible Results
Problem: My results vary significantly between replicate wells and across different experiments.
Inconsistent results can stem from a variety of factors, from technical errors to issues with sample preparation.
| Possible Cause | Troubleshooting Steps |
| Pipetting Inaccuracies | Ensure accurate and consistent pipetting, especially for small volumes of enzyme, substrate, and inhibitors. |
| Inconsistent Cell Lysis | Standardize the cell lysis protocol to ensure consistent protein extraction and proteasome activity across samples. |
| "Edge Effects" in Microplates | Evaporation from the outer wells of a microplate can lead to increased concentrations of reagents. To minimize this, avoid using the outermost wells for samples or fill them with sterile PBS or water.[7] |
| Choice of Microplate | The type of black microplate used can significantly affect measured proteasome activity. It is recommended to consistently use the same type of plate for all related experiments.[6] |
| DMSO Concentration | While most proteasome assays are tolerant to low concentrations of DMSO, high concentrations can inhibit enzyme activity. Keep the final DMSO concentration in the assay low, typically below 1-2.5%.[8][9] |
Experimental Protocols and Data
Recommended Reagent Concentrations
The optimal concentrations for your specific assay should be determined empirically. The following table provides a general starting point.
| Reagent | Typical Concentration Range | Notes |
| This compound Substrate | 40 - 100 µM | Higher concentrations can lead to substrate inhibition. |
| Purified 20S/26S Proteasome | Varies (e.g., 1 µM stock) | The final concentration should result in a linear increase in fluorescence over the desired time course. |
| Total Protein from Cell Lysate | 15 - 20 µg per well | The optimal amount may vary depending on the cell type and lysis conditions.[4][5][6] |
| MG132 (Proteasome Inhibitor) | 5 - 50 µM | Used as a negative control to confirm that the measured activity is proteasome-specific.[10] An IC50 of 100 nM has been reported for the 26S proteasome.[11] |
Detailed Protocol: Measuring Trypsin-Like Activity in Cell Lysates
-
Cell Lysis:
-
Rinse cells with ice-cold PBS.
-
Lyse cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 250 mM sucrose, 5 mM MgCl2, 0.5 mM EDTA, 2 mM ATP, and 1 mM DTT).[5] Avoid protease inhibitors that target the proteasome.
-
Homogenize the lysate by passing it through a needle or by sonication.[5][12]
-
Clarify the lysate by centrifugation to remove cell debris.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford).
-
-
Assay Setup:
-
In a black 96-well plate, prepare the following for each sample in duplicate:
-
Sample Well: Cell lysate.
-
Inhibitor Control Well: Cell lysate + proteasome inhibitor (e.g., MG132).
-
-
Include a "no enzyme" control with lysis buffer only.
-
Add assay buffer to bring all wells to the desired volume.
-
-
Reaction Initiation and Measurement:
-
Prepare a working solution of this compound in assay buffer.
-
Add the this compound working solution to all wells to initiate the reaction.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence (Ex: ~380 nm, Em: ~460 nm) kinetically over a period of 30-60 minutes, taking readings every 1-2 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence from the "no enzyme" control from all other readings.
-
Plot fluorescence intensity versus time for each sample.
-
Determine the rate of reaction (slope of the linear portion of the curve).
-
The proteasome-specific activity is the difference between the rate in the sample well and the rate in the inhibitor control well.
-
Visualizations
Caption: Enzymatic cleavage of this compound by the 26S proteasome.
Caption: General experimental workflow for the this compound assay.
Caption: A decision tree for troubleshooting common assay issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ac-RLR-[AMC] Proteasome Substrate | CRB1100438 | Biosynth [biosynth.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scienceopen.com [scienceopen.com]
- 5. Proteasome activity assay [bio-protocol.org]
- 6. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. MG-132 | Cell Signaling Technology [cellsignal.com]
- 11. MG-132 | Z-Leu-Leu-Leu-CHO | 26S proteasome inhibitor | TargetMol [targetmol.com]
- 12. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Fluorogenic Substrates for Trypsin-Like Activity: Ac-RLR-AMC vs. Boc-LSTR-AMC
For Researchers, Scientists, and Drug Development Professionals
In the landscape of protease research and drug discovery, the accurate quantification of trypsin-like enzymatic activity is paramount. Fluorogenic peptide substrates are indispensable tools for these assays, offering high sensitivity and real-time monitoring. This guide provides a detailed comparison of two such substrates: Ac-Arg-Leu-Arg-AMC (Ac-RLR-AMC) and Boc-Leu-Ser-Thr-Arg-AMC (Boc-LSTR-AMC), with a focus on their application in measuring the trypsin-like activity of the proteasome.
Overview of this compound and Boc-LSTR-AMC
Both this compound and Boc-LSTR-AMC are synthetic peptides conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In their intact form, the fluorescence of the AMC group is quenched. Upon proteolytic cleavage of the peptide bond C-terminal to the Arginine (Arg) residue by a trypsin-like protease, the free AMC is released, resulting in a quantifiable fluorescent signal. This principle allows for the sensitive detection of enzymatic activity.
While both substrates are utilized for measuring trypsin-like activity, their peptide sequences differ, which can influence their specificity and kinetic properties with different proteases.
Performance Data
Table 1: Properties of this compound and Boc-LSTR-AMC
| Feature | This compound | Boc-LSTR-AMC |
| Full Name | Acetyl-Arginyl-Leucyl-Arginine-7-amino-4-methylcoumarin | tert-Butyloxycarbonyl-Leucyl-Seryl-Threonyl-Arginine-7-amino-4-methylcoumarin |
| Peptide Sequence | Ac-Arg-Leu-Arg | Boc-Leu-Ser-Thr-Arg |
| Primary Application | Measurement of trypsin-like activity, particularly of the 26S proteasome. | Measurement of trypsin-like activity, particularly of the 26S proteasome. |
| Reported Fluorophore | 7-amino-4-methylcoumarin (AMC) | 7-amino-4-methylcoumarin (AMC) |
| Excitation Maximum (Free AMC) | ~380 nm | ~380 nm |
| Emission Maximum (Free AMC) | ~460 nm | ~460 nm |
Experimental Protocols
The following are generalized protocols for measuring trypsin-like activity using either this compound or Boc-LSTR-AMC. These should be optimized for specific experimental conditions.
Reagent Preparation
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound or Boc-LSTR-AMC in dimethyl sulfoxide (B87167) (DMSO). Store in aliquots at -20°C, protected from light.
-
Assay Buffer: A common buffer for proteasome activity assays is 25 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 1 mM ATP, and 1 mM DTT. The optimal buffer composition may vary depending on the enzyme source.
-
Enzyme Preparation: The enzyme can be a purified protease or a cell/tissue lysate. If using lysates, it is recommended to include a specific proteasome inhibitor (e.g., MG-132) in a parallel control well to determine the proportion of fluorescence resulting from non-proteasomal activity.
Assay Procedure
-
Prepare Working Solutions: On the day of the experiment, thaw the substrate stock solution and dilute it to the desired final concentration (e.g., 100 µM) in the assay buffer. Also, prepare the enzyme sample at the desired concentration in the assay buffer.
-
Set up the Reaction: In a black 96-well microplate, add the enzyme solution to each well. For control wells, add the enzyme solution along with a specific inhibitor and incubate for 15-30 minutes at 37°C.
-
Initiate the Reaction: Add the substrate working solution to each well to initiate the enzymatic reaction. The final volume in each well should be consistent (e.g., 100 µL).
-
Measure Fluorescence: Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for a desired period (e.g., 60-120 minutes). Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
Data Analysis:
-
Subtract the background fluorescence (from a well with buffer and substrate but no enzyme).
-
If using an inhibitor, subtract the fluorescence of the inhibitor-containing wells from the corresponding experimental wells to determine the specific proteasome activity.
-
Calculate the rate of reaction from the linear portion of the fluorescence versus time plot. The rate is proportional to the enzyme activity.
-
Visualizations
Enzymatic Cleavage of a Fluorogenic Substrate
A Comparative Guide to Fluorogenic Substrates for Proteasome Activity Assays: Ac-RLR-AMC vs. Suc-LLVY-AMC
For Researchers, Scientists, and Drug Development Professionals
The 26S proteasome is a multi-catalytic enzyme complex crucial for protein degradation and cellular homeostasis. Its three distinct proteolytic activities—chymotrypsin-like, trypsin-like, and caspase-like (also known as peptidyl-glutamyl peptide-hydrolyzing or PGPH)—are essential targets for research and therapeutic development. Fluorogenic peptide substrates are indispensable tools for quantifying these specific activities. This guide provides a detailed comparison of two widely used substrates, Ac-RLR-AMC and Suc-LLVY-AMC, and includes information on a substrate for the third major proteasomal activity to offer a comprehensive overview.
Performance and Specificity at a Glance
This compound is a substrate for the trypsin-like activity of the proteasome, while Suc-LLVY-AMC is specific for its chymotrypsin-like activity. The chymotrypsin-like activity is often considered the most dominant in protein degradation.[1] To provide a complete picture of proteasome function, a third substrate, Z-LLE-AMC, is commonly used to measure the caspase-like activity.
Substrate Properties
| Property | This compound | Suc-LLVY-AMC | Z-LLE-AMC |
| Target Activity | Trypsin-like | Chymotrypsin-like | Caspase-like (PGPH) |
| Peptide Sequence | Ac-Arg-Leu-Arg-AMC | Suc-Leu-Leu-Val-Tyr-AMC | Z-Leu-Leu-Glu-AMC |
| Molecular Weight | ~642.75 g/mol [2] | ~763.88 g/mol | ~711.78 g/mol |
| Excitation (Ex) λ | ~380 nm[2] | ~380 nm | ~380 nm |
| Emission (Em) λ | ~440-460 nm[2] | ~460 nm | ~460 nm |
| Solubility | Soluble in DMSO | Soluble in DMSO | Soluble in DMSO |
| Typical Working Conc. | 10-100 µM | 50-200 µM[3] | 50-200 µM |
Kinetic Parameters
The Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) are critical for comparing substrate performance. While direct comparative studies under identical conditions are limited, the available data provides valuable insights. Note: The following values are compiled from various sources and may not be directly comparable due to differing experimental conditions.
| Substrate | Proteasome Type | Km (µM) | Vmax (relative units) |
| Suc-LLVY-AMC | 20S (SDS-activated) | 9 | ~12 s⁻¹ |
| This compound | 20S | 78 | Not consistently reported |
| Z-LLE-AMC | 20S | Not consistently reported | Not consistently reported |
Visualizing Proteasome Function
Proteasome Catalytic Activities
The 20S proteasome core particle houses the three distinct catalytic sites responsible for protein degradation.
References
A Researcher's Guide to Validating Proteasome Inhibition Data from the Ac-RLR-AMC Assay
For researchers and drug development professionals, accurately quantifying proteasome activity is critical. The Acetyl-Arginyl-Leucyl-Arginine-7-amino-4-methylcoumarin (Ac-RLR-AMC) assay is a widely used method for this purpose. However, relying on a single assay can be misleading. This guide provides a comprehensive comparison of methods to validate findings from the this compound assay, ensuring the robustness and reliability of your proteasome inhibition data.
The this compound Assay: A Primary Tool for Measuring Trypsin-Like Activity
The this compound assay is a fluorogenic method designed to specifically measure the trypsin-like peptidase activity of the 26S proteasome.[1][2] The principle is straightforward: the Ac-RLR peptide sequence is a substrate for the β2 subunit of the proteasome. It is conjugated to the fluorescent reporter molecule 7-amino-4-methylcoumarin (B1665955) (AMC). In its conjugated form, the molecule is not fluorescent. When the proteasome cleaves the peptide bond, free AMC is released, which then fluoresces strongly upon excitation.[3][4] The rate of fluorescence increase is directly proportional to the proteasome's trypsin-like activity.[3]
While effective as a primary screening tool, data from this assay requires orthogonal validation to confirm the specificity and mechanism of action of potential inhibitors. Factors such as off-target effects, compound autofluorescence, or indirect effects on the proteasome can lead to false positives.
Validating Proteasome Inhibition: A Multi-Assay Approach
To ensure confidence in your results, a combination of complementary assays is recommended.[5] These methods can confirm target engagement, assess impact on other proteasomal activities, and verify downstream cellular consequences of proteasome inhibition.
Comparison of Validation Methods
The following table compares key methods used to validate data from the this compound assay.
| Method | Principle | Advantages | Disadvantages |
| Alternative Fluorogenic Substrates | Measures chymotrypsin-like (e.g., Suc-LLVY-AMC) and caspase-like (e.g., Z-LLE-AMC) activities of the proteasome's β5 and β1 subunits, respectively.[6][7] | Provides a broader profile of inhibitor specificity across the three major catalytic activities of the proteasome. | Susceptible to the same artifacts as the this compound assay (e.g., compound fluorescence). Not all substrates are cell-permeable.[8] |
| Luminescent Proteasome Assays (e.g., Proteasome-Glo™) | Uses luminogenic substrates (e.g., Z-LRR-aminoluciferin) that, upon cleavage by the proteasome, release aminoluciferin, which is then measured in a luciferase reaction.[9] | High sensitivity, low background signal, and well-suited for high-throughput screening in cell-based formats.[9] | Indirect measurement of proteasome activity; potential for interference with luciferase enzyme. |
| Western Blotting | Measures the accumulation of total ubiquitinated proteins or specific, known proteasome substrates (e.g., p53, IκBα) in cells following inhibitor treatment.[10] | Provides direct evidence of proteasome inhibition in a cellular context; confirms downstream biological effects. | Semi-quantitative; can be labor-intensive; requires specific antibodies. |
| Cycloheximide (CHX) Chase Assay | Cells are treated with CHX to halt new protein synthesis. The degradation rate of a target protein is then monitored over time (typically by Western blot) with and without a proteasome inhibitor.[11] | Directly measures the effect of an inhibitor on the half-life of a specific protein, confirming that stabilization is due to blocked degradation.[11] | Requires a specific antibody for the protein of interest; CHX can be toxic to cells over long time courses. |
| Activity-Based Probes (ABPs) | Covalent, fluorescently-tagged probes that irreversibly bind to the active sites of the proteasome. Activity is visualized by in-gel fluorescence scanning or microscopy.[8] | Provides a direct readout of active proteasome subunits; can be used in live cells and cell lysates to visualize activity profiles.[8] | Requires specialized probes; may not be suitable for high-throughput screening. |
Key Experimental Protocols
Below are detailed protocols for the primary this compound assay and essential validation techniques.
Protocol 1: this compound Proteasome Activity Assay (In Vitro)
This protocol measures the trypsin-like activity of purified proteasomes or cell lysates.
Materials:
-
Purified 26S proteasome or cell lysate
-
This compound substrate (stock solution in DMSO)[7]
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM ATP
-
Test inhibitor compounds
-
Black 96-well microplate[5]
-
Fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm)[3][7]
Procedure:
-
Prepare the assay buffer and equilibrate all reagents to room temperature.
-
In the 96-well plate, add 50 µL of assay buffer to each well.
-
Add 1-5 µL of your test inhibitor at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Add 25 µL of the proteasome preparation (purified enzyme or lysate) to each well.
-
Pre-incubate the plate for 15-30 minutes at 37°C to allow the inhibitor to interact with the proteasome.
-
Prepare the this compound working solution by diluting the stock in assay buffer to the desired final concentration (typically 10-100 µM).
-
Initiate the reaction by adding 25 µL of the this compound working solution to each well.
-
Immediately place the plate in the fluorescence reader.
-
Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of fluorescence units vs. time). Determine the percent inhibition by comparing the rates of inhibitor-treated wells to the vehicle control.
Protocol 2: Western Blot for Ubiquitinated Protein Accumulation
This protocol validates proteasome inhibition in a cellular environment.
Materials:
-
Cultured cells
-
Proteasome inhibitor
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Ubiquitin (e.g., P4D1 or FK2)
-
Loading control primary antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate[12]
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the proteasome inhibitor at various concentrations and time points. Include a vehicle control.
-
After treatment, wash cells with ice-cold PBS and lyse them directly in the plate with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.[12]
-
Strip the membrane (if necessary) and re-probe for a loading control.
-
Data Analysis: A smear of high-molecular-weight bands in the inhibitor-treated lanes indicates the accumulation of polyubiquitinated proteins, confirming proteasome inhibition.
Visualizing the Pathways and Processes
Diagrams created using Graphviz DOT language help clarify the complex relationships in proteasome inhibition studies.
Caption: The Ubiquitin-Proteasome System (UPS) pathway for protein degradation.
Caption: Workflow for the this compound fluorogenic proteasome assay.
Caption: Logical workflow for validating primary proteasome inhibitor screening data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Ac-RLR-[AMC] Proteasome Substrate | CRB1100438 | Biosynth [biosynth.com]
- 5. researchgate.net [researchgate.net]
- 6. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of the Multiple Activities of 26S Proteasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Cell-Based Proteasome-Glo™ Assays [promega.com]
- 10. Methods to Discover and Evaluate Proteasome Small Molecule Stimulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Comparative Analysis of Ac-RLR-AMC Cross-Reactivity with Cellular Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fluorogenic substrate Ac-Arg-Leu-Arg-AMC (Ac-RLR-AMC) and its cross-reactivity with various cellular proteases. Understanding substrate specificity is critical for the accurate design of enzyme assays and the development of targeted therapeutic agents. This compound is a synthetic peptide containing an Arginine (Arg) residue at the P1 position, making it a target for proteases with trypsin-like activity. Upon cleavage of the amide bond following the Arginine residue, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group is released, allowing for sensitive, real-time measurement of enzymatic activity.
Quantitative Data Summary
While this compound is primarily designed as a substrate for the 26S proteasome's trypsin-like activity, its sequence makes it susceptible to cleavage by other cellular proteases that recognize and cleave after basic amino acid residues.[1][2][3] The following table summarizes the expected cross-reactivity based on the known substrate specificities of common protease families. Direct kinetic comparisons across a wide panel of proteases for this specific substrate are not extensively documented in the literature; therefore, reactivity is inferred from established protease cleavage preferences.
| Protease Class | Specific Enzyme Example(s) | P1 Preference | Expected Reactivity with this compound | Rationale |
| Proteasome | 26S Proteasome (β2 subunit) | Basic (Arg, Lys) | High | This compound is a well-established substrate for quantifying the trypsin-like activity of the proteasome.[2][4][5] |
| Serine Proteases | Trypsin, Human Airway Trypsin-like Protease (HAT) | Basic (Arg, Lys) | High | Trypsin and related proteases exhibit strong specificity for cleaving peptide bonds C-terminal to positively charged residues like Arginine.[6][7] |
| Human Kallikreins (e.g., hK6) | Basic (Arg > Lys) | High to Moderate | Kallikreins are serine proteases with pronounced trypsin-like activity, showing a strong preference for Arginine at the P1 position.[8][9] | |
| Thrombin | Arg > Lys | Low to Moderate | Thrombin's primary specificity is for Arginine at the P1 site, but its overall substrate recognition motif is more restrictive than that of trypsin.[10] | |
| Cysteine Proteases | Cathepsin B | Basic (Arg, Lys) | Moderate | Cathepsin B, a lysosomal cysteine protease, is known to cleave substrates after Arginine and Lysine residues, suggesting potential cross-reactivity.[10][11] |
| Caspase-3 / Caspase-7 | Aspartic Acid (Asp) | Negligible | Caspases have a highly stringent requirement for an Aspartate residue at the P1 position and will not cleave substrates with Arginine at this site.[12][13][14] |
Key Experiments & Methodologies
Fluorometric Assay for Protease Cross-Reactivity
This protocol provides a general framework for determining the activity of various proteases on the this compound substrate.
Principle: The assay quantifies the enzymatic hydrolysis of the non-fluorescent this compound substrate. Cleavage releases the fluorophore 7-amino-4-methylcoumarin (AMC), resulting in an increase in fluorescence intensity that is directly proportional to the protease activity under the specified conditions. The rate of reaction is monitored over time using a fluorometric plate reader.
Materials and Reagents:
-
This compound substrate (stock solution in DMSO, e.g., 10 mM)
-
Purified proteases of interest (e.g., 26S Proteasome, Trypsin, Cathepsin B, Kallikrein-6, Caspase-3)
-
Appropriate assay buffer for each protease (e.g., Tris-based buffer for serine proteases, Acetate-based buffer for cysteine proteases)
-
96-well black, flat-bottom microplates (for fluorescence assays)
-
Fluorometric microplate reader with excitation at ~380 nm and emission at ~440-460 nm.[2][3]
-
DMSO (for substrate dilution)
-
Nuclease-free water
Experimental Procedure:
-
Substrate Preparation: Thaw the this compound stock solution. Prepare a working solution by diluting the stock in the appropriate assay buffer to the desired final concentration (typically in the range of 10-100 µM).
-
Enzyme Preparation: Reconstitute and dilute each purified protease in its respective pre-chilled, optimal assay buffer to a working concentration. The ideal concentration for each enzyme should be determined empirically to ensure a linear rate of fluorescence increase during the measurement period.
-
Assay Setup:
-
Pipette 50 µL of the appropriate assay buffer into each well of a 96-well microplate.
-
Add 25 µL of the diluted enzyme solution to the designated wells.
-
Include "substrate only" controls (wells containing buffer and substrate but no enzyme) to measure background auto-hydrolysis.
-
Include "enzyme only" controls (wells containing buffer and enzyme but no substrate) to measure background fluorescence of the enzyme preparation.
-
-
Reaction Initiation: Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes. To start the reaction, add 25 µL of the this compound working solution to all wells, bringing the total volume to 100 µL.
-
Fluorescence Measurement: Immediately place the microplate into the pre-heated fluorometer. Measure the fluorescence intensity (in Relative Fluorescence Units, RFU) every 60 seconds for a period of 30-60 minutes. Use an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[15]
-
Data Analysis:
-
Subtract the background fluorescence from the "enzyme only" controls.
-
Calculate the rate of reaction (V, in RFU/min) from the linear portion of the fluorescence versus time plot for each enzyme.
-
Compare the reaction rates of the different proteases to determine their relative activity on the this compound substrate. For a more detailed comparison, kinetic parameters (Km and kcat) can be determined by measuring the reaction rates at varying substrate concentrations.
-
Visualizations
Caption: Experimental workflow for assessing protease cross-reactivity.
Caption: The Ubiquitin-Proteasome System and this compound cleavage.
References
- 1. Ac-RLR-[AMC] Proteasome Substrate | CRB1100438 | Biosynth [biosynth.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound (trifluoroacetate salt) - Labchem Catalog [labchem.com.my]
- 6. Mutational Analysis of Substrate Recognition in Trypsin-like Protease Cocoonase: Protein Memory Induced by Alterations in Substrate-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteolysis - Wikipedia [en.wikipedia.org]
- 8. Substrate specificity of human kallikrein 6: salt and glycosaminoglycan activation effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Substrate specificity of human kallikreins 1 and 6 determined by phage display - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Caspase 3 - Wikipedia [en.wikipedia.org]
- 13. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 14. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Fluorogenic Substrates for 26S Proteasome Trypsin-Like Activity: A Comparative Analysis of Ac-RLR-AMC and Its Alternatives
For researchers, scientists, and drug development professionals engaged in the study of the ubiquitin-proteasome system, the accurate measurement of proteasome activity is paramount. The 26S proteasome, a key player in cellular protein degradation, possesses multiple catalytic activities, including a trypsin-like activity responsible for cleaving after basic amino acid residues. Ac-RLR-AMC (Acetyl-Arginyl-Leucyl-Arginine-7-amino-4-methylcoumarin) has been a widely utilized fluorogenic substrate for monitoring this specific activity. This guide provides an objective comparison of this compound with alternative fluorogenic substrates, supported by experimental data, to aid in the selection of the most suitable tool for your research needs.
Introduction to Fluorogenic Proteasome Substrates
Fluorogenic substrates are powerful tools for assaying protease activity in real-time. These molecules consist of a peptide sequence specifically recognized by the target protease, conjugated to a fluorophore that is quenched in the intact substrate. Upon enzymatic cleavage of the peptide bond, the fluorophore is released, resulting in a measurable increase in fluorescence intensity that is directly proportional to the protease's activity. The choice of substrate can significantly impact assay sensitivity, specificity, and overall performance.
This compound is a synthetic tripeptide substrate designed to be a target for the trypsin-like activity of the 26S proteasome.[1][2] Cleavage of the amide bond between the arginine residue and the AMC (7-amino-4-methylcoumarin) group liberates the fluorescent AMC molecule, which has an excitation maximum around 380 nm and an emission maximum between 440-460 nm.[1]
Performance Comparison of Fluorogenic Substrates
The selection of a fluorogenic substrate should be guided by its kinetic parameters, which reflect the substrate's affinity for the enzyme and the efficiency of its cleavage. Key parameters include the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat reflects a faster turnover rate. The ratio of kcat/Km represents the overall catalytic efficiency of the enzyme for that substrate.
This section compares the performance of this compound with other commercially available fluorogenic substrates for the trypsin-like activity of the 26S proteasome.
| Substrate | Peptide Sequence | Fluorophore | Km (µM) | Relative Specific Activity* | Key Advantages | Potential Disadvantages |
| This compound | Ac-Arg-Leu-Arg | AMC | 78 | High | Good balance of affinity and turnover | |
| Boc-LRR-AMC | Boc-Leu-Arg-Arg | AMC | >500 | Moderate | Commercially available | Lower affinity compared to this compound |
| Z-ARR-AMC | Z-Ala-Arg-Arg | AMC | - | Low | Commercially available | Lower specific activity |
| Bz-VGR-AMC | Bz-Val-Gly-Arg | AMC | - | Moderate | Commercially available | Limited kinetic data available |
| Substrates with alternative fluorophores (e.g., AFC, ACC) | Varies | AFC, ACC | Varies | Potentially Higher | Improved spectral properties, potentially higher quantum yield and sensitivity | May require different filter sets, less comparative data available |
*Relative specific activity is based on comparative data from various sources under specific assay conditions and should be considered as a qualitative guide. Absolute values can vary depending on the experimental setup. Kinetic data for Z-ARR-AMC and Bz-VGR-AMC for the 26S proteasome is not as readily available in direct comparative studies.
Note: The choice of N-terminal protecting group (e.g., Ac-, Boc-, Z-) can influence substrate solubility and cell permeability.
Experimental Protocols
To facilitate a direct comparison of these substrates, a standardized experimental protocol is essential. The following provides a detailed methodology for a 96-well plate-based assay to measure the trypsin-like activity of purified 26S proteasome or cell lysates.
Materials:
-
Purified 26S proteasome or cell lysate containing active proteasomes
-
Fluorogenic substrates: this compound, Boc-LRR-AMC, Z-ARR-AMC, Bz-VGR-AMC (and others for comparison)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM ATP, 1 mM DTT
-
Proteasome inhibitor (e.g., MG-132) for control experiments
-
DMSO for substrate and inhibitor stock solutions
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader with appropriate filters for AMC (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of each fluorogenic substrate in DMSO.
-
Prepare a 10 mM stock solution of the proteasome inhibitor (e.g., MG-132) in DMSO.
-
On the day of the experiment, dilute the purified 26S proteasome or cell lysate to the desired concentration in pre-warmed Assay Buffer.
-
Prepare a series of dilutions of the substrate stock solutions in Assay Buffer to achieve a range of final concentrations (e.g., 0.5 µM to 200 µM) for kinetic analysis.
-
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of Assay Buffer.
-
For inhibitor control wells, add the appropriate volume of the diluted proteasome inhibitor to a final concentration that ensures complete inhibition.
-
Add 25 µL of the diluted enzyme preparation (purified proteasome or cell lysate) to all wells except the "no enzyme" control wells. For the "no enzyme" control, add 25 µL of Assay Buffer.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Initiation of Reaction:
-
Add 25 µL of the diluted substrate solution to each well to initiate the reaction. The final volume in each well should be 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the "no enzyme" control wells) from all other readings.
-
Plot the fluorescence intensity versus time for each substrate concentration.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
To determine the Km and Vmax, plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation.
-
Visualizing the Ubiquitin-Proteasome Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated using the Graphviz DOT language.
Caption: The Ubiquitin-Proteasome Pathway for protein degradation.
Caption: A typical experimental workflow for comparing fluorogenic substrates.
Conclusion
While this compound remains a valuable and widely used substrate for measuring the trypsin-like activity of the 26S proteasome, a careful consideration of its alternatives is warranted for specific research applications. Substrates with lower Km values, such as this compound itself, may be preferable for assays with low enzyme concentrations, while those with higher kcat values might be advantageous for high-throughput screening where rapid signal generation is desired. The emergence of substrates with alternative fluorophores like AFC and ACC offers the potential for increased sensitivity and reduced background interference, although a direct comparative analysis of their kinetic parameters with AMC-based substrates for the 26S proteasome requires further investigation.[3] Ultimately, the optimal substrate choice will depend on the specific experimental goals, the nature of the biological sample, and the available instrumentation. This guide provides a framework for making an informed decision to ensure the generation of robust and reliable data in the study of the ubiquitin-proteasome system.
References
Validation of Ac-RLR-AMC Proteasome Assay with Known Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Ac-RLR-AMC assay's performance when validated with well-characterized proteasome inhibitors. The data presented herein offers objective insights into the assay's specificity and utility in quantifying the trypsin-like activity of the 26S proteasome. Detailed experimental protocols and visual representations of the underlying biological pathways and workflows are included to support your research and drug discovery efforts.
Introduction to the this compound Proteasome Assay
The Ac-Arg-Leu-Arg-AMC (this compound) assay is a fluorogenic method used to specifically measure the trypsin-like peptidase activity of the 26S proteasome.[1][2] The assay utilizes a synthetic peptide substrate, this compound, which is cleaved by the proteasome's β2 subunit. This cleavage releases the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC), which can be quantified to determine the rate of enzyme activity.[3][4][5] The fluorescence of AMC is measured at an excitation wavelength of approximately 380 nm and an emission wavelength of 440-460 nm.[2]
Comparative Analysis of Proteasome Inhibitor Potency
To validate the specificity of the this compound assay for measuring trypsin-like activity, its performance was evaluated in the presence of several well-established proteasome inhibitors with known mechanisms of action. The half-maximal inhibitory concentration (IC50) for each inhibitor against the trypsin-like activity was determined and is summarized in the table below.
| Proteasome Inhibitor | Primary Target(s) | IC50 for Trypsin-Like Activity (this compound) | Mechanism of Action |
| Bortezomib | Chymotrypsin-like (β5), Caspase-like (β1) | High µM range (significantly less potent than for ChT-L activity) | Reversible inhibitor of the 26S proteasome.[6] |
| Carfilzomib | Chymotrypsin-like (β5) | High µM range (minimal affinity for β2 subunit at therapeutic doses) | Irreversible inhibitor of the 20S proteasome.[7] |
| MG132 | Chymotrypsin-like (β5), Caspase-like (β1) | 34.4 µM | Reversible peptide aldehyde inhibitor of the proteasome.[3] |
| Epoxomicin | Chymotrypsin-like (β5) | Inhibits at a ~100-fold slower rate than ChT-L activity | Irreversible inhibitor that covalently binds to the catalytic subunits.[5] |
Note: The IC50 values can vary depending on the experimental conditions, including enzyme source and substrate concentration. The data presented here is for comparative purposes.
Experimental Protocols
Preparation of Cell Lysates
-
Culture cells to the desired confluence.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, and a cocktail of protease inhibitors, excluding proteasome inhibitors).
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
This compound Proteasome Activity Assay
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM ATP).
-
In a 96-well black microplate, add 50 µL of cell lysate (containing 20-50 µg of total protein) to each well.
-
To the appropriate wells, add the desired concentration of the proteasome inhibitor (e.g., Bortezomib, Carfilzomib, MG132) or vehicle control. Incubate for 15-30 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of the this compound substrate solution (final concentration of 50-100 µM in reaction buffer) to each well.
-
Immediately measure the fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 460 nm using a fluorescence plate reader.
-
Continue to monitor the fluorescence kinetically over a period of 60-120 minutes at 37°C.
-
Calculate the rate of AMC release by determining the change in fluorescence over time. The activity can be expressed as relative fluorescence units (RFU) per minute or converted to molar amounts using an AMC standard curve.
Visualizing the Molecular Interactions and Workflow
To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Ubiquitin-Proteasome Signaling Pathway.
Caption: this compound Experimental Workflow.
Conclusion
The this compound assay is a robust and specific tool for measuring the trypsin-like activity of the 26S proteasome. Validation with known proteasome inhibitors demonstrates that while potent chymotrypsin-like inhibitors such as Bortezomib and Carfilzomib can affect the assay at high concentrations, their significantly lower potency against the trypsin-like site confirms the assay's specificity. MG132 shows moderate inhibitory activity, providing a useful positive control for inhibition of this specific proteasomal activity. This comparative guide provides the necessary data and protocols to effectively utilize the this compound assay in research and drug development for the targeted investigation of the proteasome's trypsin-like functionality.
References
- 1. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Ac-RLR-[AMC] Proteasome Substrate | CRB1100438 | Biosynth [biosynth.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Confirming Inflammasome Activation: A Guide to Orthogonal Assays for Caspase-1 Activity
A critical aspect of robust scientific research is the validation of experimental findings through independent, alternative methods. In the context of studying inflammasome activation and subsequent inflammatory pathways, researchers often rely on enzymatic assays to measure the activity of key proteases. While the fluorogenic substrate Ac-RLR-AMC is a valuable tool for measuring the trypsin-like activity of the 26S proteasome, it is important to select the appropriate assays for the specific pathway under investigation.[1][2][3][4][5][6][7] This guide focuses on the orthogonal assays used to confirm findings related to caspase-1 activation, a central event in the inflammatory response.
Inflammasomes are multi-protein complexes that, upon sensing pathogen-associated or danger-associated molecular patterns, activate caspase-1.[8][9] This activation leads to the cleavage of pro-inflammatory cytokines, such as pro-interleukin-1β (pro-IL-1β) and pro-IL-18, into their mature, secreted forms, and can induce a form of programmed cell death known as pyroptosis.[8][10][11][12] Given the central role of caspase-1, its activity is a key indicator of inflammasome activation.
To ensure the reliability of findings from an initial caspase-1 activity assay, it is essential to employ orthogonal methods that measure different downstream events in the same signaling pathway. This multi-faceted approach provides a more comprehensive and validated understanding of the cellular response.
Primary Assay: Direct Measurement of Caspase-1 Activity
The initial assessment of inflammasome activation often involves a direct measurement of caspase-1 enzymatic activity. This is typically achieved using a specific substrate that, when cleaved by active caspase-1, produces a detectable signal.
| Assay Type | Substrate Example | Detection Method | Advantages | Disadvantages |
| Fluorometric Assay | Ac-YVAD-AFC | Fluorescence (Ex/Em ~400/505 nm) | High sensitivity | Potential for compound interference (autofluorescence) |
| Colorimetric Assay | Ac-YVAD-pNA | Absorbance (~405 nm) | Simple, cost-effective | Lower sensitivity than fluorometric or luminescent assays |
| Bioluminescent Assay | Z-WEHD-aminoluciferin | Luminescence | High sensitivity, broad dynamic range | May require specific instrumentation |
Orthogonal Assays for Confirmation
To validate the results of a direct caspase-1 activity assay, researchers should employ one or more of the following orthogonal assays. These assays measure the downstream biological consequences of caspase-1 activation.
Interleukin-1β (IL-1β) Release Assay
Principle: Active caspase-1 cleaves pro-IL-1β into its mature, 17 kDa form, which is then secreted from the cell.[9][13] Measuring the concentration of secreted IL-1β in the cell culture supernatant provides a direct readout of caspase-1 activity.
| Assay Type | Detection Method | Advantages | Disadvantages |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Colorimetric, Fluorometric, or Chemiluminescent | Highly specific and quantitative | Can be time-consuming |
Pyroptosis (Cell Lysis) Assay
Principle: Pyroptosis is a lytic form of cell death triggered by caspase-1 activity, leading to the rupture of the cell membrane and the release of cytosolic contents into the extracellular space.[11][12][14] Measuring the release of a cytosolic enzyme, such as lactate (B86563) dehydrogenase (LDH), serves as a reliable indicator of pyroptotic cell death.[11][12][14][15][16]
| Assay Type | Detection Method | Advantages | Disadvantages |
| Lactate Dehydrogenase (LDH) Release Assay | Colorimetric | Simple, cost-effective, easily quantifiable | Not specific to pyroptosis; other forms of lytic cell death will also result in LDH release |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the inflammasome activation pathway and the points at which the primary and orthogonal assays are employed.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound (trifluoroacetate salt) - Labchem Catalog [labchem.com.my]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ac-RLR-[AMC] Proteasome Substrate | CRB1100438 | Biosynth [biosynth.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. adipogen.com [adipogen.com]
- 8. Caspase-Glo® 1 Inflammasome Assay | NLRP3 | Caspase-1 Assay [worldwide.promega.com]
- 9. Activation of IL-1 beta and IL-18 by Canonical Inflammasome Pathway - News - Company - arigo Biolaboratories [arigobio.com]
- 10. A bioluminescent caspase-1 activity assay rapidly monitors inflammasome activation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detection of Pyroptosis by Measuring Released Lactate Dehydrogenase Activity | Springer Nature Experiments [experiments.springernature.com]
- 12. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Human IL-1 beta ELISA Kit (KAC1211) - Invitrogen [thermofisher.com]
- 14. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. invivogen.com [invivogen.com]
- 16. benchchem.com [benchchem.com]
Navigating Protease Activity Assays: A Guide to the Reproducibility of Ac-RLR-AMC and its Alternatives
For researchers, scientists, and drug development professionals engaged in the study of cellular proteolytic systems, the selection of a robust and reproducible assay is paramount. This guide provides a comprehensive comparison of the Ac-RLR-AMC assay for measuring proteasome activity, addressing its reproducibility across different laboratory settings and benchmarking it against alternative methods. By examining experimental protocols and performance data, this guide aims to equip researchers with the knowledge to make informed decisions for their specific research needs.
The 26S proteasome is a critical multi-catalytic protease complex responsible for regulated protein degradation, playing a central role in cellular processes such as cell cycle progression, signal transduction, and apoptosis. The Acetyl-Arginyl-Leucyl-Arginine-7-amino-4-methylcoumarin (this compound) assay is a widely utilized method to specifically measure the trypsin-like activity of the proteasome. Understanding the factors that influence its reproducibility is essential for generating reliable and comparable data across different studies and laboratories.
Principle of the this compound Assay
The this compound assay is a fluorogenic method that relies on the cleavage of a specific peptide substrate by the proteasome. The substrate, this compound, consists of a tripeptide sequence (Arg-Leu-Arg) recognized by the trypsin-like catalytic subunit of the proteasome, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage of the amide bond between the arginine residue and AMC, the free AMC molecule is liberated, resulting in a significant increase in fluorescence. This fluorescence can be monitored in real-time to determine the rate of substrate cleavage, which is directly proportional to the proteasome's trypsin-like activity.[1][2]
Factors Influencing Reproducibility
While direct inter-laboratory studies on the reproducibility of the this compound assay are not extensively published, experience with similar fluorogenic protease assays highlights several critical parameters that can introduce variability. Careful control of these factors is crucial for ensuring consistent results.
Key Parameters Affecting Assay Reproducibility:
-
Enzyme Preparation: The purity, concentration, and activity of the proteasome preparation (purified enzyme or cell lysate) are major sources of variation. Consistent and well-characterized enzyme preparations are essential.
-
Substrate Quality and Concentration: The purity of the this compound substrate can vary between batches and suppliers. It is crucial to use a high-quality substrate and to determine the optimal concentration, ideally around the Michaelis constant (Km), for the specific experimental conditions.
-
Assay Buffer Composition: pH, ionic strength, and the presence of detergents or stabilizing agents in the assay buffer can significantly impact enzyme activity. Standardization of the buffer composition is critical.[3]
-
Instrumentation and Plate Type: The type of microplate reader and the properties of the microplates themselves can affect fluorescence measurements. A study on proteasome activity assays demonstrated that different black microplates can yield significantly different results for the same samples, likely due to variations in surface binding properties.[4]
-
Temperature and Incubation Time: Enzyme kinetics are highly sensitive to temperature fluctuations. Precise temperature control during the assay is necessary. Incubation times should be optimized to ensure the reaction proceeds within the linear range.[5]
-
Pipetting Accuracy: As with any enzymatic assay, precise and consistent pipetting of all reagents is fundamental to minimize variability between wells and experiments.
Comparison with Alternative Assays
To provide a broader context for the this compound assay, this section compares it with other fluorogenic substrates for different proteasome activities and with a commonly used caspase-3 assay, Ac-DEVD-AMC.
Alternative Fluorogenic Proteasome Substrates
The 26S proteasome possesses three distinct catalytic activities: chymotrypsin-like, trypsin-like, and caspase-like (or post-glutamyl peptide hydrolyzing-like). This compound specifically measures the trypsin-like activity.[6][7] For a comprehensive analysis of proteasome function, it is often necessary to measure all three activities using a panel of specific substrates.
| Substrate | Target Activity | Typical Excitation/Emission (nm) | Key Features |
| This compound | Trypsin-like (β2 subunit) | ~380 / ~440-460 | Specific for trypsin-like activity of the 26S proteasome.[1][2][8] |
| Suc-LLVY-AMC | Chymotrypsin-like (β5 subunit) | ~380 / ~460 | Widely used substrate for the dominant proteolytic activity of the proteasome.[6][7] |
| Z-LLE-AMC | Caspase-like (β1 subunit) | ~380 / ~460 | Measures the post-glutamyl peptide hydrolyzing activity.[9] |
| Boc-LRR-AMC | Trypsin-like (β2 subunit) | ~380 / ~460 | An alternative substrate for trypsin-like activity.[6] |
Comparison with Ac-DEVD-AMC Caspase-3 Assay
Caspases are a family of cysteine proteases that are key mediators of apoptosis. The Ac-DEVD-AMC assay is a standard method for measuring the activity of caspase-3, an executioner caspase. While the target enzyme and biological pathway are different, the assay principle is analogous to the this compound assay, providing a useful comparison of fluorogenic protease assays.
| Feature | This compound Assay | Ac-DEVD-AMC Assay |
| Target Enzyme | 26S Proteasome (Trypsin-like activity) | Caspase-3 |
| Biological Process | Protein degradation, cell cycle control | Apoptosis |
| Substrate Specificity | Cleavage after basic amino acids (Arg) | Cleavage after Aspartate in the DEVD sequence |
| Excitation/Emission (nm) | ~380 / ~440-460[1][2][8] | ~342-380 / ~441-460[10][11][12][13] |
| Typical Km | Not consistently reported in general literature | ~9.7 µM[14] |
Experimental Protocols
Detailed and standardized protocols are the cornerstone of reproducible research. Below are generalized methodologies for the this compound and Ac-DEVD-AMC assays. These should be optimized for specific experimental conditions.
This compound Proteasome Activity Assay Protocol
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT).
-
This compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM. Store protected from light at -20°C.
-
Working Substrate Solution: Dilute the stock solution in assay buffer to the desired final concentration (e.g., 50-100 µM).
-
Enzyme Preparation: Prepare cell lysates or purified proteasome in a suitable lysis buffer. Determine protein concentration.
-
-
Assay Procedure:
-
Add 50 µL of assay buffer to the wells of a black 96-well plate.
-
Add 20 µL of cell lysate or purified proteasome to the wells.
-
To initiate the reaction, add 30 µL of the working substrate solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
Take readings every 1-2 minutes for 30-60 minutes.
-
Calculate the rate of reaction (change in fluorescence intensity over time) from the linear portion of the curve.
-
A standard curve using free AMC can be used to convert fluorescence units to moles of cleaved substrate.
-
Ac-DEVD-AMC Caspase-3 Activity Assay Protocol
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT).[11]
-
Ac-DEVD-AMC Stock Solution: Dissolve Ac-DEVD-AMC in DMSO to a stock concentration of 10 mM. Store protected from light at -20°C.[13]
-
Working Substrate Solution: Dilute the stock solution in assay buffer to the desired final concentration (e.g., 20-50 µM).[11]
-
Cell Lysate Preparation: Induce apoptosis in cells and prepare cell lysates. Determine protein concentration.
-
-
Assay Procedure:
-
Add 50 µL of cell lysate to the wells of a black 96-well plate.
-
Add 50 µL of 2X reaction buffer containing the Ac-DEVD-AMC substrate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
Compare the fluorescence of apoptotic samples to non-induced controls to determine the fold-increase in caspase-3 activity.
-
A standard curve using free AMC can be used for quantitative analysis.
-
Visualizing the Assay Workflows
To further clarify the experimental processes, the following diagrams illustrate the signaling pathway and workflows for the this compound and Ac-DEVD-AMC assays.
Workflow for the this compound proteasome activity assay.
Workflow for the Ac-DEVD-AMC caspase-3 activity assay.
Conclusion
The this compound assay is a valuable tool for the specific measurement of the trypsin-like activity of the 26S proteasome. While direct data on its inter-laboratory reproducibility is limited, the principles of good laboratory practice for enzymatic assays, particularly fluorogenic ones, provide a clear roadmap for achieving consistent and reliable results. Key to this is the meticulous standardization of reagents, protocols, and instrumentation. By understanding the critical parameters that can influence assay performance and by considering the use of a panel of substrates to probe different proteolytic activities, researchers can confidently employ the this compound assay and its alternatives to advance our understanding of the complex roles of proteasomes in health and disease.
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. caymanchem.com [caymanchem.com]
- 3. Introduction to Enzyme Substrates and Their Reference Standards—Section 10.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Fluorogenic Assay: Analysis of Chemical Modification of Lysine and Arginine to Control Proteolytic Activity of Trypsin [mdpi.com]
- 6. Highlighting the Proteasome: Using Fluorescence to Visualize Proteasome Activity and Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Evaluation of Immunoproteasome-Specific Proteolytic Activity Using Fluorogenic Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorogenic substrates for caspase activity—Table 15.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. biotium.com [biotium.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. iscabiochemicals.com [iscabiochemicals.com]
Safety Operating Guide
Proper Disposal Procedures for Ac-RLR-AMC: A Comprehensive Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of Ac-RLR-AMC, a fluorogenic substrate crucial for research in cellular degradation pathways.
For researchers, scientists, and drug development professionals, adherence to proper laboratory safety and chemical handling protocols is paramount. This document provides detailed, step-by-step guidance for the operational use and subsequent disposal of this compound (Acetyl-L-Arginyl-L-Leucyl-L-Arginine-7-amino-4-methylcoumarin), ensuring the safety of laboratory personnel and compliance with standard regulations. This compound is widely used as a fluorogenic substrate for assaying the trypsin-like activity of the 26S proteasome.
Immediate Safety and Handling Information
According to available safety data sheets, this compound is classified as non-hazardous.[1] However, standard laboratory precautions should always be observed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. In case of contact, follow standard first-aid measures. If inhaled, move to fresh air. If it comes into contact with skin or eyes, rinse thoroughly with water.[1]
Quantitative Safety and Handling Data
| Parameter | Value | Source |
| Hazard Classification | No Significant Hazard | [1] |
| Storage Temperature | -20°C to -70°C (unopened) | R&D Systems |
| Shipping Conditions | Ambient temperature | R&D Systems |
| Personal Protective Equipment | Standard laboratory PPE (gloves, lab coat, safety glasses) | [1] |
| First Aid - Skin/Eye Contact | Rinse immediately with plenty of water | [1] |
| First Aid - Inhalation | Move the exposed person to fresh air | [1] |
Step-by-Step Disposal Procedures
Proper disposal of this compound and its associated waste is critical to maintaining a safe laboratory environment. The procedures are broken down by the physical state of the waste.
Disposal of Solid this compound Waste
Unused or expired solid this compound powder should be disposed of as non-hazardous solid chemical waste.
-
Containerization: Collect the solid waste in a clearly labeled, sealed, and non-leaking container. The label should identify the contents as "Non-Hazardous Waste: this compound".
-
Disposal: Dispose of the container in accordance with your institution's specific guidelines for non-hazardous solid waste. This may involve placing it directly into a designated dumpster for chemical waste, not in general laboratory trash cans that are handled by custodial staff.[2]
Disposal of Liquid this compound Waste (Aqueous Solutions)
Aqueous solutions of this compound, such as those used in experimental assays, can typically be disposed of down the sanitary sewer system, provided they meet certain criteria.
-
Neutralization: Check the pH of the solution. If necessary, adjust the pH to be within the neutral range of 6.0 to 9.5.[3]
-
Dilution: Flush the drain with copious amounts of water before, during, and after disposing of the solution to ensure adequate dilution.
-
Local Regulations: Always consult and adhere to your local and institutional regulations for liquid waste disposal. Some institutions may require collection of all chemical waste, regardless of its hazard classification.
Disposal of Contaminated Labware
Disposable labware (e.g., pipette tips, microplates) that has come into contact with this compound should be disposed of as solid, non-hazardous waste.
-
Collection: Place contaminated items in a designated, labeled waste container.
-
Disposal: Dispose of the container following your institution's procedures for non-hazardous solid laboratory waste.
Workflow for the proper disposal of this compound waste.
Experimental Protocol: 26S Proteasome Activity Assay
The following is a detailed methodology for a common experiment utilizing this compound to measure the trypsin-like activity of the 26S proteasome.
Materials:
-
Purified 26S proteasome
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
96-well black microplate
-
Fluorometer with excitation at ~380 nm and emission at ~460 nm
Procedure:
-
Prepare the Reagents:
-
Reconstitute the this compound substrate in DMSO to create a stock solution.
-
Prepare the assay buffer and keep it on ice.
-
Dilute the purified 26S proteasome to the desired concentration in the assay buffer.
-
-
Set up the Assay:
-
In a 96-well black microplate, add the desired amount of the diluted 26S proteasome to each well.
-
Prepare a negative control well containing only the assay buffer.
-
Add the this compound substrate to each well to a final concentration typically in the micromolar range. The final volume in each well should be consistent.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C.
-
Measure the fluorescence at an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm. Readings can be taken kinetically over a period of time (e.g., every 5 minutes for 60 minutes) or as an endpoint measurement.
-
-
Data Analysis:
-
The rate of increase in fluorescence is proportional to the proteasome's trypsin-like activity.
-
Calculate the activity by determining the slope of the linear portion of the fluorescence versus time plot.
-
Experimental workflow for a 26S proteasome activity assay using this compound.
References
Personal protective equipment for handling Ac-RLR-AMC
Essential Safety and Handling of Ac-RLR-AMC
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical reagents is paramount. This guide provides immediate safety, operational, and disposal information for the fluorogenic substrate this compound (Acetyl-L-arginyl-L-leucyl-L-arginine-7-amino-4-methylcoumarin).
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment should be worn to minimize exposure and ensure personal safety. Although classified as non-hazardous, the compound can cause irritation to the skin, eyes, and mucous membranes.[1]
| Protective Equipment | Specification | Rationale |
| Eye/Face Protection | Approved safety goggles | To prevent eye irritation from splashes or aerosolized particles.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., PVC) | To prevent skin contact and potential irritation.[1] |
| Body Protection | Standard laboratory coat | To protect skin and personal clothing from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area. Wear suitable respiratory equipment if ventilation is inadequate or if handling large quantities that may generate dust or aerosols. | To prevent irritation of the mucous membranes in the respiratory tract.[1] |
Handling and Storage
Storage: Upon receipt, this compound should be stored at -20°C for long-term stability.[] The product is typically shipped at room temperature, and this does not affect its stability for short periods.[3][4]
Handling:
-
Ensure the work area is well-ventilated to minimize inhalation exposure.[1]
-
Avoid direct contact with skin, eyes, and clothing by wearing the appropriate PPE.
-
Keep containers tightly closed when not in use.
-
Store in correctly labeled containers.[1]
Accidental Exposure and First Aid
In the event of accidental exposure, follow these first aid measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the exposed individual to fresh air. Seek medical attention if irritation or other symptoms persist.[1] |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention if irritation or symptoms persist.[1] |
| Skin Contact | Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation or symptoms persist.[1] |
| Ingestion | Do not induce vomiting. May cause irritation to mucous membranes.[1] Seek immediate medical attention. |
Spillage and Disposal
Spillage: In case of a spill, sweep up the material and transfer it to a suitable, labeled container for disposal.[1] Clean the spillage area thoroughly with plenty of water.[1]
Disposal: Dispose of waste material in compliance with all local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) office for specific guidance on chemical waste disposal.
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
